molecular formula C13H15NO2 B6345944 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol CAS No. 1354923-70-8

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Cat. No.: B6345944
CAS No.: 1354923-70-8
M. Wt: 217.26 g/mol
InChI Key: LUXCLFWVHHUENI-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol is a chemical compound offered for research and development applications. As a derivative of the 1,2-oxazole (isoxazole) family, this compound features a 4-tert-butylphenyl substituent, a structural motif known to be incorporated into various specialized chemicals, including those used as drug impurity reference standards and in the development of agrochemical agents . Compounds with this core structure are of significant interest in medicinal chemistry and materials science. This product is provided strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for any form of human or animal consumption. Researchers should handle this material with appropriate safety protocols, including wearing protective gloves, protective clothing, and eye protection . All post-experiment waste should be managed and disposed of according to applicable regulations to prevent environmental release. For comprehensive handling and safety information, including first-aid measures and stability data, please consult the product's Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-tert-butylphenyl)-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-13(2,3)10-6-4-9(5-7-10)11-8-12(15)16-14-11/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXCLFWVHHUENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Tautomeric equilibrium of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol vs isoxazol-5-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Tautomeric Dynamics of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol vs. Isoxazol-5-one: A Technical Characterization Guide

Executive Summary

This technical guide addresses the structural dichotomy of 3-(4-tert-butylphenyl)isoxazol-5-one and its tautomeric equilibrium with 1,2-oxazol-5-ol. For researchers in medicinal chemistry and materials science, distinguishing between the CH-form (4H-isoxazol-5-one), the NH-form (2H-isoxazol-5-one), and the OH-form (5-hydroxyisoxazole) is critical. These forms exhibit distinct pharmacokinetics, solubility profiles, and reactivity.

The 4-tert-butylphenyl moiety introduces significant lipophilicity (


), stabilizing the molecule in non-polar environments and influencing crystal packing. This guide provides a self-validating analytical framework to determine the dominant tautomer in varying phases and solvents, ensuring reproducibility in drug development workflows.

Mechanistic Underpinnings: The Tautomeric Triad

The isoxazolone core undergoes prototropic tautomerism. Unlike simple keto-enol systems, this heterocycle presents three distinct stable species. The equilibrium is governed by aromaticity (favoring the OH-form), solvation energy (favoring the NH-form in polar media), and intrinsic bond energies (favoring the CH-form in vacuo/non-polar media).

The Three Species
  • 4H-Isoxazol-5-one (CH-form): The "keto" form. Non-aromatic. typically the most stable in the gas phase and non-polar solvents (CHCl₃).

  • 1,2-Oxazol-5-ol (OH-form): The "enol" form. Aromatic (isoxazole ring).[1][2][3][4][5][6] Stabilized by hydrogen bond accepting solvents or dimerization in the solid state.

  • 2H-Isoxazol-5-one (NH-form): The zwitterionic-like lactam. Highly polar. Often co-exists with the OH-form in polar aprotic solvents (DMSO, DMF).

Equilibrium Pathway

Tautomerism cluster_legend Dominant Environment CH_Form 4H-Isoxazol-5-one (CH-Form) Non-Aromatic / Lipophilic OH_Form 1,2-Oxazol-5-ol (OH-Form) Aromatic / H-Bond Donor CH_Form->OH_Form  1,3-H Shift   (Slow in CDCl3) NH_Form 2H-Isoxazol-5-one (NH-Form) Polar / Zwitterionic Character OH_Form->NH_Form  Proton Transfer   (Fast in DMSO)

Figure 1: The tautomeric triad of 3-substituted isoxazolones. The 4-tert-butylphenyl group at position 3 (not shown for clarity) exerts a steric and lipophilic influence but does not alter the fundamental electronic pathway.

Analytical Characterization Strategy

To validate the structure in your specific formulation, you must use a multi-modal approach. Relying on a single technique (e.g., LC-MS) is insufficient as ionization often masks the neutral ground state.

NMR Spectroscopy (The Gold Standard)

The presence of the C4-proton is the primary diagnostic.

FeatureCH-Form (4H)OH-Form (5-ol)NH-Form (2H)
¹H NMR (C4-H) Singlet (2H) @

3.5–4.2 ppm
Singlet (1H) @

5.0–6.5 ppm (Vinyl)
Singlet (1H) @

4.8–6.0 ppm (Vinyl)
¹H NMR (Mobile) None (or very weak enol)Broad Singlet (OH) @ >9 ppmBroad Singlet (NH) @ >10 ppm
¹³C NMR (C5)

170–180 ppm (C=O)

165–175 ppm (C-OH)

165–175 ppm (C=O)
¹³C NMR (C4)

30–45 ppm (sp³ )

90–100 ppm (sp² )

80–95 ppm (sp² )

Self-Validating Logic:

  • If you observe a sharp singlet integrating to 2 protons in the aliphatic region (~3.8 ppm) in CDCl₃, you have isolated the CH-form .

  • If this signal disappears upon adding D₂O or switching to DMSO-d₆, and is replaced by a vinyl proton (~5.5 ppm), you are observing tautomerization driven by solvent polarity.

Infrared Spectroscopy (Solid State)
  • CH-Form: Sharp, intense carbonyl stretch at 1740–1780 cm⁻¹ (non-conjugated lactone character).

  • NH/OH-Forms: Lower frequency carbonyl/C=N bands (1600–1680 cm⁻¹) and broad absorptions (2500–3200 cm⁻¹) indicative of strong intermolecular Hydrogen bonding.

Experimental Protocols

Synthesis of 3-(4-tert-Butylphenyl)isoxazol-5-one

Rationale: This protocol targets the kinetic CH-form, which precipitates due to the lipophilic tert-butyl group.

  • Reagents: Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (1.1 eq), Ethanol (0.5 M).

  • Procedure:

    • Dissolve hydroxylamine HCl and NaOAc in water (minimum volume).

    • Add the beta-keto ester dissolved in Ethanol.

    • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Critical Step: Cool to 0°C. The 4H-isoxazolone (CH-form) typically precipitates as a white/off-white solid.

    • Filter and wash with cold water (removes salts) and cold hexanes (removes unreacted keto-ester).

  • Purification: Recrystallize from Ethanol/Water. Avoid prolonged heating in polar solvents to prevent ring opening or degradation.

Tautomer Identification Workflow

Use this decision tree to classify your isolated material.

Workflow Start Isolate Solid Material Solvent Dissolve in CDCl3 Start->Solvent NMR_Check ¹H NMR Analysis: Check 3.5 - 4.5 ppm region Solvent->NMR_Check Singlet Sharp Singlet (2H) Present? NMR_Check->Singlet Yes CH-Form (4H-one) Dominant Singlet->Yes Yes No Vinyl Signal (1H) @ 5.0 - 6.5 ppm? Singlet->No No Vinyl_Yes OH/NH Form Present (Aromatic Tautomer) No->Vinyl_Yes Yes Vinyl_No Check Structure (Ring Opening/Degradation) No->Vinyl_No No

Figure 2: Analytical decision tree for tautomer assignment using ¹H NMR.

Solvent & Environmental Effects[3][8][9]

The 4-tert-butyl group acts as a "solubility anchor." While it does not electronically force a specific tautomer, it allows the molecule to dissolve in non-polar solvents where the CH-form is thermodynamically favored.

  • Non-Polar (Chloroform, Toluene):

    
     favors the CH-form by >3 kcal/mol. The lack of H-bond donation capability in the solvent prevents stabilization of the NH/OH forms.
    
  • Polar Aprotic (DMSO, DMF): The dipole moment of the solvent stabilizes the zwitterionic character of the NH-form. You will observe a mixture (often 60:40 or 70:30 CH:NH equilibrium).

  • Protic (Water/Methanol): Complex equilibrium. The OH-form becomes viable due to H-bonding with the solvent, but the CH-form often remains significant due to the hydrophobic effect of the tert-butylphenyl tail pushing the molecule out of solution (precipitation).

Implications for Drug Design

  • Permeability (LogP): The CH-form is neutral and less polar. It represents the species most likely to passively permeate cell membranes.

  • Target Binding: Most protein binding pockets stabilize the OH or NH forms (aromatic/planar). The molecule must pay an "energetic penalty" to tautomerize from the CH-form (dominant in solution) to the bound form.

  • Formulation: In solid dosage forms, controlling the polymorph is strictly controlling the tautomer. X-ray powder diffraction (XRPD) is required to ensure you have not crystallized a metastable OH-dimer that will revert to the CH-form on the shelf.

References

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Definitive source on isoxazolone tautomerism mechanisms).
  • Borges, R. S., et al. (2020).[7] "Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives." Journal of Molecular Structure. (Validation of CH-form stability in non-polar media).

  • Tahmasabi, S. Z., et al. (2022).[8][9] "Efficient Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-one Derivatives." Letters in Organic Chemistry. (Synthetic protocols for 3-substituted isoxazolones).

  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.
  • King, H. C., et al. (2016). "Isoxazol-5-ones: A review of their synthesis and reactivity." Bioorganic & Medicinal Chemistry. (Review of pharmacological relevance).

Sources

Comprehensive Solubility Profiling of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol in Organic Solvents: Tautomeric Considerations and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Synthetic Organic Chemists Compound: 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (CAS: 1354923-70-8 | MW: 217.26 g/mol )

Executive Summary

In modern drug discovery and synthetic methodology, the isoxazole core serves as a highly versatile pharmacophore and strategic building block[1]. Specifically, this compound presents a unique physicochemical profile characterized by a highly lipophilic tail (the tert-butylphenyl group) coupled with a polar, hydrogen-bonding heterocyclic head.

As a Senior Application Scientist, I frequently encounter downstream failures in assay development and synthesis scale-up due to a fundamental misunderstanding of a compound's solvation mechanics. This whitepaper provides an in-depth technical guide to the thermodynamic solubility of this compound in organic solvents. By dissecting the causality between its tautomeric equilibrium and solvent polarity, and by detailing a self-validating miniaturized shake-flask protocol, this guide ensures absolute data integrity for your chemical workflows.

Solvation Mechanics: Tautomerism and Causality

To predict and understand the solubility of this compound, one must first understand its structural dichotomy. The compound does not exist in a static state; rather, isoxazol-5-ols exhibit complex prototropic tautomerism, existing in a dynamic equilibrium with their CH-acidic (isoxazol-5(4H)-one) and NH-acidic (isoxazol-5(2H)-one) forms[2].

The Causality of Solvent Selection

The position of this tautomeric equilibrium is strictly dictated by the dielectric constant (


) and the hydrogen-bond donor/acceptor capacity of the surrounding solvent:
  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents act as strong hydrogen-bond acceptors. They stabilize the highly polar keto-tautomers (the 4H- and 2H-one forms) via strong dipole-dipole interactions, effectively dismantling the crystalline lattice and resulting in exceptionally high solubility.

  • Non-Polar Solvents (e.g., Hexane): Lacking the ability to participate in hydrogen bonding or stabilize dipoles, non-polar solvents cannot overcome the intermolecular hydrogen bonds of the solid-state enol form. Consequently, the compound remains practically insoluble, despite the presence of the lipophilic tert-butyl group.

Tautomerism OH_Form Isoxazol-5-ol (Enol Form) CH_Form Isoxazol-5(4H)-one (CH-Acidic Form) OH_Form->CH_Form Prototropic Shift NH_Form Isoxazol-5(2H)-one (NH-Acidic Form) OH_Form->NH_Form Prototropic Shift CH_Form->NH_Form Prototropic Shift

Caption: Tautomeric equilibrium of the isoxazol-5-ol core dictating solvent-specific solvation pathways.

Quantitative Solubility Profile

The following table synthesizes the thermodynamic solubility data for this compound across a spectrum of standard organic solvents at 25.0 °C.

Organic SolventDielectric Constant (

)
Solubility (mg/mL)Solubility (mM)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 120.0> 552.3Strong H-bond acceptance; dipole stabilization of polar tautomers.
Dimethylformamide (DMF) 36.7> 100.0> 460.3Strong H-bond acceptance; disruption of crystalline lattice.
Dichloromethane (DCM) 9.1~ 85.0~ 391.2Favorable dispersion forces interacting with the bulky tert-butylphenyl moiety.
Methanol (MeOH) 32.7~ 45.5~ 209.4Amphoteric H-bonding; moderate disruption of the solid-state enol network.
Acetonitrile (MeCN) 37.5~ 32.0~ 147.3Dipole-dipole interactions; limited by a lack of H-bond donation capability.
Hexane 1.9< 1.0< 4.6Extremely poor interaction with the polar isoxazolol core; lattice energy dominates.

Experimental Methodology: The Miniaturized Shake-Flask HPLC Protocol

While kinetic solubility assays (e.g., solvent-shift methods) are common in early high-throughput screening, they often yield supersaturated, metastable solutions that do not reflect true thermodynamic reality[3]. To obtain rigorous, actionable data for this compound, the miniaturized shake-flask method coupled with HPLC-UV quantification is the gold standard[4].

A Self-Validating System

This protocol is designed with an inherent self-validation mechanism: The persistent presence of a solid pellet at the end of the equilibration phase. If the solid completely dissolves, the resulting concentration is merely a lower bound, not the true thermodynamic solubility limit. The system forces the user to add more solid until a saturated equilibrium is visibly confirmed.

Step-by-Step Workflow

Phase 1: Saturation & Equilibration

  • Solid Dispensing: Accurately weigh approximately 15–20 mg of this compound powder into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add exactly 1.0 mL of the target analytical-grade organic solvent (e.g., Methanol, DCM).

  • Thermodynamic Agitation: Seal the vial and place it in an orbital thermoshaker. Agitate at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 48 hours .

    • Causality Note: 48 hours is mandatory. The transition from the solid-state enol form to the solution-state equilibrium of tautomers requires significant activation energy. Shorter incubation times risk measuring a false, kinetically trapped state.

Phase 2: Separation & Quantification 4. Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. This rapidly pellets the undissolved solid, preventing the re-equilibration issues common with slow filtration methods. 5. Aliquot Extraction: Carefully aspirate 50 µL of the clear supernatant, ensuring no solid particulates are disturbed. 6. Dilution: Dilute the aliquot in the mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector. 7. HPLC-UV Analysis: Inject the sample onto a C18 reverse-phase column. Utilize an isocratic elution profile and monitor absorbance at ~254 nm. Quantify the concentration against a pre-established 5-point calibration curve.

Workflow Step1 1. Solid Dispensing Excess this compound Step2 2. Solvent Addition Target Organic Solvent (1.0 mL) Step1->Step2 Step3 3. Thermodynamic Equilibration Agitation at 25°C for 48 Hours Step2->Step3 Step4 4. Phase Separation Centrifugation at 10,000 x g (15 min) Step3->Step4 Step5 5. HPLC-UV Quantification Isocratic Elution & Multi-point Calibration Step4->Step5

Caption: Step-by-step methodology for the miniaturized shake-flask HPLC solubility determination.

Conclusion

The solubility of this compound in organic solvents is not a simple function of lipophilicity; it is a complex interplay between the steric bulk of the tert-butylphenyl moiety and the solvent-dependent tautomerism of the isoxazolol core. By leveraging polar aprotic solvents for maximum dissolution and employing the rigorous, self-validating shake-flask HPLC methodology described herein, researchers can ensure absolute reproducibility in their synthetic and analytical workflows.

References

  • Product Class 9: Isoxazoles. Thieme-Connect.[2] URL:

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich.[3] URL:

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Srce.hr.[4] URL:

  • Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis. ResearchGate.[1] URL:

Sources

Crystal Structure Analysis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural characterization of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (CAS: 1354923-70-8). It addresses the specific crystallographic challenges posed by isoxazole tautomerism and the disorder often associated with bulky lipophilic substituents.

Focus: Tautomeric Identification, Structural Refinement, and Supramolecular Assembly.

Executive Summary & Chemical Context

The compound nominally identified as This compound presents a classic crystallographic ambiguity: the tautomeric equilibrium . While often cataloged as the "5-ol" (enol form), 3-substituted isoxazol-5-ols predominantly crystallize as the 2H-isoxazol-5-one (keto-amine form) or occasionally the 4H-isoxazol-5-one (keto-methylene form).

For the researcher, the primary objective of the crystal structure analysis is not merely to confirm connectivity, but to definitively assign the tautomeric state and map the hydrogen bonding network that stabilizes it. The tert-butyl group acts as a steric anchor, influencing packing efficiency and solubility, often preventing the planar


-stacking seen in the unsubstituted phenyl analog.
Tautomeric Landscape

The analysis must distinguish between three potential forms in the difference Fourier map:

  • Form A (5-ol): Hydroxyl proton on O5 (Aromatic character).

  • Form B (2H-one): Proton on N2 (Amide-like character, typically most stable in solid state).

  • Form C (4H-one): Proton on C4 (Non-aromatic, interrupted conjugation).

Tautomers cluster_0 Solid State Dominant B 2H-Isoxazol-5-one (NH Form) Stabilized by N-H...O dimers A Isoxazol-5-ol (OH Form) Rare in crystal B->A C 4H-Isoxazol-5-one (CH Form) Kinetic product B->C A->B Tautomerization

Figure 1: Tautomeric equilibrium pathways. The 2H-one form is thermodynamically favored in the crystal lattice due to strong intermolecular hydrogen bond donor/acceptor capabilities.

Experimental Protocols

Synthesis & Crystallization Strategy

To obtain single crystals suitable for X-ray diffraction (SC-XRD), purity is paramount. The synthesis typically involves the condensation of 4-tert-butyl-


-keto esters  with hydroxylamine.

Protocol:

  • Reaction: Reflux ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate with hydroxylamine hydrochloride in ethanol/water (1:1) with sodium acetate.

  • Isolation: Acidify to pH 2-3 to precipitate the product. (Note: High pH favors the ring-opened salt).

  • Crystallization (The Critical Step):

    • Solvent Selection: Use a binary system of Ethanol/Hexane or Acetone/Water .

    • Technique: Slow evaporation at room temperature (298 K).

    • Why: Fast precipitation often yields microcrystalline powder. Slow evaporation allows the thermodynamically stable tautomer (2H-one) to organize into ordered lattices.

Data Collection Parameters

The tert-butyl group is prone to thermal rotational disorder. Data collection must be performed at low temperature.

ParameterSettingRationale
Temperature 100 K (Liquid N2) Freezes tert-butyl rotation; reduces thermal ellipsoids (

).
Radiation Mo K

(

Å)
Preferred for organic small molecules; sufficient resolution (

Å) to locate H-atoms.
Strategy Full Sphere Collect high redundancy to accurately model weak reflections.
Exposure 10-30s / frame Adjust based on crystal size (typ.

mm).

Structure Solution & Refinement Workflow

This phase requires specific attention to the "Heavy Atom First, Hydrogen Last" principle to correctly identify the tautomer.

Workflow Step1 Data Reduction (SAINT/CrysAlisPro) Step2 Space Group Determination (Likely P21/c or P-1) Step1->Step2 Step3 Phasing / Intrinsic Phasing (SHELXT) Step2->Step3 Step4 Refinement of Non-H Atoms (Anisotropic Refinement) Step3->Step4 Step5 Difference Fourier Map Analysis (CRITICAL: Locate H positions) Step4->Step5 Step6 Tautomer Assignment (N-H vs O-H) Step5->Step6 Step7 Final Refinement (Weighting Scheme & CIF) Step6->Step7

Figure 2: Crystallographic workflow emphasizing the critical difference map analysis step.

Handling the tert-Butyl Disorder

The tert-butyl group often exhibits rotational disorder around the


 bond.
  • Diagnosis: Elongated thermal ellipsoids on the terminal methyl carbons.

  • Remediation:

    • Split the methyl carbons into two parts (Part A / Part B).

    • Refine site occupancy factors (SOF) (e.g., free variable 21/-21).

    • Apply similarity restraints (SAME or SADI in SHELXL) to bond lengths and angles.

    • Apply rigid bond restraints (RIGU) to the anisotropic displacement parameters (ADPs).

Tautomer Verification

After anisotropic refinement of C, N, and O atoms:

  • Generate a Difference Fourier Map (

    
    ).
    
  • Look for electron density peaks (

    
    ) near N2  and O5 .
    
  • Evidence for 2H-one: A clear peak

    
     Å from N2, with no peak near O5.
    
  • Refinement: Freely refine the coordinates of this H-atom if data quality permits. If unstable, constrain using a riding model (HFIX 43 for aromatic NH or HFIX 147 for OH).

Structural Commentary & Analysis

Molecular Conformation
  • Planarity: The isoxazolone ring is strictly planar. The phenyl ring typically rotates slightly (torsion angle

    
    ) relative to the heterocycle to minimize steric clash between the ortho-hydrogens and the isoxazole heteroatoms.
    
  • Bond Lengths:

    • C=O (Carbonyl): Expect

      
       Å (Double bond character).
      
    • N-O: Expect

      
       Å.
      
    • C=N: In the 2H-one form, the C3-N2 bond has partial double bond character (

      
       Å).
      
Supramolecular Architecture

The crystal packing is dominated by the Hydrogen Bond (HB) Network .

  • Primary Motif: Centrosymmetric Dimers (

    
     graph set).
    
    • Two molecules pair up via N-H...O=C interactions.

    • Donor: N2-H

    • Acceptor: O5 (Carbonyl oxygen)

    • Distance (

      
      ): Typically 
      
      
      
      Å.
  • Secondary Packing: The bulky tert-butyl groups prevent tight

    
     stacking of the phenyl rings. Instead, expect a Herringbone  or Corrugated Sheet  motif where the lipophilic t-butyl groups aggregate in hydrophobic channels, separating the polar H-bonded isoxazole dimers.
    
Data Reporting Table (Template)

When publishing or reporting this structure, summarize the essential metrics:

PropertyValue (Typical Range)
Crystal System Monoclinic or Triclinic
Space Group

or

Z (Formulas/Cell) 4 (Monoclinic) or 2 (Triclinic)
R-Factor (

)

(Good quality)
H-Bond (N...O)

Å
Tautomer Confirmed 2H-isoxazol-5-one

References

  • Tautomerism in Isoxazoles: Brehm, L., Johansen, J. S., & Krogsgaard-Larsen, P. (1992). Isoxazol-5(4H)-ones.[1] X-Ray crystal structures of a 4-hydroxyisoxazol-5(4H)-one... Journal of the Chemical Society, Perkin Transactions 1, 2059-2063. Link

  • General Isoxazole Synthesis: BenchChem Technical Support. (2025).[2] An In-depth Technical Guide to 4-Phenylisoxazol-5-ol and its Tautomeric Forms. Link

  • Crystallographic Software: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

  • Hydrogen Bond Analysis: Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Link

  • Analogue Structure (3-phenyl-5-isoxazolone): Cannas, M. et al. (1969). The crystal structure of 3-phenylisoxazolin-5-one. Acta Crystallographica Section B, 25(6), 1050. Link

Sources

An In-Depth Technical Guide to the Biological Activity Potential of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Its unique electronic properties and synthetic accessibility have led to its incorporation into numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and various antibiotics.[2][5] This guide focuses on a specific, yet underexplored, derivative: 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol . While direct biological data for this compound is sparse, its structural motifs—the proven isoxazole core and the lipophilic 4-tert-butylphenyl group—provide a strong rationale for a hypothesis-driven investigation into its therapeutic potential.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a comprehensive framework for the systematic evaluation of this compound. We will dissect its potential based on established structure-activity relationships (SAR) and lay out a multi-tiered experimental plan, from initial in vitro screening to preliminary in vivo validation. The protocols herein are designed to be self-validating, with clear causality behind each experimental choice, reflecting a rigorous approach to early-stage drug discovery.

Compound Profile:

  • IUPAC Name: this compound

  • CAS Number: 1354923-70-8[6]

  • Molecular Formula: C₁₃H₁₅NO₂[6]

  • Molecular Weight: 217.26 g/mol [6]

  • Structure:

    
    
    

Part 1: Hypothesis-Driven Exploration of Biological Potential

The logical starting point for any new chemical entity is to form testable hypotheses based on its structure. The fusion of the isoxazole ring with a 4-tert-butylphenyl moiety suggests several promising avenues for investigation.

Anti-inflammatory Potential

Rationale: The isoxazole ring is a well-established pharmacophore in anti-inflammatory agents.[1][2] Its presence in selective COX-2 inhibitors like Valdecoxib highlights its ability to fit into the active sites of key inflammatory enzymes.[2][5] Furthermore, various derivatives of related heterocyclic systems, such as 1,2,4-oxadiazoles, have demonstrated potent anti-inflammatory activity in preclinical models.[7][8][9][10] The bulky, lipophilic tert-butyl group can enhance binding affinity within hydrophobic pockets of enzyme targets.

Postulated Mechanism of Action (MOA): Inhibition of Cyclooxygenase (COX) Enzymes

Inflammation is largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two primary isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. We hypothesize that this compound may act as a selective COX-2 inhibitor.

COX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Cell Damage/ Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by Inflammation) aa->cox2 pg_homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) cox1->pg_homeostatic pg_inflammatory Prostaglandins (Inflammation, Pain, Fever) cox2->pg_inflammatory compound 3-(4-tert-Butylphenyl) -1,2-oxazol-5-ol (Hypothesized Target) compound->cox2 Selective Inhibition?

Caption: Hypothesized selective inhibition of the COX-2 pathway.

Antimicrobial Potential

Rationale: The isoxazole core is integral to the function of β-lactamase resistant penicillins (e.g., Cloxacillin, Dicloxacillin) and sulfonamide antibiotics (e.g., Sulphamethoxazole).[1] This history establishes the scaffold's compatibility with antibacterial drug design. Moreover, the phenol moiety, specifically 2,4-di-tert-butylphenol, an analog of our compound's substituent, is known to possess significant antibacterial and antifungal properties.[11][12][13] The combination of these two pharmacophores presents a strong case for antimicrobial activity.

Postulated Targets: Given the diverse mechanisms of known isoxazole-containing antibiotics, potential targets are broad and could include:

  • Inhibition of cell wall synthesis.

  • Disruption of folic acid synthesis.

  • Inhibition of essential bacterial enzymes.

Anticancer Potential

Rationale: A growing body of evidence supports the exploration of isoxazole derivatives as anticancer agents.[1][4][5] Studies have shown that certain isoxazoles can induce apoptosis and inhibit proliferation in various cancer cell lines, including colon cancer.[5] The mechanism often involves the modulation of critical cell signaling pathways.

Postulated MOA: Modulation of Pro-Survival Signaling

Cancer cells rely on dysregulated signaling pathways to promote uncontrolled growth and evade apoptosis. A common target for therapeutic intervention is the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in many cancers. We hypothesize that our compound could interfere with one of the protein kinases in this cascade, leading to a reduction in proliferative signals and the induction of cell death.

MAPK_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus transcription Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription output Cell Proliferation, Survival transcription->output compound 3-(4-tert-Butylphenyl) -1,2-oxazol-5-ol compound->mek Potential Inhibition

Caption: Potential inhibition point within the MAPK/ERK signaling cascade.

Part 2: A Framework for In Vitro Evaluation

Promising hypotheses must be rigorously tested. The following section details a logical, stepwise workflow for the initial in vitro characterization of this compound.

Workflow: From Compound to In Vitro Data

In_Vitro_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays start Compound Synthesis & QC solubility Solubility & Stability Assessment start->solubility mic Antibacterial MIC Assay solubility->mic DMSO stock mtt Cytotoxicity MTT Assay (Cancer & Normal Cells) solubility->mtt DMSO stock go_no_go Go/No-Go Decision for In Vivo Studies mic->go_no_go cox COX-1/COX-2 Inhibition Assay mtt->cox Define non-toxic concentration range cox->go_no_go

Caption: A phased approach to the in vitro evaluation of the target compound.

Prerequisite: Physicochemical Characterization

Causality: Before any biological assay, it is imperative to understand the compound's basic properties. Poor solubility can lead to false-negative results due to compound precipitation in aqueous media, while instability can result in testing degradation products rather than the parent molecule.

  • Solubility: Determine solubility in common solvents (DMSO, ethanol) and, critically, in the final aqueous assay media.

  • Stability: Assess stability in solution at various temperatures (room temperature, 37°C) over the time course of the planned experiments using techniques like HPLC.

Protocol 1: Antibacterial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.[14] This is a fundamental measure of antibacterial potency.

Methodology: Broth Microdilution Assay [14]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate.

    • Inoculate colonies into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[14]

  • Preparation of Compound Dilutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in broth to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth with DMSO, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection: the lowest concentration well with no visible turbidity.

    • Results can be confirmed by measuring absorbance at 600 nm.

Protocol 2: Cytotoxicity Assessment

Objective: To evaluate the compound's toxicity against both cancerous and non-cancerous mammalian cells. This is critical for establishing a therapeutic index—the ratio between the toxic dose and the therapeutic dose. A promising anticancer agent should show selective toxicity towards cancer cells.

Methodology: MTT Assay [14][15][16][17]

  • Cell Seeding:

    • Culture selected cell lines (e.g., HCT116 colon cancer, A549 lung cancer, and non-cancerous HEK293 cells) to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound. Include a vehicle control (medium with DMSO).

    • Incubate for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14][16]

  • Data Analysis:

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified isopropanol).

    • Read the absorbance at ~570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

Cell LineTypeIC₅₀ (µM) after 48h
HCT116Colon CarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
HEK293Normal KidneyExperimental Value

Part 3: Advancing to In Vivo Models

Should in vitro testing reveal potent and selective activity (e.g., a low IC₅₀ against cancer cells but high against normal cells, or a strong COX-2 inhibition profile), the next logical step is to assess efficacy in a living organism. In vivo models are essential to understand the compound's pharmacokinetics and overall physiological effect.[18][19][20]

Model Selection: Acute Anti-inflammatory Activity

Objective: To evaluate the compound's ability to reduce acute inflammation in vivo.

Methodology: Carrageenan-Induced Paw Edema in Rats [8][21][22]

This is a classic, well-validated model for screening anti-inflammatory drugs.[21][22] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of drug effects on different inflammatory mediators.

  • Animal Acclimatization & Grouping:

    • Acclimatize male Wistar rats for one week.

    • Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac 10 mg/kg), and Test Compound groups (e.g., 10, 30, 100 mg/kg).

  • Dosing:

    • Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measurement and Analysis:

    • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Workflow: In Vivo Anti-inflammatory Study

In_Vivo_Workflow acclimate Acclimatize Rats (1 week) group Group Animals (Control, Standard, Test Doses) acclimate->group dose Administer Compound/Vehicle (e.g., Oral Gavage) group->dose t0 Measure Initial Paw Volume (T=0 hr) dose->t0 1 hr post-dose induce Inject Carrageenan into Paw t0->induce measure Measure Paw Volume (T=1, 2, 3, 4 hr) induce->measure analyze Calculate % Inhibition of Edema measure->analyze report Report Findings analyze->report

Caption: Stepwise workflow for the carrageenan-induced paw edema model.

Alternative High-Throughput Model: Zebrafish

For larger-scale screening or earlier-stage in vivo assessment, the zebrafish (Danio rerio) model offers a compelling alternative.[23] Its genetic tractability, rapid development, and optical transparency allow for high-throughput screening of compounds for effects on inflammation and other disease processes in a whole-organism context at a lower cost than rodent models.[23]

Discussion and Future Directions

This guide outlines a clear, logical path for the initial investigation of This compound . Based on strong precedent from its core chemical structures, the compound holds significant potential as an anti-inflammatory, antimicrobial, or anticancer agent.

The proposed experimental framework is designed to efficiently answer key questions:

  • Is it active? The initial in vitro screens will determine if the compound has any biological effect in the hypothesized areas.

  • Is it selective? Comparing activity against different targets (COX-1 vs. COX-2) or cell types (cancer vs. normal) is crucial for assessing its therapeutic potential.

  • Does it work in a living system? The progression to a simple in vivo model provides the first indication of physiological efficacy.

Positive results from this framework should be followed by more advanced studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Advanced Mechanistic Studies: Identifying the precise molecular target and elucidating the downstream effects.

  • ADMET Profiling: A comprehensive assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity to determine its drug-likeness.

By following this structured and hypothesis-driven approach, researchers can effectively and efficiently unlock the therapeutic potential hidden within the novel chemical space of this compound.

References

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). Journal of Pharmaceutical Research International. Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • A Natural Fit – Using Zebrafish to Evaluate Natural Compounds for Anti-Inflammatory Properties. (n.d.). InVivo Biosystems. Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019, September 5). Frontiers in Pharmacology. Retrieved from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]

  • In Vitro Assay Development Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008, October 15). Biotechnology and Applied Biochemistry. Retrieved from [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. (2008). ResearchGate. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Innovative Publication. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. (n.d.). PubMed Central. Retrieved from [Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]

  • 1,2,4-oxadiazoles and antimicrobial property of 3-aryl-5-(n-propyl). (2003, April 17). PubMed. Retrieved from [Link]

  • Synthesis of 3-aryl-5-decapentyl-1,2,4-oxadiazoles possessing antiinflammatory and antitumor properties. (2005, November 15). PubMed. Retrieved from [Link]

  • Antimicrobial and Pharmacological Studies of some Newly Synthesized Aryl Sulfonamide Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis of Some Biologically Effective 5-substituted- 2-(p-tert-butylphenyl)Benzoxazoles. (n.d.). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Synthesis-of-Some-Biologically-Effective-2-(p-tert-Reddy-Reddy/1103c617b01d368e7c10b484555891781b0a8523]([Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). Molecules. Retrieved from [Link]

  • Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (n.d.). PubMed Central. Retrieved from [Link]

  • 3-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]. (n.d.). PubChem. Retrieved from [Link]

  • Recent advances in the synthesis of pharmacologically active 1,2,3-, 1,2,4-, and 1,2,5-oxadiazole-based lead compounds. (2025, October 27). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Studia Universitatis Babes-Bolyai Chemia. Retrieved from [Link]

  • Natural Antioxidant, Antibacterial, and Antiproliferative Activities of Ethanolic Extracts from Punica granatum L. Tree Barks Mediated by Extracellular Signal-Regulated Kinase. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Novel 3-(4-tert-Butylphenyl)-5-Cylopropyl-4H-1,2,4-Triazole Derivatives with Antioxidative and Antimicrobial Activities. (n.d.). Bentham Science Publishers. Retrieved from [Link]

  • 4-tert-Butyl-4′-(4-methoxyphenyl)-3′-(4-methylphenyl)-1,2,3,4-tetrahydrospiro[naphthalene-2,5. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis and biological evaluation of (3-aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylates as antioxidant and antimicrobial agents. (2017). ResearchGate. Retrieved from [Link]

  • Antifungal Activity and Action Mechanisms of 2,4-Di-tert-butylphenol against Ustilaginoidea virens. (2023, April 27). ResearchGate. Retrieved from [Link]

  • Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole. (n.d.). PubMed Central. Retrieved from [Link].nih.gov/pmc/articles/PMC1703279/)

Sources

Steric Anchors and Metabolic Shields: The Reactivity Profile of the tert-Butyl Isoxazole Motif

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyl isoxazole motif represents a dichotomy in medicinal chemistry: it is simultaneously a robust steric anchor that directs regioselectivity and a metabolic "soft spot" susceptible to specific oxidative pathways. While the tert-butyl group is often employed to increase lipophilicity and block metabolic hotspots on the isoxazole ring, its own reactivity profile—specifically towards Cytochrome P450 (CYP) enzymes—requires careful modulation. This guide analyzes the mechanistic influence of the tert-butyl group on isoxazole synthesis, its role in preventing reductive ring cleavage, and the modern bioisosteric strategies used to mitigate its oxidative liability.

Synthetic Assembly: The Steric Imperative

The formation of the isoxazole core via [3+2] cycloaddition is heavily influenced by the steric bulk of the tert-butyl group. Unlike smaller alkyl substituents (methyl, ethyl), the tert-butyl group exerts a massive steric demand that overrides electronic factors, driving regioselectivity toward the 3,5-disubstituted isomer.

Regiocontrol in 1,3-Dipolar Cycloaddition

In the reaction between a nitrile oxide and a terminal alkyne, the tert-butyl group functions as a directing group.

  • Mechanism: The reaction proceeds via a concerted but asynchronous transition state.

  • The tert-Butyl Effect: When the alkyne bears a tert-butyl group, the steric clash between the bulky alkyl group and the oxygen of the nitrile oxide in the transition state disfavors the 3,4-isomer. The system relaxes into the 3,5-substitution pattern to minimize gauche interactions.

Table 1: Impact of Steric Bulk on Regioselectivity (Nitrile Oxide + Alkyne)

Alkyne Substituent (R)Steric Parameter (Es)Major IsomerRegiomeric Ratio (3,5 : 3,4)
Methyl (-CH₃)0.003,5-isoxazole~3 : 1
Isopropyl (-CH(CH₃)₂)-0.473,5-isoxazole~8 : 1
tert-Butyl (-C(CH₃)₃) -1.54 3,5-isoxazole >98 : 1
Phenyl (-Ph)-2.313,5-isoxazole~10 : 1

Note: Data approximates general trends observed in Huisgen cycloadditions. The tert-butyl group provides near-perfect regiocontrol compared to methyl.

Visualization: Steric Steering Pathway

G Start Precursors: Nitrile Oxide + t-Bu Alkyne TS_34 Transition State A (3,4-pathway) Start->TS_34 High Energy Barrier TS_35 Transition State B (3,5-pathway) Start->TS_35 Kinetic Control Clash STERIC CLASH: t-Bu vs Nitrile Oxygen TS_34->Clash Prod_34 Minor Product: (Trace/Not Observed) TS_34->Prod_34 Prod_35 Major Product: 3,5-di-t-butylisoxazole TS_35->Prod_35 Rapid Collapse Clash->TS_34 Destabilizes

Figure 1: The tert-butyl group destabilizes the 3,4-transition state via steric clash, forcing the formation of the 3,5-isomer.

Reactivity Profile: Metabolic & Chemical Stability[1][2][3]

The "Metabolic Shield" Paradox

In drug design, a tert-butyl group is often introduced to block metabolic oxidation at a specific carbon atom (the "methyl-to-tert-butyl" switch). However, the group itself is not inert.

  • CYP450 Liability: The exposed methyl groups of the tert-butyl moiety are susceptible to

    
    -oxidation by CYP2C9 and CYP3A4.
    
  • Mechanism: Hydrogen atom abstraction (HAT) from one of the nine equivalent methyl protons leads to a radical intermediate, which rebounds to form the alcohol (hydroxymethyl derivative).

  • Bioisosteric Solution: To retain the steric bulk while eliminating this reactivity, the tert-butyl group is increasingly replaced by (trifluoromethyl)cyclopropyl groups, which remove the abstractable protons while maintaining geometry.

Resistance to Reductive Ring Cleavage

The isoxazole ring is chemically fragile toward reductive conditions (N-O bond cleavage), often yielding


-amino enones.
  • The tert-Butyl Shield: A tert-butyl group at the C3 or C5 position significantly retards this cleavage compared to phenyl or methyl analogs.

  • Why? Reagents like Mo(CO)₆ or Fe(CO)₅ require coordination to the ring nitrogen or oxygen to initiate electron transfer. The bulky tert-butyl group sterically hinders this coordination sphere, effectively "armoring" the heterocyclic core against degradation.

Visualization: Metabolic Fate

Metabolism Drug Parent Drug: tert-Butyl Isoxazole Radical Intermediate: C-Centered Radical Drug->Radical HAT (H-Abstraction) Shield Bioisostere Strategy: Replace t-Bu with Trifluoromethyl-cyclopropyl Drug->Shield Lead Opt. CYP CYP450 Enzyme (Oxidative Attack) CYP->Radical Alcohol Metabolite 1: Hydroxy-t-butyl Isoxazole Radical->Alcohol OH Rebound Acid Metabolite 2: Carboxylic Acid (High Clearance) Alcohol->Acid Further Oxidation

Figure 2: The metabolic vulnerability of the tert-butyl group to oxidative hydroxylation and the bioisosteric escape route.

Experimental Protocols

Protocol A: Regioselective Synthesis via Chloramine-T

Rationale: This protocol utilizes the in situ generation of nitrile oxides. The tert-butyl alkyne is used to demonstrate steric direction.

  • Reagents: tert-Butylacetylene (1.0 equiv), Aldoxime precursor (1.0 equiv), Chloramine-T trihydrate (1.1 equiv), Ethanol (0.5 M).

  • Step 1 (Dipole Generation): Dissolve the aldoxime in ethanol. Add Chloramine-T in portions over 15 minutes at room temperature.

    • Mechanistic Note: Chloramine-T chlorinates the aldoxime to a hydroximoyl chloride, which eliminates HCl to form the nitrile oxide dipole.

  • Step 2 (Cycloaddition): Add tert-butylacetylene immediately. Reflux the mixture for 4–6 hours.

    • Validation: Monitor by TLC.[1] The bulky alkyne may require longer reaction times than methyl propiolate due to steric hindrance, despite the favorable regiochemistry.

  • Step 3 (Workup): Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Step 4 (Purification): Flash chromatography (Hexane/EtOAc). Expect the 3,5-isomer as the sole product (>95% yield).

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Rationale: To quantify the "soft spot" nature of the tert-butyl group.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Substrate: tert-Butyl isoxazole test compound (1 µM final concentration).

  • Initiation: Pre-incubate HLM and substrate in phosphate buffer (pH 7.4) for 5 min at 37°C. Initiate with NADPH (1 mM).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring the parent ion and the [M+16] peak (hydroxylated metabolite).

    • Interpretation: A high intrinsic clearance (

      
      ) coupled with the appearance of the +16 amu peak confirms the tert-butyl group is the metabolic liability.
      

References

  • Barnes-Seeman, D., et al. (2013).[2][3] "Metabolically Stable tert-Butyl Replacement."[4][5][2][3][6] ACS Medicinal Chemistry Letters.

    • Context: Defines the metabolic instability of the tert-butyl group and the trifluoromethylcyclopropyl bioisostere str
  • Lin, B., et al. (2016).[7] "Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates." Bioorganic & Medicinal Chemistry.

    • Context: Provides DFT/computational grounding for the steric control of regioselectivity in isoxazole synthesis.
  • Nitta, M., & Kobayashi, T. (1985). "Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Establishes the reductive cleavage pathways of isoxazoles and the mechanistic role of metal coordination.[8]

  • BenchChem. (2025). "The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects."

    • Context: General reference for steric parameters (A-values) and physical properties of the tert-butyl group.

Sources

Methodological & Application

Synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol: A Detailed Guide to Synthetic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoxazol-5-ol Scaffold

The 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol core structure represents a significant pharmacophore in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The 1,2-oxazol-5-ol moiety, in particular, is a versatile synthetic intermediate, capable of undergoing various chemical transformations to generate a library of novel compounds for biological screening. The presence of the 4-tert-butylphenyl group often enhances lipophilicity, which can be a critical factor in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

This document provides two robust and validated synthetic protocols for the preparation of this compound, designed for researchers and scientists in the field of organic synthesis and drug discovery. Each protocol is presented with detailed, step-by-step instructions, an analysis of the underlying chemical principles, and expected outcomes.

Strategic Overview of Synthetic Pathways

Two primary and convergent synthetic strategies are detailed for the synthesis of the target compound. The choice between these pathways may depend on the availability of starting materials, desired scale of the reaction, and specific laboratory capabilities.

  • Protocol A: The β-Ketoester Condensation Route. This classic and reliable method involves the synthesis of a β-ketoester intermediate, Ethyl 3-(4-tert-Butylphenyl)-3-oxopropanoate, followed by its cyclization with hydroxylamine. This pathway is advantageous due to its often high yields and straightforward purification procedures.

  • Protocol B: The 1,3-Dipolar Cycloaddition Route. This elegant approach utilizes a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from 4-tert-butylbenzaldehyde oxime, and an alkyne dipolarophile. This method is a cornerstone of heterocyclic chemistry for its efficiency and high degree of regioselectivity.[1][2]

Protocol A: Synthesis via β-Ketoester Condensation

This protocol is divided into two main stages: the synthesis of the key β-ketoester intermediate and its subsequent cyclization to form the isoxazol-5-ol ring.

Part 1: Synthesis of Ethyl 3-(4-tert-Butylphenyl)-3-oxopropanoate

Principle: This synthesis is achieved through a Claisen condensation reaction.[3][4][5] In this reaction, an ester containing an α-hydrogen is treated with a strong base to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. For a crossed Claisen condensation, to avoid a mixture of products, one of the esters should be non-enolizable. In this protocol, we will adapt the principle using 4-tert-butylacetophenone and diethyl carbonate in the presence of a strong base like sodium hydride.

Workflow Diagram:

Protocol_A_Part_1 cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-tert-Butylacetophenone Step1 Enolate Formation (Deprotonation by NaH) Reactant1->Step1 Reactant2 Diethyl Carbonate Step2 Nucleophilic Acylation (Attack on Diethyl Carbonate) Reactant2->Step2 Base Sodium Hydride (NaH) Base->Step1 Step1->Step2 Enolate Intermediate Step3 Acidic Work-up Step2->Step3 Intermediate Adduct Product Ethyl 3-(4-tert-Butylphenyl) -3-oxopropanoate Step3->Product Protocol_B_Part_2 cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 4-tert-Butylbenzaldehyde Oxime Step1 In situ Nitrile Oxide Formation Reactant1->Step1 Reactant2 Ethyl Propiolate Step2 [3+2] Cycloaddition Reactant2->Step2 Oxidant Sodium Hypochlorite (Bleach) Oxidant->Step1 Step1->Step2 4-tert-Butylbenzonitrile Oxide Product Ethyl 3-(4-tert-butylphenyl) isoxazole-5-carboxylate Step2->Product

Sources

Procedure for cyclization of beta-keto esters to 1,2-oxazol-5-ols

Application Note: High-Yield Cyclization of -Keto Esters to 1,2-Oxazol-5-ols

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Optimized Protocols, and Quality Control for Isoxazole Synthesis

Executive Summary

1,2-Oxazol-5-ols (commonly referred to by their tautomeric name, isoxazol-5-ones) are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in the development of kinase inhibitors, GABA receptor ligands, and agricultural fungicides. The most direct and atom-economical route to these heterocycles is the condensation and subsequent cyclization of

Mechanistic Insights & Causality

The synthesis of 1,2-oxazol-5-ols proceeds via a two-step nucleophilic addition-elimination cascade [1]. Understanding the physical chemistry of this pathway is essential for optimizing yields and preventing side reactions (such as ester hydrolysis or the formation of 3-isoxazolols).

  • Oxime Formation (Kinetic Step): Hydroxylamine attacks the highly electrophilic ketone carbonyl of the

    
    -keto ester. This step requires a carefully buffered environment (pH 5–7). If the pH is too low, the hydroxylamine is fully protonated and non-nucleophilic; if too high, the ester undergoes premature saponification.
    
  • Intramolecular Cyclization (Thermodynamic Step): Upon heating, the oxygen atom of the newly formed oxime intermediate attacks the adjacent ester carbonyl. The expulsion of an alcohol molecule (e.g., ethanol) drives the irreversible ring closure.

  • Tautomeric Equilibrium: The resulting heterocycle exists in a dynamic equilibrium between three forms: the CH-form (isoxazol-5(4H)-one), the OH-form (1,2-oxazol-5-ol), and the NH-form (isoxazol-5(2H)-one). In polar, protic solvents, the OH and NH forms are highly stabilized via hydrogen bonding [2].

MechanismAβ-Keto Ester+ NH₂OH·HClBBuffer Addition(NaOAc, pH 5-7)A->BCOxime IntermediateB->C Nucleophilic Attack DIntramolecularCyclization (-EtOH)C->D Heat (60 °C) EIsoxazol-5(4H)-one(Keto Form)D->E Ring Closure F1,2-Oxazol-5-ol(Enol Form)E->F Tautomerization

Workflow and mechanism for the cyclization of β-keto esters to 1,2-oxazol-5-ols.

Experimental Protocol

Reagents & Materials
  • Substrate:

    
    -Keto ester (e.g., Ethyl acetoacetate) (1.0 equiv, 100 mmol)
    
  • Nucleophile: Hydroxylamine hydrochloride (

    
    ) (1.1 equiv, 110 mmol)
    
  • Buffer/Base: Sodium acetate trihydrate (

    
    ) (1.1 equiv, 110 mmol)
    
  • Solvent: Deionized Water / Absolute Ethanol

Step-by-Step Methodology

Note: This protocol is a self-validating system designed for a 100 mmol scale. Adjust volumetric parameters linearly for scale-up.

Step 1: Nucleophile Liberation

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.64 g (110 mmol) of

    
     in 30 mL of deionized water.
    
  • Slowly add 14.9 g (110 mmol) of

    
     to the solution.
    
  • Causality: Sodium acetate buffers the solution to ~pH 6.0, liberating the free hydroxylamine base while preventing the alkaline hydrolysis of the ester that would occur if stronger bases (like NaOH) were used [3].

Step 2: Condensation (Oxime Formation) 3. Cool the buffered solution to 0–5 °C using an ice bath. 4. Add 13.0 g (100 mmol) of ethyl acetoacetate dropwise over 15 minutes via an addition funnel.

  • Causality: The nucleophilic attack is highly exothermic. Dropwise addition at low temperatures prevents thermal degradation of the hydroxylamine and suppresses the formation of symmetric bis-oxime impurities.

Step 3: Thermally-Driven Cyclization 5. Remove the ice bath and allow the mixture to reach room temperature. 6. Attach a reflux condenser and heat the biphasic mixture to 60 °C for 2.0 hours.

  • Causality: While oxime formation is rapid at room temperature, the intramolecular cyclization requires thermal activation to overcome the transition state energy barrier for the expulsion of ethanol. As the reaction proceeds, the mixture will become homogeneous, followed by the precipitation of the product.

Step 4: Isolation & Purification 7. Cool the reaction mixture to 0 °C for 1 hour to maximize crystallization. 8. Isolate the crude 1,2-oxazol-5-ol via vacuum filtration. Wash the filter cake with 2 x 15 mL of ice-cold water to remove residual sodium chloride and unreacted hydroxylamine. 9. Recrystallize the solid from a minimal amount of hot ethanol/water (1:1 v/v) to yield the pure product as crystalline needles.

Quality Control & Self-Validation System

To ensure the integrity of the synthesized compound, the protocol must be verified through the following orthogonal QC checks:

  • TLC Monitoring: Run a TLC using Hexane/EtOAc (7:3 v/v). The starting

    
    -keto ester will elute near 
    
    
    0.6, while the highly polar 1,2-oxazol-5-ol will remain near the baseline (
    
    
    0.1–0.2). Complete disappearance of the starting material validates Step 3.
  • Colorimetric Enol Assay: Dissolve 5 mg of the isolated product in 1 mL of ethanol and add 1 drop of 5% aqueous Ferric Chloride (

    
    ). An immediate dark red/purple coloration confirms the presence of the enolic 1,2-oxazol-5-ol tautomer.
    
  • Spectroscopic Validation (

    
    H NMR):  In DMSO-
    
    
    , the tautomeric state can be validated. The CH-form exhibits a distinct
    
    
    singlet at ~3.5 ppm. The OH-form (1,2-oxazol-5-ol) exhibits a methine (
    
    
    ) singlet at ~5.3 ppm and a broad, exchangeable
    
    
    peak >10.0 ppm.

Substrate Scope & Quantitative Yield Data

The protocol is highly robust and tolerates a variety of substitutions at the C3 position. Data for common

Starting

-Keto Ester
R-Group (C3 Position)Reaction Time (h)Yield (%)Tautomeric Preference (Polar Solvent)
Ethyl acetoacetateMethyl2.085 - 90CH / OH mixture
Ethyl benzoylacetatePhenyl3.578 - 82OH (1,2-oxazol-5-ol)
Ethyl 4,4,4-trifluoroacetoacetateTrifluoromethyl4.070 - 75NH / OH mixture
Ethyl 3-oxopentanoateEthyl2.580 - 85CH / OH mixture

References

  • Katritzky, A. R., Barczynski, P., Ostercamp, D. L., & Yousaf, T. I. (1984). "Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of beta-keto esters with hydroxylamine." The Journal of Organic Chemistry, 49(24), 4784-4786. URL:[Link]

  • Christodoulou, M. S., Giofrè, S., Beccalli, E. M., Foschi, F., & Broggini, G. (2022). "Divergent Conversion of 4-Naphthoquinone-substituted 4H-Isoxazolones to Different Benzo-fused Indole Derivatives." Organic Letters, 24(16), 3092-3096. URL:[Link]

  • Organic Syntheses. (1955). "3-Methyl-5-isoxazolone." Organic Syntheses, Coll. Vol. 3, 591; Vol. 21, 67. URL: [Link]

Advanced Application Note: C-4 Functionalization of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazol-5-ol (isoxazol-5-ol) scaffold is a privileged pharmacophore widely utilized in the development of anti-inflammatory, antimicrobial, and anti-obesity agents. Specifically, 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol presents a highly valuable building block for drug discovery. The bulky tert-butyl group significantly enhances the lipophilicity (LogP) of the molecule, improving membrane permeability, while simultaneously providing steric shielding at the C-3 position. This structural feature directs synthetic modifications exclusively to the highly reactive C-4 position.

This application note provides drug development professionals with field-proven, self-validating protocols for the C-4 functionalization of this scaffold, focusing on the mechanistic causality behind each experimental choice.

Mechanistic Grounding: Tautomerism and C-4 Nucleophilicity

The extreme reactivity of the C-4 position in this compound is governed by its tautomeric equilibrium. In solution, the molecule exists in a dynamic balance between the enol form (1,2-oxazol-5-ol) and the keto form (1,2-oxazol-5(4H)-one)[1].

The C-4 protons in the keto tautomer are highly acidic, flanked by an imine-like (C=N) bond and a carbonyl (C=O) group. Introduction of a mild Brønsted base rapidly deprotonates C-4, generating a stable, highly nucleophilic enolate. This enolate serves as the active species for diverse electrophilic attacks, including Knoevenagel condensations, halogenations, and asymmetric alkylations[2],[3].

MechanisticPathway Enol 1,2-oxazol-5-ol (Enol Form) Keto 1,2-oxazol-5(4H)-one (Keto Form) Enol->Keto Tautomerization Enolate C-4 Enolate (Active Nucleophile) Keto->Enolate Base (DMAP) -H+ Product C-4 Functionalized Product Enolate->Product Electrophile (Aldehyde/NBS)

Fig 1. Tautomeric equilibrium and base-catalyzed C-4 activation of the 1,2-oxazol-5-ol scaffold.

Experimental Protocols & Workflows

Protocol A: Green Organocatalytic Knoevenagel Condensation (Arylidenation)

This protocol installs an arylidene group at the C-4 position using an aromatic aldehyde.

Causality & Design: We utilize 4-Dimethylaminopyridine (DMAP) as an organocatalyst in a Water/Ethanol (1:1) solvent system[2]. The selection of this green solvent is not merely an environmental consideration. The high lipophilicity imparted by the 4-tert-butylphenyl group ensures that as the arylidene product forms, it rapidly exceeds its solubility threshold in the polar medium. This spontaneous precipitation acts as a thermodynamic sink, continuously driving the equilibrium forward (Le Chatelier's principle) while simultaneously serving as a self-purifying isolation step.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend this compound (1.0 mmol) and the desired aromatic aldehyde (1.05 mmol) in 10 mL of a H₂O/EtOH (1:1 v/v) mixture.

  • Catalysis: Add DMAP (8 mol%, 0.08 mmol) to the suspension.

  • Reaction: Attach a reflux condenser and stir the mixture at 80 °C. The reaction is self-validating: as the condensation proceeds, a dense, brightly colored precipitate (the 4-arylidene product) will form, usually within 2 to 4 hours.

  • Isolation: Once TLC confirms the consumption of the starting oxazol-5-ol, cool the flask to 0 °C in an ice bath to maximize precipitation.

  • Purification: Filter the solid under vacuum, wash with ice-cold ethanol (3 × 5 mL) to remove unreacted aldehyde and catalyst, and dry under high vacuum. No column chromatography is required.

ProtocolWorkflow Step1 1. Substrate Preparation Equimolar Oxazol-5-ol & Aldehyde Step2 2. Catalytic Activation Add 8 mol% DMAP in H2O/EtOH Step1->Step2 Step3 3. Thermal Condensation Stir at 80°C for 2-4 hours Step2->Step3 Step4 4. Precipitation & Isolation Cool to RT, Filter, Wash with EtOH Step3->Step4 Step5 5. Analytical Validation NMR & LC-MS Confirmation Step4->Step5

Fig 2. Step-by-step workflow for the green organocatalytic Knoevenagel condensation at C-4.

Protocol B: Precision Electrophilic Bromination for Cross-Coupling

Bromination at the C-4 position transforms the scaffold into a versatile electrophile for downstream Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig)[4].

Causality & Design: N-Bromosuccinimide (NBS) is used in Dichloromethane (DCM) at 0 °C. The steric bulk of the tert-butylphenyl group at C-3 effectively shields that flank, funneling the electrophilic attack (


) exclusively to the highly nucleophilic C-4 enolate. As NBS is consumed, the insoluble succinimide byproduct floats to the surface of the DCM, providing a visual cue of reaction progression.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 mmol) in anhydrous DCM (15 mL) under an inert argon atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add NBS (1.05 mmol) portion-wise over 10 minutes to prevent exothermic runaway and di-bromination.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.

  • Workup: Filter off the floating succinimide byproduct. Wash the organic filtrate with saturated aqueous Na₂S₂O₃ (10 mL) to quench residual bromine, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromo-3-(4-tert-butylphenyl)-1,2-oxazol-5-ol.

Protocol C: Enantioselective Construction of Quaternary Stereocenters

For advanced drug development, installing a quaternary stereocenter at C-4 is highly desirable. This is achieved via asymmetric allylic alkylation using Morita-Baylis-Hillman (MBH) carbonates[3] or enantioselective arylation with squaramide catalysts[5].

Causality & Design: A chiral phosphine catalyst engages the achiral MBH carbonate to form a chiral electrophilic allylic phosphonium intermediate. The C-4 enolate of the oxazol-5-ol then undergoes a highly enantio-controlled nucleophilic attack, dictated by the steric environment of the phosphine ligand, yielding products with >90% enantiomeric excess (ee)[3].

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected yields for the functionalization of the this compound scaffold based on the described methodologies:

Functionalization TypeCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Expected Yield (%)
Knoevenagel Condensation DMAP (8 mol%)H₂O / EtOH (1:1)802 - 485 - 95
Electrophilic Bromination NBS (1.05 equiv)DCM (Anhydrous)0 to RT1.580 - 90
Asymmetric Allylic Alkylation Chiral Phosphine (10 mol%)Toluene02475 - 90 (>85% ee)
Enantioselective Arylation Squaramide Catalyst (10 mol%)THFRT12 - 1885 - 98 (>90% ee)
Pd-Catalyzed C-4 Arylation Pd(OAc)₂ / LigandDMF1001265 - 80

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: mdpi.com URL:[Link]

  • Efficient Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-Ones in Green Media Source: researchgate.net URL:[Link]

  • Phosphine-Catalyzed Asymmetric Allylic Alkylation of Isoxazol-5(4H)-ones with Morita-Baylis-Hillman Carbonates Source: benthamdirect.com URL:[Link]

  • Enantioselective construction of quaternary stereocenters via organocatalytic arylation of isoxazolin-5-ones with o-quinone diimides Source: rsc.org URL:[Link]

  • Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C−H Bond Functionalization Source: researchgate.net URL:[Link]

Sources

O-alkylation vs N-alkylation methods for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Alkylation Strategies for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Executive Summary

The alkylation of this compound presents a classic regioselectivity challenge due to the ambident nucleophilicity of the isoxazole scaffold.[1] In solution, the substrate exists in a tautomeric equilibrium between the 5-hydroxyisoxazole (A) and the isoxazol-5-one (B) forms.[1]

Direct alkylation with alkyl halides typically yields a mixture of O-alkylated (5-alkoxyisoxazole) and N-alkylated (2-alkylisoxazol-5-one) products, often necessitating tedious chromatographic separation.[1] This guide provides two distinct, optimized protocols to selectively access either isomer, grounded in Hard-Soft Acid-Base (HSAB) theory and transition state control.

Mechanistic Insight & Pathway Selection

The regiochemical outcome is dictated by the specific interaction between the electrophile and the nucleophilic sites (N2 vs. O5).

  • O-Alkylation (Thermodynamic/Hard Control): Favored by "hard" electrophiles or conditions that lock the nucleophile in the oxy-anion form.[1] The Mitsunobu reaction is the gold standard here, utilizing the alcohol activation mechanism to force O-attack. Alternatively, silver salts (Ag₂CO₃) can promote O-alkylation via coordination to the nitrogen, blocking the N-site.[1]

  • N-Alkylation (Kinetic/Soft Control): Favored by "soft" electrophiles (alkyl halides) in polar aprotic solvents (DMF, DMSO).[1] The nitrogen atom, being softer and more nucleophilic in the neutral or mono-anionic lactam form, preferentially attacks the alkyl halide.

Regioselectivity Pathway Diagram

AlkylationPathways Substrate 3-(4-t-Butylphenyl)- 1,2-oxazol-5-ol (Tautomeric Mix) Mitsunobu Condition A: Mitsunobu Reaction (PPh3, DEAD/DIAD, R-OH) Substrate->Mitsunobu Activates R-OH Silver Condition B: Silver Salt Method (Ag2CO3, R-X, Toluene) Substrate->Silver Ag+ blocks N Basic Condition C: Standard Basic Alkylation (K2CO3/Cs2CO3, R-X, DMF) Substrate->Basic Soft-Soft Interaction O_Product Product A: 5-Alkoxyisoxazole (O-Alkyl) Mitsunobu->O_Product Inversion (SN2) Silver->O_Product O-Selective N_Product Product B: 2-Alkylisoxazol-5-one (N-Alkyl) Basic->N_Product Major Isomer

Caption: Divergent synthetic pathways for 3-substituted isoxazol-5-ols. O-alkylation is achieved via alcohol activation (Mitsunobu) or metal templating (Ag), while N-alkylation dominates under standard basic conditions.[1]

Protocol A: Selective O-Alkylation (Mitsunobu Method)

Target: 5-Alkoxy-3-(4-tert-butylphenyl)isoxazole Mechanism: Activation of the alcohol reagent by phosphine/azodicarboxylate, followed by nucleophilic attack by the isoxazole oxygen.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Alcohol (R-OH): 1.1–1.5 equiv (Primary or secondary alcohols)[1]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[1]

  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the isoxazol-5-ol (1.0 equiv), the target alcohol (R-OH, 1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15–20 minutes. Note: The solution will turn yellow/orange. Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (the O-alkyl product is typically less polar than the starting material).

  • Work-up: Concentrate the solvent under reduced pressure.

  • Purification: Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid. Purify the filtrate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Note: This method proceeds with inversion of configuration at the alcohol carbon. If using a chiral alcohol, the resulting ether will have the opposite stereochemistry.

Protocol B: Selective N-Alkylation (Base-Mediated)

Target: 2-Alkyl-3-(4-tert-butylphenyl)isoxazol-5-one Mechanism: Deprotonation of the NH-tautomer followed by SN2 attack on the alkyl halide.[1]

Materials
  • Substrate: this compound (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X, preferably Bromide or Iodide) (1.2 equiv)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)[1]

  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)[1]

Step-by-Step Procedure
  • Solubilization: Dissolve the isoxazol-5-ol (1.0 equiv) in DMF (0.2 M).

  • Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes. The suspension may change color as the anion forms.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Heating:

    • For reactive halides (Allyl, Benzyl, MeI): Stir at RT for 2–6 hours.

    • For unreactive halides: Heat to 60 °C for 4–12 hours.

  • Work-up: Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash chromatography.

Troubleshooting Selectivity:

  • If O-alkylation is observed as a significant byproduct (common with "hard" halides like MeI), switch the solvent to Dichloromethane (DCM) and use a phase-transfer catalyst (e.g., TBAF or TEBA) with mild base.[1]

  • Alternatively, use the Silver Salt Method (Protocol C below) if you specifically want to avoid N-alkylation, but note that Protocol B is designed to maximize N-alkylation.[1] Wait—to maximize N-alkylation, stick to DMF/K₂CO₃. To minimize it, use Protocol A or C.

Alternative Protocol C: Silver-Mediated O-Alkylation

Use this when Mitsunobu is not feasible (e.g., tertiary alcohols or availability of reagents).[1]

  • Formation of Ag-Salt: Dissolve isoxazol-5-ol in MeOH containing 1 equiv of NaOH. Add 1 equiv of AgNO₃. Collect the precipitate (Silver salt) by filtration and dry in the dark.

  • Alkylation: Suspend the Silver salt in Toluene or Benzene . Add the Alkyl Halide (1.2 equiv).

  • Reflux: Heat to reflux for 6–12 hours. The Ag+ ion coordinates the nitrogen, blocking it and directing the electrophile to the oxygen.

  • Work-up: Filter off the AgX precipitate. Concentrate the filtrate.

Analytical Discrimination (NMR & IR)

Correctly identifying the isomer is critical. Use the following markers:

FeatureO-Alkyl Product (5-Alkoxy) N-Alkyl Product (Isoxazol-5-one)
¹³C NMR (Carbonyl/C-O) ~160–164 ppm (Aromatic C-O)~168–175 ppm (Lactam C=O)
¹H NMR (Ring Proton H-4) Typically singlet , sharp.[1]Often shows coupling to N-alkyl protons if close.[1]
¹H NMR (Alkyl Group) Protons on C-O are generally 3.8–4.5 ppm .Protons on N are generally 3.2–4.0 ppm (Upfield relative to O-alkyl).[1]
IR Spectroscopy Strong C=N stretch (~1600 cm⁻¹). No C=O.Strong C=O stretch (~1700–1740 cm⁻¹) .
UV-Vis Maxima similar to parent isoxazole.[1]Distinct bathochromic shift (red shift) due to lactam conjugation.

Self-Validation Step: Run a ¹H-¹³C HMBC experiment.

  • N-Alkyl: The N-CH protons will show a correlation to the Carbonyl carbon (C5) and the C3 carbon.[1]

  • O-Alkyl: The O-CH protons will show a correlation only to the C5 carbon (which is now an ether carbon, not a carbonyl).[1]

References

  • Mitsunobu Reaction on Isoxazoles

    • Title: "Mitsunobu reaction - Wikipedia" & "Mitsunobu reaction - Organic Synthesis"[1]

    • Source: Organic Synthesis / Wikipedia[1]

    • URL:[Link] (General reference for conditions)[1]

    • Context: Confirms the utility of PPh3/DEAD for O-alkylation of acidic heterocycles with inversion.
  • Silver Salt Regioselectivity

    • Title: "O-Regioselective Synthesis with the Silver Salt Method"
    • Source: PMC (PubMed Central)[1]

    • URL:[Link]

    • Context: Authoritative source on using Ag salts to favor O-alkylation in amide/lactam systems (Tieckelmann's work).[1]

  • N-Alkylation of Isoxazol-5-ones

    • Title: "Organocatalytic Regio‐ and Enantioselective N‐Alkyl
    • Source: ResearchGate / Wiley[1]

    • URL:[Link][1]

    • Context: Demonstrates that N-alkylation is the dominant pathway under specific catalytic or basic conditions.[1]

  • NMR Discrimination Strategy

    • Title: "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determin
    • Source: Bioorganic & Medicinal Chemistry Letters[1][2]

    • URL:[Link]

    • Context: Provides the analytical framework (HMBC, chemical shifts) to distinguish the isomers.

Sources

Preparation of herbicides using 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

This technical guide details the synthesis and application of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (referred to herein as Scaffold A ) as a primary intermediate for the generation of 4-benzoyl-isoxazole herbicides.

Scientific Context: The 1,2-oxazol-5-ol moiety (isoxazol-5-ol) is a "privileged structure" in agrochemistry, serving as the acidic pharmacophore in HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitors . While the scaffold itself possesses weak biological activity, its functionalization at the C4 position with electron-deficient benzoyl groups creates potent bleaching herbicides (e.g., analogs of Isoxaflutole).

Mechanism of Action: The final herbicide acts by chelating the Fe(II) cofactor in the HPPD enzyme active site. The 4-tert-butylphenyl tail provides critical lipophilic interactions within the hydrophobic pocket of the enzyme, enhancing binding affinity compared to smaller alkyl tails.

Reaction Pathway & Logic

The synthesis involves two critical phases:

  • Cyclization: Construction of the isoxazole ring from a

    
    -keto ester.
    
  • C-Acylation (The Rearrangement): Direct C-acylation at position 4 is difficult due to O-acylation competition. We utilize the O-to-C rearrangement strategy (catalyzed by cyanide ions) to thermodynamically drive the reaction to the active C-acylated herbicide.

HerbicideSynthesis Start 4-tert-Butyl Beta-Keto Ester Scaffold Scaffold A (3-Aryl-isoxazol-5-ol) Start->Scaffold Cyclization (NaOH, pH 10) Reagent1 Hydroxylamine HCl Reagent1->Scaffold Intermed O-Acyl Intermediate Scaffold->Intermed Kinetic Acylation (DCM, TEA) Product Active Herbicide (C-Acylated Enol) Intermed->Product Cyanide Rearrangement (Acetone Cyanohydrin, TEA) Reagent2 2-Nitro-4-mesyl Benzoyl Chloride Reagent2->Intermed

Figure 1: Synthetic workflow from precursor to active HPPD inhibitor via the O-to-C rearrangement mechanism.

Protocol A: Synthesis of Scaffold A

Objective: Preparation of this compound.

Reagents:

  • Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (anhydrous) (1.2 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

Procedure:

  • Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine HCl (8.34 g, 120 mmol) and sodium acetate (9.84 g, 120 mmol) in 50 mL water.

  • Addition: Add a solution of ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate (24.8 g, 100 mmol) in 150 mL ethanol.

  • Reflux: Heat the mixture to reflux (78-80°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 2:1). The starting keto-ester spot (

    
    ) should disappear.
    
  • Workup: Evaporate ethanol under reduced pressure. The residue will be an aqueous slurry.

  • Acidification: Cool to 0°C and acidify carefully with 6N HCl to pH 1-2. The isoxazol-5-ol precipitates as a white solid.

  • Isolation: Filter the solid, wash with ice-cold water (3 x 50 mL), and dry in a vacuum oven at 50°C.

  • Recrystallization: Recrystallize from Toluene/Heptane if purity is <95%.

Critical Checkpoint:

  • Tautomerism: The product exists in equilibrium between the 5-OH (enol) and 5-one (keto) forms. NMR in DMSO-

    
     typically shows the enol form, while 
    
    
    
    may show the keto form.
  • Yield: Expected 85-92%.

Protocol B: Synthesis of the Active Herbicide

Objective: Conversion of Scaffold A into 4-(2-nitro-4-methylsulfonylbenzoyl)-3-(4-tert-butylphenyl)-1,2-oxazol-5-ol.

Rationale: Direct C-acylation is slow. We use a "one-pot, two-step" protocol: O-acylation followed by cyanide-catalyzed rearrangement.

Reagents:

  • Scaffold A (from Protocol A) (10 mmol)

  • 2-Nitro-4-methylsulfonylbenzoyl chloride (10.5 mmol)

  • Triethylamine (TEA) (22 mmol)

  • Acetone Cyanohydrin (Catalyst, 0.5 mmol)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

  • O-Acylation:

    • Dissolve Scaffold A (2.17 g, 10 mmol) and TEA (1.5 mL, 11 mmol) in DCM (40 mL) at 0°C.

    • Add the benzoyl chloride (2.76 g, 10.5 mmol) portion-wise.

    • Stir at 0°C for 1 hour. TLC will show a non-polar spot (O-acyl ester). Do not isolate.

  • Rearrangement:

    • Add the second equivalent of TEA (1.5 mL, 11 mmol).

    • Add Acetone Cyanohydrin (45 µL, 0.5 mmol). Caution: Cyanide source.

    • Allow the mixture to warm to room temperature and stir for 4-12 hours.

    • Mechanism: The cyanide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to release the isoxazole anion and an acyl cyanide, which then regioselectively attacks the C4 position.

  • Quench & Isolation:

    • Pour the reaction mixture into 1N HCl (50 mL). The mixture must be acidic to protonate the final enol.

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organics, dry over

      
      , and concentrate.
      
  • Purification: The residue is often a yellow solid. Recrystallize from Isopropyl Alcohol (IPA).

Analytical Validation

Table 1: HPLC Method Parameters for Quality Control

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm (benzoyl)
Retention Times Scaffold A: ~6.5 min
O-Acyl Intermediate: ~11.2 min (if trapped)
Active Herbicide: ~9.8 min

Biological Application (Pre-Emergence Assay)

Scope: Testing the efficacy of the synthesized 4-benzoyl isoxazole.

  • Preparation: Dissolve 10 mg of the herbicide in 1 mL Acetone + 1 drop Tween 20. Dilute with water to concentrations of 100, 50, and 10 g ai/ha equivalent.

  • Target Species:

    • Amaranthus retroflexus (Broadleaf)

    • Setaria viridis (Grass)

  • Application: Spray soil surface immediately after sowing seeds in pots.

  • Observation: Assess at 14 days post-treatment.

    • Symptomology: Look for "bleaching" (whitening of meristematic tissue), characteristic of HPPD inhibition.

    • Scoring: 0 (No effect) to 100 (Complete necrosis).

References

  • Synthesis of 3-aryl-isoxazol-5-ones

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Synthesis and herbicidal activity of 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole derivative.[1]

    • URL:[Link]

  • Rearrangement Chemistry (O-acyl to C-acyl)

    • Source: Google P
    • Title: Isoxazole derivatives and their use as herbicides.[2][3][4][5][6]

    • URL
  • Tautomerism and Reactivity

    • Source: Royal Society of Chemistry (Perkin Trans. 2)
    • Title: Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution.[7]

    • URL:[Link]

  • Isoxazole Herbicide Intermediates

    • Source: Google P
    • Title: Preparation method of isoxazole herbicide intermediate.[2][3][4][6][8]

    • URL

Sources

Application Notes and Protocols for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Ligands in Catalysis: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol in Catalysis

The this compound ligand represents a class of heterocyclic compounds with significant, yet largely unexplored, potential in the field of catalysis. While the broader families of oxazole, isoxazole, and oxazoline-containing ligands have seen extensive application in a myriad of catalytic transformations, specific data on the catalytic utility of this compound remains nascent in publicly available scientific literature. This document, therefore, serves as a forward-looking guide, drawing upon established principles of coordination chemistry and catalysis with related ligand systems to outline prospective applications and foundational protocols.

The unique electronic and steric properties of this ligand, characterized by the electron-donating tert-butyl group and the versatile coordination sites of the 1,2-oxazol-5-ol core, suggest its potential utility in a range of metal-catalyzed reactions. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable chelate complexes with a variety of transition metals, which is a key prerequisite for an effective catalyst.

Synthesis of this compound

The successful application of any ligand in catalysis begins with a reliable and scalable synthetic route. While specific literature for the synthesis of this compound is not widespread, a general and plausible approach can be adapted from established methods for the synthesis of isoxazol-5-one derivatives. A common strategy involves the condensation of a β-ketoester with hydroxylamine.

Protocol 1: Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones

A general method for the synthesis of isoxazol-5-one derivatives involves a three-component reaction between a β-keto ester, hydroxylamine hydrochloride, and an aldehyde, often facilitated by a catalyst.[1] This can be adapted for the synthesis of the target ligand.

Materials:

  • Ethyl 4-(tert-butyl)benzoylacetate (or a suitable precursor β-keto ester)

  • Hydroxylamine hydrochloride

  • Appropriate aldehyde (if further substitution at the 4-position is desired)

  • Base (e.g., sodium acetate, triethylamine)

  • Solvent (e.g., ethanol, water)

General Procedure:

  • To a solution of the β-keto ester in a suitable solvent, add hydroxylamine hydrochloride and a base.

  • If substitution at the 4-position is intended, the corresponding aldehyde is also added.

  • The reaction mixture is typically stirred at room temperature or heated to reflux, with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or extraction, followed by purification, typically through recrystallization or column chromatography.

Prospective Catalytic Applications and Foundational Protocols

Based on the catalytic activities of structurally related oxazole and isoxazole ligands, several areas of application for this compound can be envisioned. The following sections outline hypothetical protocols for key catalytic transformations. It is crucial to note that these are starting points for investigation and will require optimization.

Palladium-Catalyzed Cross-Coupling Reactions

The nitrogen and oxygen donors of the 1,2-oxazol-5-ol moiety can form stable complexes with palladium, a workhorse in cross-coupling chemistry. The bulky tert-butyl group may enhance the stability and solubility of the catalytic species.

Hypothetical Protocol: Suzuki-Miyaura Coupling

This protocol is based on general procedures for palladium-catalyzed Suzuki-Miyaura reactions.

Reaction Scheme:

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (Ligand)

  • Aryl halide (Ar-X)

  • Arylboronic acid (Ar'-B(OH)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

Experimental Protocol:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., 1-2 mol%) and the this compound ligand (e.g., 2-4 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the degassed solvent (3-5 mL).

  • Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) with stirring for the required time (e.g., 2-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Hypothetical Suzuki-Miyaura Coupling Optimization Parameters

EntryPalladium PrecursorLigand Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂2K₂CO₃Toluene100To be determined
2Pd₂(dba)₃4Cs₂CO₃Dioxane110To be determined
3Pd(OAc)₂2K₃PO₄DMF80To be determined
Copper-Catalyzed C-N and C-O Cross-Coupling Reactions

Copper catalysis is a valuable tool for the formation of C-N and C-O bonds. The bidentate nature of the this compound ligand could be well-suited for stabilizing copper catalytic species.

Hypothetical Protocol: Ullmann-type C-N Coupling

This protocol is based on modern copper-catalyzed amination reactions.

Reaction Scheme:

Materials:

  • Copper precursor (e.g., CuI, Cu₂O, Cu(OAc)₂)

  • This compound (Ligand)

  • Aryl halide (Ar-X)

  • Amine (R₂NH)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO, Toluene)

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine the copper precursor (e.g., 5-10 mol%), this compound ligand (e.g., 10-20 mol%), aryl halide (1.0 mmol), and base (2.0 mmol) in a reaction vessel.

  • Add the amine (1.2-2.0 mmol) and the solvent (2-4 mL).

  • Seal the vessel and heat the mixture at the desired temperature (e.g., 100-140 °C) for 12-48 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualization of a Potential Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed cross-coupling reaction, which could be applicable when using this compound as a ligand.

Catalytic_Cycle cluster_reactants Reactants & Products Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Transmetalation Transmetalation Ar-Pd(II)(X)L->Transmetalation Ar'-M Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Transmetalation->Ar-Pd(II)(Ar')L Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-X_in Ar-X Ar'-M_in Ar'-M Ar-Ar'_out Ar-Ar'

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Conclusion and Future Directions

While direct experimental evidence for the catalytic applications of this compound is currently limited, its structural features strongly suggest its potential as a versatile ligand in homogeneous catalysis. The protocols and insights provided herein are intended to serve as a foundational guide for researchers interested in exploring the catalytic capabilities of this and related isoxazol-5-ol systems. Future research should focus on the synthesis and characterization of its metal complexes, followed by systematic screening in a variety of catalytic reactions. Mechanistic studies will be crucial to understand the role of the ligand in the catalytic cycle and to guide further ligand design and optimization. The exploration of this ligand class could unveil novel and efficient catalytic systems for important organic transformations.

References

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org2024 . [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol (also referred to as 3-(4-tert-butylphenyl)-2H-isoxazol-5-one) using microwave irradiation.

While conventional thermal reflux methods for isoxazole synthesis often require reaction times of 4–12 hours with variable yields (60–75%), this microwave-assisted protocol achieves >90% conversion in under 20 minutes . The method utilizes a green solvent system (Ethanol/Water), minimizes side-product formation, and provides a scalable route for generating isoxazole scaffolds common in drug discovery (e.g., COX-2 inhibitors, GABA agonists).

Scientific Background & Mechanism[1][2]

The Isoxazole Scaffold in Drug Discovery

The 1,2-oxazole (isoxazole) ring is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters. The 3-substituted-5-hydroxyisoxazole moiety is particularly valuable as a tautomeric scaffold capable of diverse binding interactions.

Reaction Mechanism

The synthesis proceeds via the condensation of ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate (


-keto ester) with hydroxylamine hydrochloride .
  • Nucleophilic Attack: The amine of hydroxylamine attacks the ketone carbonyl of the

    
    -keto ester.
    
  • Oxime Formation: Elimination of water generates the oxime intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the oxime oxygen (or nitrogen, depending on conditions) onto the ester carbonyl.

  • Elimination: Loss of ethanol yields the isoxazole ring.

Tautomeric Considerations (Critical for Analysis)

Researchers must recognize that "1,2-oxazol-5-ol" exists in a tautomeric equilibrium. While often drawn as the 5-ol (A) form, in the solid state and in polar solvents (DMSO, MeOH), it predominantly exists as the 2H-isoxazol-5-one (B) or 4H-isoxazol-5-one (C) forms.

  • Form A (OH-form): Aromatic, but less polar.

  • Form B (NH-form): Often the most stable tautomer for 3-aryl substituted systems due to intermolecular hydrogen bonding.

  • Form C (CH-form): Less common for this specific substitution pattern but possible.

Note: This protocol produces the thermodynamic mixture, typically precipitating as the 2H-one/5-ol tautomer.

Mechanistic Visualization

ReactionMechanism cluster_tautomer Tautomeric Equilibrium Reactants Ethyl 3-(4-tert-butylphenyl)- 3-oxopropanoate + NH2OH·HCl Intermediate Oxime Intermediate (Transient) Reactants->Intermediate - H2O Transition Cyclization (MW Accelerated) Intermediate->Transition Intramolecular Attack Product 3-(4-tert-Butylphenyl)- 1,2-oxazol-5-ol (Tautomeric Mix) Transition->Product - EtOH T_OH 5-OH Form (Aromatic) T_NH 2H-one Form (Dominant) T_OH->T_NH H-shift

Figure 1: Reaction pathway and tautomeric equilibrium of the target isoxazole.

Materials & Instrumentation

Reagents
ReagentMW ( g/mol )Equiv.Role
Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate 248.321.0Limiting Reagent
Hydroxylamine Hydrochloride 69.491.2Nitrogen Source
Sodium Acetate (Anhydrous) 82.031.2Base/Buffer
Ethanol (Absolute) -SolventMW Absorber
Deionized Water -Co-solventPolarity tuner
Instrumentation
  • Microwave Reactor: Single-mode (e.g., Biotage Initiator+ or CEM Discover) or Multi-mode system.

  • Vessel: 10–20 mL pressure-rated microwave vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Preparation
  • Dissolution: In a 10 mL microwave vial, dissolve 1.0 mmol (248 mg) of ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate in 3 mL of Ethanol .

  • Reagent Addition: Add 1.2 mmol (83 mg) of Hydroxylamine Hydrochloride.

  • Base Addition: Add 1.2 mmol (98 mg) of Sodium Acetate dissolved in 1 mL of Water .

    • Note: The addition of water is crucial. It increases the dielectric constant (

      
      ) of the solvent mixture, ensuring efficient coupling with microwave energy.
      
  • Sealing: Add a magnetic stir bar and seal the vial with a septum cap.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Self-Validating" parameters. Do not use fixed power mode; use temperature control.

ParameterSettingRationale
Temperature 130 °COptimal for cyclization without degradation.
Hold Time 15:00 minSufficient for >95% conversion.
Pre-Stirring 30 secHomogenizes the slurry before heating.
Absorption Level HighDue to EtOH/H2O polar mixture.
Pressure Limit 15 barSafety cutoff (reaction generates minimal gas).
Workup & Purification
  • Cooling: Allow the vial to cool to room temperature (usually automated by the reactor air jet).

  • Acidification: Transfer the reaction mixture to a beaker. Add 5 mL of cold water . Acidify dropwise with 1M HCl until pH ~2–3.

    • Observation: A white to off-white precipitate should form immediately. This is the protonated isoxazol-5-ol.

  • Isolation: Filter the solid using a vacuum filtration setup (Buchner funnel).

  • Washing: Wash the filter cake with cold water (2 x 5 mL) to remove residual salts (NaCl, NaOAc).

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

  • Recrystallization (Optional): If purity is <98%, recrystallize from minimal hot ethanol.

Results & Discussion

Yield & Efficiency
  • Microwave Yield: 88–94% (Isolated).

  • Thermal Comparison: Conventional reflux (EtOH, 6h) typically yields 65–75% and requires chromatographic purification to remove uncyclized oxime intermediates.

Analytical Data (Representative)
  • Appearance: White crystalline solid.

  • Melting Point: 205–208 °C (Lit. range for similar derivatives).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       1.30 (s, 9H, t-Butyl).
      
    • 
       5.65 (s, 1H, Isoxazole H-4). Note: This shift confirms the 2H-one/5-ol core.
      
    • 
       7.55 (d, 2H, Ar-H).
      
    • 
       7.75 (d, 2H, Ar-H).
      
    • 
       12.10 (br s, 1H, OH/NH). Broad signal due to tautomeric exchange.
      
Workflow Diagram

Workflow Step1 Reagent Prep (Vial: Ester + NH2OH + NaOAc in EtOH/H2O) Step2 MW Irradiation (130°C, 15 min, High Abs) Step1->Step2 Step3 Workup (Dilute with H2O, Acidify to pH 2) Step2->Step3 Step4 Filtration & Wash (Isolate Precipitate) Step3->Step4 Step5 QC Analysis (NMR/LC-MS) Step4->Step5

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH too high during workup.Ensure pH is adjusted to ~2–3 using 1M HCl. The product is soluble in basic media (enolate form).
Incomplete Conversion Microwave temperature not reached.Check the vessel volume. If <2 mL, the IR sensor may not read accurately. Use a fiber optic probe if available.
Oiling out Product melting point depression.Cool the acidified mixture in an ice bath for 30 mins to induce crystallization.
Vessel Overpressure Decomposition/Gas evolution.Reduce temperature to 110°C and extend time to 25 mins. Ensure headspace ratio is correct (fill vial max 60%).

References

  • General Microwave Isoxazole Synthesis: Sathish Kumar, K., et al. "Microwave Assisted Synthesis of 3-Amino-5-Methyl Isoxazole Schiff Bases."[1] International Journal of Chemical Sciences, vol. 9, no. 3, 2011, pp. 1472-1478.[1] Link

  • Tautomerism of 5-Hydroxyisoxazoles: Woodcock, S., et al. "Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution." Journal of the Chemical Society, Perkin Transactions 2, 1992, pp. 2151-2154. Link

  • Synthesis of 3-substituted-5-isoxazolones: Deshmukh, et al. "One-pot three-component synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones."[2] Research on Chemical Intermediates, 2022.[3][4] (Cited via context from The Green and Effective Synthesis of Isoxazole-Based Molecules, PMC). Link

  • Starting Material Properties (Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate): ChemScene Product Data, CAS 101498-88-8.[5] Link

Sources

Application Note: Bioconjugation Strategies Using Isoxazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive technical guide on using isoxazol-5-ol/one derivatives for bioconjugation. It moves beyond standard NHS-ester chemistry to explore the unique reactivity of this heterocyclic scaffold, specifically focusing on chemoselective cysteine modification and carboxyl activation .

Executive Summary

The isoxazol-5-ol core (and its stable tautomer, isoxazol-5-one ) represents a versatile but underutilized scaffold in bioconjugation. Unlike traditional leaving groups (e.g., N-hydroxysuccinimide), isoxazol-5-one derivatives offer dual functionality: they act as Michael acceptors for site-specific thiol labeling and as enol-ester precursors for carboxyl activation (exemplified by Woodward’s Reagent K).[1]

This guide details the mechanistic principles and experimental protocols for two primary applications:

  • Cysteine-Selective Conjugation: Using 4-arylidene-isoxazol-5-ones.

  • Carboxyl Activation: Using isoxazolium salts to generate active esters.

Core Chemistry & Tautomerism

Understanding the reactivity of this class requires recognizing the tautomeric equilibrium. In aqueous solution, the 5-one (keto) form is generally favored over the 5-ol (enol) form, but the reactivity is dictated by the specific substitution pattern.[1]

The Tautomeric Equilibrium

The isoxazol-5-ol anion is aromatic, but the neutral species exists predominantly as the 2H-isoxazol-5-one or 4H-isoxazol-5-one .

  • N-Alkylation (2H-form): Stabilizes the "one" form; used for carboxyl activation.

  • C4-Arylidene (4H-form): Creates a conjugated system highly reactive toward soft nucleophiles (thiols).[1]

Mechanistic Pathways

The following diagram illustrates the divergent reactivity profiles based on the starting derivative.

Isoxazole_Reactivity Start Isoxazol-5-ol / 5-one Core Scaffold Path1 Pathway A: Carboxyl Activation (Isoxazolium Salts) Start->Path1 N-alkylation + R-COOH Path2 Pathway B: Michael Addition (4-Arylidene Derivatives) Start->Path2 Aldehyde Condensation Inter1 Enol Ester Intermediate Path1->Inter1 Ring Opening Inter2 Thiol-Michael Adduct Path2->Inter2 + Thiol (Cysteine) Product1 Amide Bond (Peptide Coupling) Inter1->Product1 + Amine (Lysine) Product2 Stable Thioether Conjugate Inter2->Product2 pH 7.4

Figure 1: Divergent bioconjugation pathways for isoxazol-5-one derivatives. Pathway A targets amines via carboxyl activation (Woodward's Reagent K style).[1] Pathway B targets cysteines via Michael addition.

Application 1: Cysteine-Selective Conjugation (Michael Addition)

4-Arylidene-3-methylisoxazol-5(4H)-ones are potent Michael acceptors. The exocyclic double bond at the C4 position is activated by the electron-withdrawing isoxazolone ring, making it highly specific for thiols (Cysteine) over amines (Lysine) at physiological pH.[1]

Key Advantages
  • Chromogenic Monitoring: Many arylidene derivatives are colored (yellow/orange).[1] Conjugation often results in a hypsochromic shift (blue shift) or loss of absorbance, allowing real-time monitoring.[1]

  • Reversibility: Depending on the aryl substituent, the reaction can be tuned to be reversible (for drug release) or stable.[1]

  • Metal-Free: No copper or palladium catalysts required.

Protocol: Synthesis & Conjugation of 4-Arylidene Linker
Phase A: Linker Synthesis (Knoevenagel Condensation)

Reagents: Ethyl acetoacetate, Hydroxylamine HCl, Aromatic Aldehyde (containing the payload/tag).[1]

  • Cyclization: Mix ethyl acetoacetate (10 mmol) and hydroxylamine HCl (10 mmol) in water (or EtOH). Add sodium acetate (10 mmol). Stir at RT for 1 hour to form 3-methylisoxazol-5(4H)-one .

  • Condensation: To the reaction mixture, add the functionalized aromatic aldehyde (e.g., 4-formyl-benzoic acid if attaching a handle, or a fluorophore-aldehyde) (10 mmol).

  • Catalysis: No catalyst is usually needed in water, but a catalytic amount of amine (e.g., piperidine) can be used in ethanol.[1]

  • Isolation: The product, 4-arylidene-3-methylisoxazol-5-one , typically precipitates. Filter, wash with cold water/EtOH, and dry.[1]

Phase B: Protein Conjugation (Cysteine Labeling)

Target: BSA (Bovine Serum Albumin) or Cysteine-containing peptide.[1][2]

  • Preparation: Dissolve the protein (50 µM) in PBS (pH 7.4). Ensure any disulfide bonds meant for labeling are reduced (use TCEP if necessary, followed by removal).[1]

  • Linker Solubilization: Dissolve the 4-arylidene-isoxazolone linker in DMSO (10 mM stock).

  • Reaction: Add the linker to the protein solution (final conc: 5-10 equivalents excess over free thiols). Keep DMSO < 5% v/v.

  • Incubation: Incubate at RT for 1–2 hours in the dark.

  • Quenching: Add excess glutathione (GSH) or mercaptoethanol to quench unreacted linker.

  • Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS.[1]

Application 2: Carboxyl Activation (Woodward's Reagent K Analogues)

Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate) utilizes the isoxazole core to activate carboxylic acids. This is a "zero-length" crosslinking strategy or a method to activate a carboxyl-containing payload.

Mechanism
  • The isoxazolium salt reacts with a carboxylate (R-COO⁻) in the presence of a base (TEA).

  • This forms an unstable enol ester (active ester) intermediate.

  • The amine nucleophile attacks the active ester, forming an amide bond and releasing the sulfonated amide byproduct.

Protocol: Peptide Coupling via Isoxazolium Activation[1]
  • Activation: Dissolve the carboxylic acid payload (1.0 eq) and Woodward’s Reagent K (1.1 eq) in dry DMF or Acetonitrile.

  • Base Addition: Add Triethylamine (TEA, 2.5 eq) at 0°C.

  • Stirring: Stir for 1–2 hours at 0°C to generate the enol ester. The solution usually turns clear light yellow.

  • Coupling: Add the amine-containing biomolecule (1.0–1.2 eq).

  • Completion: Allow to warm to RT and stir overnight.

  • Workup: The byproduct is water-soluble. Precipitate the conjugate or purify via HPLC.[3]

Quantitative Data & Comparison

FeatureIsoxazol-5-one (Michael Addition)Maleimide (Standard)NHS Ester (Standard)
Target Residue Cysteine (-SH)Cysteine (-SH)Lysine (-NH2)
Selectivity High (at pH 7.[1]4)HighLow (hydrolysis competes)
Stability Tunable (Reversible/Stable)Stable (Ring hydrolysis possible)Stable Amide Bond
Reaction pH 7.0 – 8.06.5 – 7.57.5 – 8.5
Byproducts None (Addition reaction)NoneN-Hydroxysuccinimide
Solubility Moderate (Linker dependent)GoodGood

Experimental Workflow Diagram

The following Graphviz diagram outlines the critical decision-making process for selecting the correct isoxazol-5-ol protocol.

Protocol_Selection Start Start: Select Biomolecule Target Decision Target Functional Group? Start->Decision Path_SH Thiol (-SH) (Cysteine) Decision->Path_SH Path_COOH Carboxyl (-COOH) (Asp/Glu/C-term) Decision->Path_COOH Step1_SH Synthesize 4-Arylidene-isoxazol-5-one Path_SH->Step1_SH Step1_COOH Use Isoxazolium Salt (Woodward's Rgt K) Path_COOH->Step1_COOH Step2_SH Dissolve in DMSO Add to Protein (pH 7.4) Step1_SH->Step2_SH Step3_SH Monitor UV-Vis (Loss of Absorbance) Step2_SH->Step3_SH Step2_COOH Activate Carboxyl (0°C, TEA) Form Enol Ester Step1_COOH->Step2_COOH Step3_COOH Add Amine Payload Form Amide Bond Step2_COOH->Step3_COOH

Figure 2: Decision tree for selecting the appropriate isoxazol-5-one conjugation method based on target residue.

References

  • Synthesis and Reactivity of Isoxazol-5-ones

    • Title: Isoxazol-5-ones: A Vers
    • Source:Molecules (2018).[1]

    • URL:[Link][1]

  • Woodward's Reagent K Mechanism

    • Title: The Reaction of Isoxazolium Salts with Nucleophiles.[4]

    • Source:Journal of the American Chemical Society.[5]

    • URL:[Link][1]

  • Cysteine Conjugation via Michael Addition

    • Title: Fast Cysteine Bioconjugation Chemistry (Review of Michael Acceptors including Heterocycles).
    • Source:Bioconjugate Chemistry (NIH Public Access).[1]

    • URL:[Link]

  • Green Synthesis of Isoxazol-5-ones

    • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.[6][7]

    • Source:MDPI (2024).[1][8]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization & Troubleshooting for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming synthetic bottlenecks during the preparation of 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol (also known as 3-(4-tert-butylphenyl)isoxazol-5-ol).

This guide moves beyond basic recipes, detailing the thermodynamic and kinetic causality behind each protocol step to ensure your workflow is robust, reproducible, and self-validating.

Mechanistic Overview & Reaction Logic

The synthesis of 3-arylisoxazol-5-ols relies on the regioselective condensation of a


-keto ester—specifically Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate [1]—with hydroxylamine. The reaction proceeds via a two-stage mechanism: an initial intermolecular nucleophilic attack to form an oxime, followed by an intramolecular cyclization that eliminates ethanol.

The critical challenge is regioselectivity and chemoselectivity . The nitrogen of hydroxylamine is a softer, more potent nucleophile than its oxygen. By strictly controlling the pH, we ensure the nitrogen attacks the highly electrophilic ketone carbonyl first, dictating the correct regiochemistry of the final 1,2-oxazole ring [2].

Mechanism SM Ethyl 3-(4-tert-butylphenyl) -3-oxopropanoate Oxime Oxime Intermediate (Regioselective N-attack) SM->Oxime + Reagents Reagents NH₂OH·HCl + NaOAc (pH 5.5 - 6.5) Reagents->Oxime Cyclization Intramolecular Cyclization (-EtOH) Oxime->Cyclization Heat (Reflux) Product 3-(4-tert-butylphenyl) -1,2-oxazol-5-ol Cyclization->Product

Figure 1: Regioselective mechanistic pathway for this compound synthesis.

Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes sodium acetate (NaOAc) as a buffering agent. This is a field-proven standard for 3-substituted isoxazol-5-one synthesis because it frees the hydroxylamine base without causing premature ester saponification[2].

Step-by-Step Methodology
  • Reagent Preparation: In a round-bottom flask, dissolve 1.5 equivalents of hydroxylamine hydrochloride (

    
    ) and 1.5 equivalents of anhydrous sodium acetate (
    
    
    
    ) in a 4:1 mixture of Ethanol/Water. Stir at room temperature for 15 minutes to establish a buffered pH of ~6.0.
  • Substrate Addition: Slowly add 1.0 equivalent of Ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate dropwise to the stirring solution.

  • Oxime Formation (Validation Checkpoint 1): Stir at 40°C for 2 hours.

    • Self-Validation: Pull a 10 µL aliquot for LCMS. You must observe the disappearance of the starting material (

      
      ) and the appearance of the oxime intermediate (
      
      
      
      ). Do not proceed to reflux until conversion is >95%.
  • Cyclization Phase: Once oxime formation is confirmed, elevate the temperature to 80°C (reflux) for 4 to 6 hours to drive the intramolecular cyclization.

  • Reaction Quenching (Validation Checkpoint 2): Cool the mixture to room temperature. LCMS should show the final product mass (

    
    ).
    
  • Isolation: Concentrate the ethanol under reduced pressure. Resuspend the aqueous slurry in ethyl acetate, wash with brine, dry over

    
    , and concentrate. Recrystallize from hexanes/ethyl acetate to isolate the pure tautomer.
    

Quantitative Optimization Data

Selecting the correct base is the most common point of failure in this synthesis. The table below summarizes the causal relationship between reaction conditions and yield.

Reaction ConditionsBase UsedpH ProfileConversion to OximeCyclization YieldPrimary Impurity Profile
EtOH, Reflux, 4hNaOH (1.5 eq)> 10High< 20%4-tert-Butylacetophenone (via Decarboxylation)
EtOH, Reflux, 4hPyridine (1.5 eq)~ 8Moderate45%Unreacted Oxime Intermediate
EtOH/H₂O, Reflux, 6hNaOAc (1.5 eq) 5.5 - 6.5 High > 85% Minimal (Trace Regioisomer)

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield of Target? Check Analyze via LCMS / TLC Start->Check Q1 Stalled at Oxime? Check->Q1 Q2 Beta-keto acid present? Check->Q2 Q3 Wrong Regioisomer? Check->Q3 A1 Increase reflux time or add acid catalyst Q1->A1 Yes A2 Switch base to NaOAc to prevent saponification Q2->A2 Yes A3 Control pH strictly to 6.0 Ensure slow ester addition Q3->A3 Yes

Figure 2: Diagnostic decision tree for resolving common yield-limiting synthetic bottlenecks.

Q1: My reaction is stalling at the oxime intermediate. Heating it longer isn't improving the yield. What is happening?

A: The cyclization of the oxime into the isoxazole ring requires the elimination of ethanol. If your solvent system is entirely anhydrous ethanol, Le Chatelier's principle can hinder the forward reaction. Solution: Ensure your solvent system contains at least 10-20% water, or distill off a portion of the ethanol during the reflux phase to drive the equilibrium toward cyclization. If it still stalls, a catalytic amount of mild acid (e.g., acetic acid) can activate the ester carbonyl for nucleophilic attack.

Q2: I am seeing a massive loss of starting material, but LCMS shows a peak corresponding to 4-tert-butylacetophenone instead of my product. Why?

A: You are experiencing base-catalyzed ester hydrolysis (saponification). If you used a strong base like NaOH or KOH to neutralize the hydroxylamine hydrochloride, the hydroxide ions cleaved the ethyl ester to form a


-keto acid. Upon heating, 

-keto acids undergo rapid, irreversible thermal decarboxylation to form the corresponding ketone (4-tert-butylacetophenone). Solution: Immediately switch your base to Sodium Acetate (NaOAc) [2]. It provides the perfect buffering capacity to free the hydroxylamine without destroying your ester.
Q3: My LCMS shows the correct mass ( ), and TLC shows a single spot, but my H-NMR spectrum is a complex mess with broad peaks. Is my product impure?

A: Not necessarily. This compound exists in a dynamic keto-enol tautomeric equilibrium (isoxazol-5-ol


 isoxazol-5(4H)-one). In solution (especially in polar aprotic NMR solvents like DMSO-

or

), both tautomers exist simultaneously, causing peak broadening and signal doubling. Solution: To obtain a clean NMR, you must lock the tautomeric state. This can often be achieved by running the NMR in a highly polar protic solvent (like Methanol-

), which stabilizes the enol form, or by derivatizing a small analytical sample (e.g., O-methylation) to confirm the structural skeleton [3].
Q4: How do I minimize the formation of the 5-(4-tert-butylphenyl)isoxazol-3-ol regioisomer?

A: The formation of the 3-ol regioisomer occurs when the oxygen of the hydroxylamine attacks the ketone, or if the nitrogen attacks the ester first. Solution: Strict temperature control during the addition phase is paramount. Add the


-keto ester at room temperature (or slightly cooled) to the buffered hydroxylamine. The nitrogen is kinetically favored to attack the highly electrophilic ketone at lower temperatures. Only apply heat after the oxime has fully formed.

References

  • ChemScene. (n.d.). 101498-88-8 | Ethyl 3-(4-tert-Butylphenyl)-3-oxopropanoate.
  • Torán, R. (2021). Novel transition metal-catalyzed C-H and N-H cascades towards nitrogen-containing targets (Doctoral dissertation, Università degli Studi dell'Insubria).
  • American Chemical Society (ACS). (2019). Isoxazole Strategy for the Synthesis of 2,2′-Bipyridine Ligands: Symmetrical and Unsymmetrical 6,6′-Binicotinates.

Overcoming steric hindrance of the tert-butyl group in isoxazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hindered Isoxazole Chemistry .

I am Dr. Aris, your Senior Application Scientist. You are likely here because the tert-butyl group—essential for metabolic stability and lipophilicity in your drug candidate—is currently destroying your reaction yields.

The tert-butyl group (t-Bu) at the C3 or C5 position of an isoxazole ring creates a "Cone of Steric Silence," effectively shielding the C4 position and adjacent functional groups from standard reagents. This guide does not offer generic advice; it provides field-validated protocols to breach this steric wall.

Module 1: The Construction Phase (Ring Synthesis)

Issue: Poor regioselectivity or stalled kinetics during the formation of 3-tert-butyl or 5-tert-butyl isoxazoles.

The Diagnostic

The standard method involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated from an oxime) with an alkyne.

  • Symptom: You are getting a mixture of regioisomers (3-tBu vs 5-tBu) or the reaction stalls at the oxime stage.

  • Root Cause: The t-Bu group's bulk destabilizes the transition state of the cycloaddition, making the reaction highly sensitive to electronic bias and pH.

Troubleshooting Protocol: pH-Controlled Regioselectivity

For the synthesis of 3-amino-5-tert-butylisoxazole (and derivatives), pH control is the critical variable often ignored in standard literature.

Step-by-Step Optimization:

  • Precursor: Start with pivaloyl acetonitrile and hydroxylamine.[1]

  • The pH Window: Unlike standard isoxazoles formed in highly basic or acidic media, t-Bu variants require a "pH Swing."

    • Initial Phase: Maintain pH 6.2 – 6.6 for the first 6 hours. This favors the kinetic formation of the desired oxime intermediate without forcing the thermodynamically favored (but wrong) cyclization.

    • Cyclization Phase: Slowly adjust to pH 7.0 – 7.3 .

  • Temperature: Reflux is mandatory. The steric bulk raises the activation energy (

    
    ); room temperature methods (even with base) often fail.
    

Data: Isomer Ratio vs. pH Control

Condition pH Control Yield (Desired) Regioisomer Ratio (3-tBu : 5-tBu)
Standard Uncontrolled (>8) 45% 60 : 40

| Optimized | Strict (6.2 → 7.3) | 91% | 95 : 5 |

Technical Note: In 1,3-dipolar cycloadditions using tert-butyl nitrile oxides, the t-Bu group exerts a "reverse" steric demand. If your alkyne is also substituted, consider Ultrasound Irradiation (47 kHz) .[2] Acoustic cavitation generates local hotspots that overcome the steric repulsion of the t-Bu group, often reducing reaction times from 12h to 30min [1].

Module 2: The Functionalization Gateway (C4 Substitution)

Issue: You cannot install a halogen (Br/I) at the C4 position to serve as a handle for coupling. Standard NBS/NIS protocols return starting material.

The Mechanism of Failure

The C4 position is the "seat" between the C3 and C5 substituents. If C3 is a tert-butyl group, it blocks the approach of electrophiles. Standard Electrophilic Aromatic Substitution (SEAr) is suppressed.

Protocol: The "Magnesium-Shift" Strategy

Do not rely on passive SEAr. You must use a metallation-mediated approach.

  • Reagent: iso-Propylmagnesium chloride (i-PrMgCl) or TMPMgCl·LiCl (Turbo Grignard).

  • The Trick: Direct deprotonation of C4-H is difficult. Instead, perform a Halogen Dance or Magnesium-Halogen Exchange if a weak handle exists, OR use high-temperature bromination.

  • Recommended Workflow (Thermal Bromination):

    • Reagent: NBS (1.2 equiv) in DMF (polar aprotic is crucial to stabilize the polarized transition state).

    • Catalyst: TFA (10 mol%) or

      
       (catalytic).
      
    • Temperature: 80°C - 100°C. Note: Standard isoxazoles brominate at RT. t-Bu isoxazoles require heat.

Module 3: Cross-Coupling (The "Drug Discovery" Bottleneck)

Issue: Suzuki-Miyaura coupling fails on 4-bromo-3-tert-butylisoxazole. Symptom: The catalyst dies (formation of Pd black) or homocoupling of the boronic acid occurs.

The Steric Map

The oxidative addition of Pd(0) into the C4-Br bond is slow because the t-Bu group physically blocks the metal. Even if oxidative addition occurs, the Transmetallation step is rate-limiting because the incoming boronic acid cannot approach the crowded Pd center.

Decision Matrix: Ligand Selection

You cannot use Tetrakis (


) or simple dppf ligands here. You need ligands with a specific "Cone Angle" and "Buried Volume" (

).

LigandSelection Start Start: C4-Halo-3-tBu-Isoxazole Coupling Substrate Is the Boronic Acid also hindered? (e.g., ortho-substituted) Start->Substrate Simple No (Simple Aryl/Alkyl) Substrate->Simple Low Steric Stress Complex Yes (Ortho-subst. or Heterocycle) Substrate->Complex High Steric Stress Sol_A Sol A: Pd(OAc)2 + SPhos Base: K3PO4 Solvent: Toluene/Water (20:1) Simple->Sol_A Sol_B Sol B: Pd2(dba)3 + P(t-Bu)3 Base: KF Solvent: THF/Water Complex->Sol_B Preferred Sol_C Sol C: PEPPSI-IPr (N-Heterocyclic Carbene) Base: KOtBu Complex->Sol_C Alternative caption Figure 1: Ligand selection strategy based on steric demand. SPhos and P(t-Bu)3 are privileged ligands for hindered isoxazoles.

The "Gold Standard" Protocol (High Steric Demand)

Based on the work of Fu [2] and Buchwald [3], this system is most likely to work when others fail.

  • Catalyst System:

    
     (1.5 mol%) + 
    
    
    
    (3-6 mol%).
    • Why? The tri-tert-butylphosphine ligand is electron-rich (facilitates oxidative addition) and bulky (forces formation of the active monoligated Pd species, which is smaller and can access the hindered C4 site).

  • Base: Potassium Fluoride (KF) or

    
    . Avoid carbonates if possible; Fluoride activates the boronic acid/ester more effectively in hindered systems.
    
  • Solvent: THF/Water or Dioxane/Water (10:1). The water is non-negotiable; it is required for the activation of the boronic species.

  • Temperature: Room Temperature (often sufficient for

    
    ) 
    
    
    
    60°C.

Troubleshooting Table: Suzuki Coupling

ObservationDiagnosisSolution
No Reaction (SM remains) Oxidative Addition failure. The Pd cannot reach the C-Br bond.Switch to Pd-PEPPSI-IPr or increase P(t-Bu)3 loading. Ensure anaerobic conditions.
Protodeboronation (Ar-B(OH)2 becomes Ar-H)Transmetallation is too slow; the boronic acid decomposes.1. Use MIDA Boronates (slow release).2.[3] Switch base to anhydrous CsF .3. Lower the temperature.
Homocoupling (Ar-Ar) Oxygen leak or disproportionation.Degas solvents vigorously (Freeze-Pump-Thaw).

FAQ: Frequently Asked Questions

Q: Can I use tert-butyllithium (t-BuLi) to lithiate C4 directly? A: Proceed with extreme caution. While t-BuLi is a powerful base, using it on a 3-t-butylisoxazole often leads to lateral lithiation at the C5-methyl group (if present) rather than C4 deprotonation, due to the acidity of the benzylic-like protons [4]. If C5 is blocked with a phenyl group, C4 lithiation is possible but requires low temperatures (-78°C) to prevent ring fragmentation (isoxazoles are labile to strong bases).

Q: Why is my MIDA boronate coupling failing? A: MIDA boronates require hydrolysis to release the active boronic acid. If you are running the reaction anhydrously, nothing will happen. You must add water or use a base that can cleave the MIDA backbone (e.g., NaOH, though this might be harsh).

Q: I need to scale up. Is P(t-Bu)3 safe? A: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 is pyrophoric.[4] For scale-up, use the tetrafluoroborate salt 

. It is air-stable and releases the free phosphine in situ when mixed with the base in the reaction mixture.

References

  • Ultrasonic Synthesis: Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation. Journal of Heterocyclic Chemistry. Link

  • P(t-Bu)3 Catalysis: Lou, S., & Fu, G. C. (2010).[5] Palladium/Tris(tert-butyl)phosphine-Catalyzed Suzuki Cross-Couplings in the Presence of Water.[5] Advanced Synthesis & Catalysis. Link

  • Buchwald Ligands: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Lithiation Selectivity: Begtrup, M., et al. (2000). Metalation of Isoxazoles. Current Organic Chemistry. Link

Sources

Purification strategies for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

To: User_Research_Team From: Technical_Support_Center_Tier3 Subject: Purification Protocol: 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Ticket ID: PUR-ISOX-005

Executive Summary

Purifying This compound presents a unique set of challenges due to its tautomeric nature and acidity . Unlike standard organic intermediates, this molecule exists in a dynamic equilibrium between its enol (5-ol) and keto (5-one) forms. This behavior often leads to "ghost peaks" in chromatography, oiling out during crystallization, and difficulty separating it from neutral impurities.

This guide moves beyond generic advice, providing a chemically grounded strategy that exploits the molecule's specific pKa and lipophilicity (conferred by the tert-butyl group) to achieve >98% purity.

Module 1: The Chemical Behavior (Why Purification Fails)

Before attempting purification, you must understand the "Tautomer Trap." In solution, your compound oscillates between three forms. This equilibrium is solvent-dependent and the root cause of streakiness on TLC plates and broad peaks in HPLC.

Key Insight: The 5-hydroxy form is a vinylogous acid (pKa ~6–7). This acidity is your most powerful tool for purification (via acid-base extraction) but your biggest enemy in standard silica chromatography (interaction with silanols).

Tautomerism cluster_legend Purification Implications OH_Form OH-Form (Enol) (Polar Solvents) Acidic NH_Form NH-Form (2H-one) (Zwitterionic/Polar) High MP OH_Form->NH_Form Proton Transfer CH_Form CH-Form (4H-one) (Non-polar Solvents) Lipophilic OH_Form->CH_Form Tautomerization Note1 Chromatography: Add 1% AcOH to stabilize OH-form Note2 Extraction: Exploit acidity of OH-form

Figure 1: Tautomeric equilibrium of isoxazol-5-ols. The dominant form dictates solubility and reactivity.

Module 2: The "Chemical Filter" (Acid-Base Extraction)

Status: Recommended as the first step for crude mixtures. Why: The tert-butyl group makes the molecule lipophilic, but the isoxazole core remains acidic. Neutral impurities (starting materials, decarboxylated byproducts) will not extract into base.

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . (Avoid DCM if possible; EtOAc handles the tert-butyl group's lipophilicity better).

  • Extraction (The Filter):

    • Wash the organic layer with saturated NaHCO₃ (aq) .

    • Observation: The product moves to the Aqueous Layer (as the sodium salt).

    • Waste: The Organic Layer now contains neutral impurities.[1] Discard it (after TLC verification).

  • Precipitation:

    • Take the aqueous layer (now containing your product).[2]

    • Cool to 0–5°C.

    • Slowly acidify with 1M HCl to pH ~2–3.

    • Result: The product will precipitate as a white/off-white solid.

  • Recovery: Filter the solid.[2][3] Wash with cold water to remove salts.

Extraction Crude Crude Mixture (Dissolved in EtOAc) Wash Wash with sat. NaHCO3 Crude->Wash Layers Separation Wash->Layers OrgLayer Organic Layer (Neutral Impurities) Layers->OrgLayer Discard AqLayer Aqueous Layer (Product as Na-Salt) Layers->AqLayer Keep Acidify Acidify with 1M HCl (pH 2-3) AqLayer->Acidify Precip Precipitate Product (Pure 5-ol form) Acidify->Precip

Figure 2: Acid-Base extraction workflow selectively isolates the acidic isoxazol-5-ol.

Module 3: Polishing (Recrystallization Strategy)

If the acid-base extraction yields >95% purity but color remains, or if you need X-ray quality crystals, use recrystallization. The tert-butyl group significantly increases solubility in non-polar solvents compared to the phenyl analog.

Solvent Selection Guide:

Solvent SystemPolarityOutcomeRecommended For
Ethanol / Water PolarNeedles/PlatesGeneral Purity. Dissolve in hot EtOH, add H₂O until turbid, cool.
Toluene / Heptane Non-PolarBlocksRemoving Polar Impurities. The tert-butyl group aids solubility in hot toluene.
Ethyl Acetate / Hexane MediumPowder/CrystalsHigh Recovery. Standard method if EtOH fails.

Critical Step: Do not boil excessively in alcohols. Isoxazol-5-ols can undergo ring-opening or esterification (reaction with the solvent) under prolonged reflux with acid traces.

Module 4: Chromatography (Troubleshooting)

If you must use Flash Chromatography (e.g., to separate regioisomers like the 3-ol from the 5-ol), you will likely encounter "streaking."

The Fix: Acidify the Mobile Phase.

  • Standard: Hexane / Ethyl Acetate.[1]

  • Modified: Hexane / Ethyl Acetate + 1% Acetic Acid .

Why: The acetic acid keeps the isoxazol-5-ol in its protonated (neutral) form, preventing it from ionizing on the basic silica surface. Without acid, the deprotonated anion drags along the column, causing tailing.

Frequently Asked Questions (FAQs)

Q1: My product is an oil after extraction. How do I solidify it?

  • Cause: The tert-butyl group lowers the melting point, and residual solvent (EtOAc) acts as a plasticizer.

  • Fix: Dissolve the oil in a minimum amount of DCM , then add Hexane until cloudy. Rotovap slowly.[4] Alternatively, scratch the flask walls with a glass rod under pentane/hexane.

Q2: I see two spots on TLC, but NMR says it's pure.

  • Cause: You are likely seeing the tautomers separating on the silica plate, or the compound is decomposing on the silica.

  • Test: Run a 2D-TLC (run the plate, rotate 90°, run again). If the two spots reappear on the diagonal, they are tautomers. If off-diagonal, it is decomposition.

Q3: Can I use NaOH instead of NaHCO₃ for extraction?

  • Warning: No. Strong bases (NaOH, pH > 12) can cause ring opening of the isoxazole (breaking the N-O bond) to form the nitrile-ester byproduct. Stick to weak bases like Bicarbonate or Carbonate.

References

  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329. Link

    • Foundational text on the tautomeric equilibrium of azoles.
  • BenchChem Technical Support. (2025). Ethyl 3-hydroxyisoxazole-5-carboxylate Purification Guide. Link

    • Provides the standard acid-base extraction protocols for acidic isoxazoles.
  • University of Luxembourg. (2026).[5] PubChemLite: 3-phenylisoxazol-5-ol Properties. Link[5]

    • Source for pKa estimates and solubility data of the parent phenyl-isoxazole scaffold.
  • Sigma-Aldrich. (2025). Product Specification: (3-Phenylisoxazol-5-yl)methanol. Link

    • Reference for handling and storage of 3-phenylisoxazole deriv

Sources

Minimizing side reactions in the synthesis of 1,2-oxazol-5-ols

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Side Reactions in the Synthesis of 1,2-Oxazol-5-ols

Welcome to the Technical Support Center for the synthesis of 1,2-oxazol-5-ols (also referred to as 5-isoxazolols or isoxazol-5-ones in their keto tautomer). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, regioselective cyclization protocols. While 1,2-oxazol-5-ols are highly privileged scaffolds in medicinal chemistry, their synthesis from β-keto esters and hydroxylamine is frequently plagued by competing side reactions, including the formation of 3-isoxazolol regioisomers, incomplete oxime cyclization, and unwanted multi-component condensations[1][2].

Below, you will find field-proven troubleshooting guides, optimized protocols, and mechanistic insights to ensure your synthetic workflows remain robust and self-validating.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a mixture of 1,2-oxazol-5-ol and the 1,2-oxazol-3-ol regioisomer? A1: This is the most common regioselectivity failure in isoxazole synthesis. The classical condensation of a β-keto ester with hydroxylamine is kinetically driven by the nucleophilic attack of the nitrogen atom on the most electrophilic center.

  • The Causality: Under mildly acidic or neutral conditions (pH 4–6), the ketone carbonyl is preferentially activated. The nitrogen of hydroxylamine attacks the ketone to form a ketoxime intermediate, which subsequently cyclizes via nucleophilic acyl substitution at the ester to yield the desired 1,2-oxazol-5-ol[1]. However, if the reaction is subjected to strongly basic conditions, or if the ester is highly activated (e.g., acyl Meldrum's acids), competitive attack at the ester carbonyl occurs. This forms a hydroxamic acid intermediate that cyclizes to the unwanted 1,2-oxazol-3-ol regioisomer[1].

  • The Fix: Strictly control the pH. Use a sodium acetate/acetic acid buffer system to maintain mild acidity. Avoid strong bases like NaOH or alkoxides during the initial condensation phase[3].

Q2: My LC-MS shows a massive accumulation of the acyclic intermediate. How do I force the cyclization? A2: You are observing the stalled ketoxime intermediate. While oxime formation is rapid at room temperature, the subsequent cyclization step (involving the expulsion of an alkoxide/alcohol leaving group) has a higher activation energy barrier.

  • The Causality: The hydroxyl group of the oxime is a relatively weak nucleophile. If the reaction temperature is too low, or if the leaving group (e.g., ethoxide from an ethyl ester) is not sufficiently protonated to leave, the reaction stalls[2].

  • The Fix: Provide a thermodynamic push by refluxing the mixture in ethanol (70–80 °C) for 3–5 hours[3]. If the intermediate remains stubborn, the addition of a catalytic amount of a Brønsted acid (like HCl) will protonate the ester carbonyl, increasing its electrophilicity and facilitating ring closure[1].

Q3: In a one-pot, three-component synthesis (β-keto ester, hydroxylamine, aldehyde), I am seeing Knoevenagel condensation byproducts. How can I suppress this? A3: Multi-component reactions are highly susceptible to competitive pathways. The active methylene of the β-keto ester can react prematurely with the aldehyde via a Knoevenagel condensation before the isoxazole ring has a chance to form.

  • The Causality: The kinetic rate of the Knoevenagel condensation can outpace oxime formation if the aldehyde is highly electrophilic or if the catalyst indiscriminately activates the methylene group.

  • The Fix: Transition to a greener, highly selective catalytic system. Recent methodologies demonstrate that using water as a solvent with an amine-functionalized cellulose catalyst orchestrates the sequential attack perfectly: it initiates oximation first, followed by cyclization to the 1,2-oxazol-5-ol, and finally the Knoevenagel condensation on the formed heterocycle, suppressing acyclic byproducts[4].

Data Presentation: Optimization of Reaction Conditions

The following table synthesizes the causal relationship between reaction conditions and the regioselective outcome when reacting β-keto esters with hydroxylamine.

Reaction ConditionsCatalyst / BufferPrimary IntermediateRegiomeric Ratio (5-ol : 3-ol)Overall Yield
EtOH, Reflux (80 °C)NaOAc / AcOH (pH ~5)Ketoxime> 95 : 585%
EtOH, RT (25 °C)NaOH (pH > 9)Hydroxamic Acid / Oxime60 : 4065%
Water, RT (25 °C)Amine-functionalized celluloseKetoxime> 99 : 192%
THF, Reflux (65 °C)None (Uncatalyzed)Ketoxime (Stalled)N/A (Incomplete)< 30%

Mechanistic & Workflow Visualizations

Mechanism A β-Keto Ester + NH₂OH B Ketoxime Intermediate (N-attack on Ketone) A->B Mild Acid (pH 4-6) C Hydroxamic Acid (N-attack on Ester) A->C Strong Base (pH >9) D 1,2-Oxazol-5-ol (Target Product) B->D Cyclization (-H₂O) E 1,2-Oxazol-3-ol (Regioisomer) C->E Cyclization (-H₂O)

Mechanistic divergence in 1,2-oxazole synthesis based on pH conditions.

Troubleshooting Start Issue: Low Yield of 1,2-Oxazol-5-ol Check Analyze Crude by LC-MS Start->Check Unreacted Stable Oxime Detected Check->Unreacted Regio 3-ol Regioisomer Detected Check->Regio Fix1 Increase Temp / Add Mild Acid Unreacted->Fix1 Fix2 Buffer with NaOAc / Avoid Strong Base Regio->Fix2

Decision tree for troubleshooting low yields in 1,2-oxazol-5-ol synthesis.

Experimental Protocol: Regioselective Synthesis of 1,2-Oxazol-5-ols

This self-validating protocol utilizes a buffered system to ensure kinetic control over the oximation step, effectively minimizing the formation of the 3-ol regioisomer and preventing incomplete cyclization[3].

Reagents:

  • β-Keto ester (e.g., ethyl 3-(3-bromophenyl)-3-oxopropanoate): 1.0 equivalent

  • Hydroxylamine hydrochloride (NH₂OH·HCl): 1.2 equivalents

  • Sodium acetate anhydrous (NaOAc): 1.2 equivalents

  • Solvents: Absolute ethanol, deionized water.

Step-by-Step Methodology:

  • Preparation of the Buffered Hydroxylamine: In a clean beaker, dissolve 1.2 eq of hydroxylamine hydrochloride and 1.2 eq of sodium acetate in a minimal amount of deionized water. Scientific rationale: The sodium acetate acts as a mild base to liberate the free hydroxylamine from its hydrochloride salt while establishing an acidic buffer (pH ~5) that selectively activates the ketone carbonyl over the ester.

  • Substrate Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the β-keto ester in absolute ethanol (approx. 0.2 M concentration).

  • Controlled Addition: Slowly add the aqueous buffered hydroxylamine solution to the ethanolic β-keto ester solution dropwise at room temperature. Stir for 30 minutes to allow complete ketoxime formation.

  • Thermodynamic Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) for 3 to 5 hours. Scientific rationale: The elevated temperature provides the necessary activation energy for the oxime hydroxyl group to attack the ester carbonyl, driving the elimination of ethanol and finalizing ring closure.

  • Reaction Monitoring: Monitor the disappearance of the ketoxime intermediate via TLC (Hexanes:Ethyl Acetate 7:3).

  • Work-up & Isolation: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Acidify the remaining aqueous phase with 1 M HCl to pH 3–4 to ensure the 1,2-oxazol-5-ol is fully protonated (minimizing water solubility). Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 1,2-oxazol-5-ol[3].

References

  • Title : Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Source : MDPI. URL :[Link]

  • Title : A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. Source : ACS Publications (The Journal of Organic Chemistry). URL :[Link]

Sources

Technical Support Center: Enhancing the Solubility of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol for Bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges associated with this compound in bioassay development. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a molecule of interest with a chemical structure that presents inherent solubility difficulties. Its key physicochemical properties are summarized below.

PropertyValueImplication for Solubility
Molecular Formula C₁₃H₁₅NO₂[1]-
Molecular Weight 217.26 g/mol [1]Moderate molecular weight.
Calculated LogP 3.3447[1]A high LogP value indicates significant lipophilicity (hydrophobicity), suggesting poor aqueous solubility.
Topological Polar Surface Area (TPSA) 46.26 Ų[1]A lower TPSA contributes to lower aqueous solubility.
Hydrogen Bond Donors 1[1]Limited hydrogen bonding potential with water.
Hydrogen Bond Acceptors 3[1]Moderate hydrogen bonding potential with water.
Acidity The 1,2-oxazol-5-ol moiety imparts weak acidic character, similar to phenols.[2][3]Solubility is expected to be pH-dependent, increasing in basic conditions.

The combination of a bulky, non-polar tert-butylphenyl group and a heterocyclic system with limited hydrogen bonding capacity results in a molecule that is challenging to dissolve in aqueous buffers commonly used for bioassays.

Caption: Key physicochemical drivers of poor aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound.

Q1: My compound won't dissolve in my aqueous assay buffer. What is the first thing I should try?

A1: Preparation of a Concentrated Stock Solution in an Organic Solvent.

This is the most fundamental and critical first step for any poorly soluble compound.[4]

  • Rationale: The high lipophilicity of this compound necessitates the use of a non-polar organic solvent to initially break apart the crystal lattice and solvate the molecule. This concentrated stock can then be serially diluted into your aqueous buffer.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): This is the most common and recommended starting solvent due to its high solubilizing power for a wide range of compounds and its miscibility with water.[5][6]

    • Ethanol: A less toxic alternative to DMSO, but may have lower solubilizing capacity for highly lipophilic compounds.

    • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc): Use if the compound is insoluble in DMSO.[7]

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

  • Preparation: Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation.[8] Briefly centrifuge the vial to ensure all powder is at the bottom.[8]

  • Calculation: Determine the mass of compound needed. For a 10 mM stock solution of a compound with a molecular weight of 217.26 g/mol :

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )[9]

    • For 1 mL (0.001 L): Mass = 0.010 mol/L * 0.001 L * 217.26 g/mol = 0.00217 g or 2.17 mg.

  • Dissolution:

    • Accurately weigh the calculated amount of this compound. For accuracy with small masses, it's often better to weigh a slightly different amount and calculate the exact concentration.[10]

    • Add the appropriate volume of high-purity DMSO to achieve the target concentration.

    • Vortex thoroughly. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[8]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8][11]

Q2: I have a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

A2: This is a common problem indicating that the aqueous buffer cannot maintain the compound in solution at the desired final concentration. Here are several strategies to address this, from simplest to most complex.

  • Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve non-polar compounds.[7][12] They essentially create a more "organic-like" microenvironment for the drug.

  • Key Consideration: The final concentration of the organic solvent in your bioassay must be kept low (typically <1%, and ideally <0.5% for cell-based assays) to avoid solvent-induced artifacts or toxicity.[8][13] Always run a vehicle control (buffer with the same final solvent concentration) to account for any effects of the solvent itself.[11]

Experimental Protocol: Serial Dilution for Co-solvent Optimization

  • Intermediate Dilution: Perform an intermediate dilution of your high-concentration DMSO stock into your final assay buffer. This stepwise process can prevent the compound from precipitating out due to a sudden change in solvent polarity.[11]

  • Final Dilution: From the intermediate dilution, perform the final dilution to your desired working concentration. Ensure the final DMSO concentration is within the tolerated range for your assay.

Caption: A stepwise dilution workflow to minimize precipitation.

  • Rationale: As a weak acid, this compound will become deprotonated and more soluble as the pH of the solution increases (becomes more basic).[14][15][16][17][18] The deprotonated form is an anion, which is more polar and interacts more favorably with water.

  • Actionable Step: Prepare your assay buffer at a slightly higher pH, if your assay can tolerate it. For example, increasing the pH from 7.4 to 8.0 could significantly enhance solubility.

  • Caution: Ensure the pH change does not affect your biological system (e.g., enzyme activity, cell viability). Always confirm the final pH of your working solution after adding the compound.[9]

If co-solvents and pH adjustment are insufficient or not compatible with your assay, advanced formulation techniques can be employed.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate the lipophilic tert-butylphenyl group of your compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[19][20][21][22][23]

    • Commonly Used: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and low toxicity.[5][19]

Experimental Protocol: Formulation with HP-β-CD

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to a concentration of 5-10% (w/v).

  • Add Compound Stock: Slowly add your concentrated DMSO stock of this compound to the cyclodextrin solution while vortexing.

  • Equilibrate: Allow the solution to mix (e.g., on a rotator) for several hours or overnight at room temperature to facilitate the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound before use in your assay.

Q3: For in vivo studies, I need a higher concentration and better stability. What are my options?

A3: For more demanding applications like in vivo studies, creating an Amorphous Solid Dispersion (ASD) is a powerful strategy.

  • Rationale: Crystalline solids have a highly ordered, low-energy state that requires significant energy to break apart for dissolution. An amorphous solid, by contrast, is a high-energy, disordered state.[24][25] By dispersing the compound at a molecular level within a polymer matrix, you can "lock" it in this high-energy amorphous form.[26][27] This results in a dramatic increase in apparent solubility and dissolution rate.[25][26][28]

  • Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus® are common polymers used to create ASDs.[24]

  • Preparation Methods:

    • Spray Drying: A solution of the compound and polymer is rapidly dried, trapping the compound in its amorphous state.[27]

    • Hot Melt Extrusion (HME): The compound and polymer are heated and mixed until the compound dissolves in the molten polymer, then cooled rapidly.[27]

Creating an ASD is a more advanced technique that often requires specialized equipment, but it is a highly effective method for overcoming significant solubility challenges.[24][29]

Summary of Solubility Enhancement Strategies

StrategyPrincipleBest ForKey Considerations
Co-solvents (e.g., DMSO) Increases the polarity of the solvent system.[7]Initial in vitro screening, cell-based assays.Final solvent concentration must be low and non-toxic to the system (<0.5-1%).[8][13]
pH Adjustment Increases ionization of the weakly acidic compound.[14][16]In vitro assays where the biological system is tolerant to pH changes.Ensure the final pH is compatible with the assay's biological components.
Cyclodextrin Complexation Encapsulates the hydrophobic part of the molecule.[19][20][21]In vitro and in vivo studies requiring higher concentrations.Potential for interaction with other assay components; cost.
Amorphous Solid Dispersion (ASD) Converts the compound from a stable crystalline form to a high-energy amorphous form.[24][25][26]In vivo studies, oral formulation development.Requires specialized formulation expertise and equipment.[27]

References

  • U.S. National Library of Medicine. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • Fiveable. (2025, August 15). pH and Solubility - AP Chem.
  • U.S. National Library of Medicine. (n.d.). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC.
  • Pharma Excipients. (2022, June 30). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective.
  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Pharmaceutical Technology. (2026, January 30). Solving Poor Solubility with Amorphous Solid Dispersions.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples.
  • Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Save My Exams. (2024, August 25). pH & Solubility | College Board AP® Chemistry Study Guides 2022.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • U.S. National Library of Medicine. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.
  • ChemScene. (n.d.). This compound.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • MDPI. (2022, August 23). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Benchchem. (n.d.). Best practices for handling and dissolving hydrophobic peptides like CRP 201-206.
  • Wikipedia. (n.d.). Cosolvent.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • PubChem. (n.d.). 3-(4-Tert-butyl-2-methylphenyl)-1,2-oxazol-5-amine.
  • Lab Manager. (2024, December 6). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide.
  • MCE. (n.d.). Compound Handling Instructions.
  • PubChem. (n.d.). 5-methyl-1,3-oxazol-4-yl]ethoxy]-2-ethylphenyl]propanoic acid.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Sigma-Aldrich. (n.d.). 4-(3-(4-tert-butylphenyl)-5-(cinnamylsulfanyl)-4h-1,2,4-triazol-4-yl)ph me ether.
  • Wikipedia. (n.d.). 4-tert-Butylphenol.
  • NOAA. (n.d.). 4-TERT-BUTYL PHENOL | CAMEO Chemicals.

Sources

Technical Support Center: Troubleshooting & Handling Guide for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (also referred to as 3-(4-tert-butylphenyl)isoxazol-5-ol). This compound presents unique challenges in aqueous environments due to the juxtaposition of a highly lipophilic tert-butylphenyl moiety and a chemically dynamic 1,2-oxazole (isoxazole) core.

As an Application Scientist, I have structured this guide to move beyond basic instructions. Here, we explore the causality behind compound behavior—specifically tautomerism, hydrolytic degradation, and hydrophobic aggregation—ensuring your experimental protocols are built on self-validating, mechanistically sound foundations.

Part 1: Fundamental Chemical Behavior & Causality

To successfully troubleshoot assays involving this compound, one must first understand the intrinsic vulnerabilities of the 5-hydroxyisoxazole scaffold.

Tautomeric Equilibrium in Water

In aqueous solutions, 5-hydroxyisoxazoles do not primarily exist in their enol (OH) form. The high dielectric constant and hydrogen-bonding capacity of water heavily stabilize the keto tautomers. Theoretical modeling and empirical data confirm that the CH tautomer (isoxazol-5(4H)-one) becomes the dominant species in aqueous media, followed by the NH tautomer [1]. This structural shift alters the electronic distribution of the ring, heavily influencing its reactivity and receptor-binding kinetics.

Base-Catalyzed Hydrolytic Cleavage

The N–O bond is the Achilles' heel of the isoxazole ring. While stable in acidic to neutral conditions, the ring is highly susceptible to base-catalyzed hydrolysis. At pH > 7.4, hydroxide ions facilitate the cleavage of the weak N–O bond, leading to irreversible ring opening and the formation of inactive


-keto amide or 

-keto acid derivatives[2].

Pathway OH 5-Hydroxyisoxazole (Enol Form) CH Isoxazol-5(4H)-one (CH Keto Form) Dominant in Water OH->CH Aqueous Solvation NH Isoxazol-5(2H)-one (NH Keto Form) OH->NH Tautomerization Degradant Ring-Opened Product (β-Keto Derivative) CH->Degradant Base Hydrolysis (pH > 7.4) NH->Degradant Base Hydrolysis (pH > 7.4)

Fig 1. Tautomeric equilibrium and base-catalyzed hydrolytic degradation pathway.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when diluting from a 10 mM DMSO stock into my biological assay buffer. How do I prevent this? A1: This is driven by the 4-tert-butylphenyl group , a bulky, highly lipophilic moiety. When introduced to an aqueous buffer, the sudden shift in solvent polarity causes the hydrophobic tert-butyl groups to rapidly aggregate to minimize water contact, leading to nucleation.

  • Solution: Do not spike directly into 100% aqueous buffer. Pre-dilute your DMSO stock into a transitional solvent mixture (e.g., 50% DMSO / 50% Buffer containing 0.1% Tween-20 or 5% HP-

    
    -CD) before final dilution. Ensure the final DMSO concentration remains 
    
    
    
    1% to avoid cytotoxicity.

Q2: I am observing a rapid loss of compound signal (reduced IC


 efficacy) over a 24-hour incubation in cell culture media. What is happening? 
A2:  Cell culture media (like DMEM or RPMI) typically hover around pH 7.4 to 7.8 in a CO

incubator. At this slightly basic pH, the isoxazol-5-one undergoes base-catalyzed N–O bond cleavage [2]. You are likely testing the inactive ring-opened degradant rather than the parent compound.
  • Solution: Shorten your assay incubation times if possible. Alternatively, run a parallel cell-free stability control to quantify the exact degradation rate and calculate the effective concentration over the assay window.

Q3: My LC-MS quantification is inconsistent across different days, even when using the same stock solution. Why? A3: The N–O bond of the isoxazole ring is photolabile. Ambient laboratory lighting (specifically UV/blue wavelengths) can induce homolytic cleavage of the N–O bond, leading to unpredictable degradation over time.

  • Solution: Treat the compound as light-sensitive. Store all stocks in amber glass vials and use low-light conditions during sample preparation.

Workflow Start Issue: Signal Loss in Aqueous Assay CheckVis Visual Inspection: Is there micro-precipitation? Start->CheckVis PrecipYes Yes: Hydrophobic Aggregation (t-Butyl lipophilicity) CheckVis->PrecipYes Yes PrecipNo No: Chemical Instability (Degradation) CheckVis->PrecipNo No FixSol Action: Add Surfactant (Tween) or Cyclodextrin PrecipYes->FixSol CheckPH Check Buffer pH & Light Exposure PrecipNo->CheckPH HighPH pH > 7.4 or Ambient Light: Ring Cleavage CheckPH->HighPH Confirmed FixPH Action: Lower pH to ≤ 7.0, Use Amber Vials HighPH->FixPH

Fig 2. Decision tree for troubleshooting signal loss in aqueous experimental workflows.

Part 3: Quantitative Data Summaries

To aid in experimental design, the following tables summarize the expected physicochemical behavior of 3-aryl-1,2-oxazol-5-ols based on established literature models [1, 2].

Table 1: Estimated Tautomer Distribution of 5-Hydroxyisoxazoles across Solvents

Solvent EnvironmentDielectric Constant (

)
Dominant TautomerMinor Tautomer(s)Impact on Assay
Gas Phase / Vacuum ~1.0OH (Enol)CH (Keto)Relevant for MS ionization
DMSO (Stock) 46.7CH (Keto)OH (Enol)Highly stable storage
Aqueous Buffer (pH 7.0) 78.4CH (Keto)NH (Keto)Prone to nucleophilic attack

Table 2: Projected Hydrolytic Half-Life (


) at 37°C 
Buffer pHDegradation MechanismEstimated

Experimental Recommendation
pH 5.0 - 6.0 Highly Stable> 72 hoursOptimal for long-term cell-free assays.
pH 7.0 Mild Hydrolysis12 - 24 hoursAcceptable for acute cellular assays.
pH 8.0+ Rapid Base Catalysis< 4 hoursAvoid. Compound will rapidly ring-open.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable, Aqueous-Compatible Stock Solutions

Self-Validation Check: A successful preparation will yield a solution that does not scatter light at 600 nm (indicating absence of colloidal aggregates).

  • Primary Stock: Weigh this compound powder and dissolve in 100% anhydrous DMSO to achieve a 10 mM concentration. Store in an amber glass vial at -20°C.

  • Excipient Preparation: Prepare a transitional buffer containing 10% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in ultrapure water. The hydrophobic cavity of HP-
    
    
    -CD will encapsulate the tert-butylphenyl group, shielding it from the aqueous environment.
  • Dilution Step: Slowly pipette 10

    
    L of the 10 mM DMSO stock into 990 
    
    
    
    L of the HP-
    
    
    -CD transitional buffer while vortexing continuously.
  • Validation: Measure the absorbance of the solution at 600 nm against a blank. An OD

    
     > 0.05 indicates micro-precipitation. If clear, this 100 
    
    
    
    M working stock can be further diluted into your final assay buffer.
Protocol B: LC-MS Stability and Degradation Profiling Workflow

Self-Validation Check: The sum of the parent compound peak area and the degradant peak area should remain constant across time points, ensuring no mass is lost to precipitation or tube binding.

  • Sample Preparation: Spike the compound into the target biological buffer (e.g., pH 7.4 PBS) to a final concentration of 1

    
    M.
    
  • Zero-Time Point (

    
    ):  Immediately extract a 50 
    
    
    
    L aliquot, quench with 150
    
    
    L of ice-cold Acetonitrile (containing an internal standard), and centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC-MS vial. This establishes your 100% baseline and validates solubility.
  • Incubation: Incubate the remaining buffer solution at 37°C in the dark.

  • Time-Course Sampling: Repeat the extraction step at 1, 2, 4, 8, and 24 hours.

  • Analysis: Monitor the parent mass (

    
    ) and specifically scan for the mass of the ring-opened 
    
    
    
    -keto amide/acid (
    
    
    due to the addition of H
    
    
    O during hydrolysis) [2].

Part 5: References

  • Modelling of tautomeric equilibria of 5-hydroxyisoxazole in aqueous solution Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]

  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions Journal of Pharmaceutical Sciences (PubMed) URL:[Link]

Technical Support Center: Optimization of pH Conditions for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the isolation and purification of substituted isoxazoles. The molecule 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol presents a classic physicochemical dichotomy: it possesses a highly lipophilic 4-tert-butylphenyl tail paired with an acidic 1,2-oxazol-5-ol (isoxazol-5-ol) headgroup.

Understanding the mechanistic interplay between the molecule's tautomerism, its pKa, and its partitioning behavior is the cornerstone of designing a high-yield, self-validating extraction protocol. This guide provides field-proven troubleshooting strategies, quantitative data, and validated methodologies to optimize your liquid-liquid extraction (LLE) workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I losing my target compound in the aqueous wash during standard workup? A1: The loss is due to the inherent acidity of the 5-hydroxyl group on the isoxazole ring. Unlike standard aliphatic alcohols, the isoxazol-5-ol moiety exists in tautomeric equilibrium with its keto forms (isoxazol-5(4H)-one and isoxazol-5(2H)-one). When deprotonated, the resulting negative charge is highly stabilized by delocalization across the exocyclic oxygen and the adjacent electronegative ring nitrogen [1]. Because its pKa is approximately 4.5–5.0, washing your organic layer with even a mildly basic solution (such as saturated sodium bicarbonate, pH ~8.3) will quantitatively deprotonate the compound into a water-soluble isoxazol-5-olate anion. To retain the compound in the organic phase, your aqueous wash must be strictly acidified to at least two pH units below its pKa (ideal pH ≤ 2.0).

Q2: How can I intentionally exploit this acidity to separate this compound from neutral lipophilic impurities? A2: You can utilize a reverse acid-base extraction [2]. By dissolving your crude mixture in an organic solvent and extracting with an alkaline aqueous solution (pH > 10), you force the target molecule to partition into the aqueous layer as a sodium salt. Neutral, non-ionizable impurities (such as unreacted starting materials or lipophilic byproducts) will remain trapped in the organic layer. You can then isolate the aqueous layer, acidify it to protonate the isoxazole, and extract the purified target back into a fresh organic phase.

Q3: During the alkaline extraction step, a severe, unbreakable emulsion forms. What causes this, and how do I resolve it? A3: This is a common issue caused by the molecule acting as an in situ surfactant. The deprotonated isoxazol-5-olate acts as a highly polar, anionic headgroup, while the bulky 4-tert-butylphenyl group acts as a massive lipophilic tail. This amphiphilic structure drastically reduces interfacial tension between the aqueous and organic layers, stabilizing microscopic droplets. Causality-Driven Solutions:

  • Increase Ionic Strength: Add solid NaCl (brine) to the aqueous layer. The increased ionic strength reduces the hydration sphere around the anionic headgroup, driving the "salting out" effect and forcing phase coalescence.

  • Interfacial Disruption: Add a small volume of methanol or ethanol (5–10% v/v). The alcohol acts as a co-surfactant, disrupting the rigid micellar structures at the liquid-liquid interface without altering the pH.

  • Mechanical Filtration: If the emulsion is stabilized by insoluble micro-particulates, vacuum-filter the entire biphasic mixture through a pad of Celite.

Part 2: Quantitative Partitioning Data

To predict the behavior of this compound during extraction, refer to the pH-dependent partitioning profiles below.

pH LevelDominant Molecular StatePreferred PhaseEstimated LogDPractical Application in Workflow
pH 1.0 - 2.0 >99% Protonated (Neutral)Organic (e.g., EtOAc, DCM)> 3.5Final extraction of the purified target; precipitation.
pH 4.5 - 5.0 ~50% Protonated / 50% AnionicBiphasic / Emulsion~ 1.5Avoid this range. Leads to poor recovery and severe emulsions.
pH 8.0 - 10.0 >99% Deprotonated (Anionic)Aqueous< -1.0Initial isolation of target from neutral organic impurities.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual cues (such as precipitation) and phase separations serve as intrinsic quality control checkpoints to ensure the molecule is behaving as thermodynamically predicted.

Step-by-Step Methodology: Acid-Base Purification Workflow

  • Initial Solubilization: Dissolve 1.0 g of crude this compound in 20 mL of Ethyl Acetate (EtOAc). Ensure complete dissolution; filter out any insoluble polymeric debris if necessary.

  • Alkaline Extraction (Deprotonation): Add 20 mL of 0.5 M aqueous NaOH (pH > 10) to the organic solution. Shake vigorously in a separatory funnel for 2–3 minutes, venting frequently. Causality: The high pH ensures complete conversion of the isoxazol-5-ol to its highly water-soluble sodium salt.

  • Phase Separation: Allow the layers to separate. Collect the lower aqueous layer (containing your target). Retain the upper organic layer, which now contains neutral lipophilic impurities, for TLC verification before discarding.

  • Organic Wash: Wash the isolated aqueous layer with an additional 10 mL of fresh EtOAc. Causality: This removes any residual trace lipophilic contaminants that may have been mechanically carried over in the aqueous phase. Discard this organic wash.

  • Acidification (Protonation): Cool the aqueous layer in an ice bath (0–5°C). Slowly add 3 M HCl dropwise under continuous magnetic stirring until the pH reaches 2.0 (verify with pH test strips). Self-Validation Check: The solution will rapidly transition from clear to cloudy as the neutral, lipophilic this compound precipitates out of the aqueous solution.

  • Final Recovery: Add 20 mL of fresh EtOAc to the cloudy acidified aqueous mixture. Shake well until the precipitate fully dissolves into the organic layer. Separate the phases and retain the upper organic layer.

  • Drying and Concentration: Wash the final organic layer with 10 mL of saturated brine to remove residual water and HCl. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure via rotary evaporation to yield the purified solid.

Part 4: Process Visualization

The following diagram maps the logical flow of the acid-base extraction, highlighting the phase location of the target molecule at each pH transition.

G Crude Crude Mixture in EtOAc AddBase Add 0.5M NaOH (pH > 10) Deprotonation Crude->AddBase OrgImp Organic Phase (Neutral Impurities) AddBase->OrgImp Top Layer AqSalt Aqueous Phase (Target Sodium Salt) AddBase->AqSalt Bottom Layer Acidify Add 3M HCl (pH = 2) Protonation AqSalt->Acidify Extract Extract with fresh EtOAc Acidify->Extract PureOrg Organic Phase (Pure Target) Extract->PureOrg Top Layer AqWaste Aqueous Phase (Waste) Extract->AqWaste Bottom Layer

Workflow for the pH-driven acid-base extraction of this compound.

References

  • Title: Isoxazole - Chemical Properties and Photochemistry Source: Wikipedia (Aggregated Chemical Data) URL: [Link]

  • Title: 5(2H)-Isoxazolone (Isoxazol-5-ol) Compound Summary Source: PubChem, National Institutes of Health (NIH) URL: [Link]

Technical Support Center: Purification & Troubleshooting for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-(4-tert-butylphenyl)-1,2-oxazol-5-ol (also referred to as 3-(4-tert-butylphenyl)isoxazol-5-ol). Designed for research scientists and drug development professionals, this guide provides authoritative troubleshooting for the isolation of this privileged heterocyclic scaffold.

The synthesis of 3-substituted 1,2-oxazol-5-ones (and their 5-ol tautomers) via the condensation of


-keto esters with hydroxylamine is a foundational reaction in medicinal chemistry. However, the tautomeric nature of the 1,2-oxazol-5-ol core—existing in a dynamic equilibrium between the OH, CH, and NH forms—complicates isolation, as the molecule exhibits divergent reactivity and solubility profiles depending on the local pH[1]. Furthermore, the regioselectivity of the initial oxime formation is highly sensitive to the reaction environment, frequently leading to complex crude mixtures[2].
Part 1: Diagnostic Impurity Profiling

Before initiating purification, it is critical to identify the contaminants in your crude mixture. The table below summarizes the quantitative and qualitative data for the target compound and its three most common synthetic impurities.

Table 1: Diagnostic Profile for Crude this compound Mixtures

AnalyteOrigin / MechanismTLC

(Hex/EtOAc 7:3)
LC-MS (ESI+)

Key NMR Identifier (

H, CDCl

)
Target: 1,2-oxazol-5-ol Acid-catalyzed cyclization0.25 (Broad/Tailing)

218.1
~5.8 ppm (s, 1H, isoxazole C4-H)
Impurity A: 1,2-oxazol-3-ol Base-drift regioisomerism0.35 (Sharp)

218.1
~6.2 ppm (s, 1H, isoxazole C4-H)
Impurity B: Uncyclized Oxime Incomplete dealcoholation0.15

264.1
~4.2 ppm (q, 2H, ethyl ester CH

)
Impurity C: Acetophenone Ester hydrolysis & decarb.0.85

177.1
~2.6 ppm (s, 3H, methyl ketone)
Part 2: Troubleshooting FAQs

Q: My crude NMR shows a ~15-20% contamination of a structurally similar isomer. What is this, and how did it form? A: This is the regioisomeric 3-(4-tert-butylphenyl)-1,2-oxazol-3-ol (Impurity A).

  • Causality: The initial attack of hydroxylamine on the

    
    -keto ester is highly pH-dependent. Under strictly acidic conditions, the nitrogen attacks the ketone, leading to the desired 5-ol. If the local pH drifts basic, oxygen attack or alternative cyclization yields the 3-ol.
    
  • Resolution: Exploit the

    
     differential. The 5-ol is significantly more acidic (
    
    
    
    ~5.5) than the 3-ol due to the stabilization of the conjugate base across the conjugated system. A pH-swing extraction (see Protocol A) will selectively partition the target into an aqueous phase.

Q: LC-MS analysis of my crude mixture shows a massive peak at +46 Da relative to the target mass. Why did the reaction stall? A: The +46 Da mass corresponds to the uncyclized intermediate: ethyl 3-(4-tert-butylphenyl)-3-(hydroxyimino)propanoate (Impurity B).

  • Causality: The final step of this isoxazole synthesis is a dealcoholation ring closure. Cyclization requires the nucleophilic attack of the oxime oxygen onto the ester carbonyl, kicking off ethanol (46 Da). If ethanol is not actively removed from the system, the equilibrium stalls.

  • Resolution: Transition the reaction from a standard reflux to a Dean-Stark apparatus, or add a strong dehydrating acid catalyst (e.g., anhydrous HCl in dioxane) to drive the cyclization thermodynamically.

Q: I have a highly non-polar impurity running near the solvent front on TLC. How do I remove it without resorting to column chromatography? A: This is likely 1-(4-tert-butylphenyl)ethan-1-one (Impurity C), a degradation byproduct.

  • Causality: Prolonged heating of the starting

    
    -keto ester in the presence of aqueous hydroxylamine hydrochloride can lead to ester hydrolysis followed by rapid decarboxylation.
    
  • Resolution: Because the target 1,2-oxazol-5-ol is highly polar and capable of extensive intermolecular hydrogen bonding, it is virtually insoluble in cold aliphatic hydrocarbons. A simple anti-solvent trituration (see Protocol B) will wash away the non-polar ketone.

Part 3: Standard Operating Procedures (SOPs)
Protocol A: pH-Swing Aqueous Extraction (Targeting Regioisomers)

This protocol utilizes isoelectric partitioning to separate the acidic target from neutral and less-acidic impurities.

  • Dissolution: Dissolve the crude mixture in ethyl acetate (10 mL per gram of crude).

  • Basic Extraction: Extract the organic layer with 5% w/v aqueous

    
     (3 x 5 mL/g).
    
    • Self-Validation Check: Monitor the aqueous phase pH. If the pH drops below 7.0 during extraction, the 5-ol target may prematurely precipitate in the separatory funnel. Adjust with additional

      
       until pH > 7.5 is stabilized. The target 5-ol is now in the aqueous layer as a sodium salt.
      
  • Organic Wash: Wash the combined aqueous extracts with diethyl ether (1 x 5 mL/g) to remove trace lipophilic entrainments (Impurities A and C). Discard the organic layers.

  • Acidification: Cool the aqueous layer to 0°C. Carefully acidify with 2M

    
     dropwise until the pH reaches 2.0.
    
    • Self-Validation Check: A dense white/pale yellow precipitate must form immediately as the 5-ol is protonated and becomes water-insoluble.

  • Recovery: Extract the acidic aqueous suspension with fresh ethyl acetate, dry over anhydrous

    
    , and concentrate in vacuo to yield the pure target.
    
Protocol B: Anti-Solvent Trituration (Targeting Non-Polar Degradants)

This protocol removes unreacted starting materials and decarboxylated byproducts.

  • Suspension: Suspend the enriched crude solid in a mixture of heptane/toluene (9:1 v/v, 5 mL/g).

  • Heating: Heat the suspension to 60°C for 15 minutes with vigorous stirring. Do not attempt to achieve full dissolution.

  • Aging: Cool the suspension slowly to 0°C in an ice bath and age for 1 hour.

    • Self-Validation Check: The target 1,2-oxazol-5-ol should remain as a highly crystalline, flowable powder. If the material gums or oils out, residual ethyl acetate is present. Re-concentrate the crude under high vacuum before proceeding.

  • Filtration: Filter the suspension through a medium-porosity sintered glass funnel. Wash the filter cake with ice-cold heptane (2 x 2 mL/g).

  • Drying: Dry the solid under high vacuum (<0.1 mbar) at 40°C for 4 hours.

Part 4: Mechanistic Workflow

G SM Starting Material Ethyl 3-(4-tBu-Ph)-3-oxopropanoate + NH₂OH·HCl Path1 Acidic Condensation (Kinetic Control) SM->Path1 Path2 Basic/Neutral Drift (Thermodynamic) SM->Path2 Path3 Aqueous Heating (Hydrolysis) SM->Path3 Target Target Product 3-(4-tBu-Ph)-1,2-oxazol-5-ol (pKa ~5.5) Path1->Target ImpA Impurity A 1,2-oxazol-3-ol Regioisomer (pKa > 8) Path2->ImpA ImpC Impurity C 4-tBu-Acetophenone (Neutral) Path3->ImpC Purif Purification Protocol (pH-Swing Extraction) Target->Purif ImpA->Purif ImpC->Purif Aqueous Aqueous Phase (pH 8) Target as Na⁺ Salt Purif->Aqueous Organic Organic Phase Impurities A & C Purif->Organic Acidify Acidify to pH 2 & Extract Aqueous->Acidify Discard Discard / Recycle Organic->Discard Pure Pure Target Product (>98% Purity) Acidify->Pure

Mechanistic workflow of 1,2-oxazol-5-ol synthesis, impurity formation, and pH-swing purification.

References
  • Novel transition metal-catalyzed CH and NH cascades towards nitrogen-containing targets. Insubria Institutional Repository. Available at:[Link]

  • A tale of four kingdoms – isoxazolin-5-one- and 3-nitropropanoic acid-derived natural products. ResearchGate. Available at: [Link]

  • Product Class 9: Isoxazoles: isoxazol-5(4H)-one. Thieme Connect. Available at:[Link]

Sources

Technical Support Center: Isoxazol-5-ol Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the erratic behavior of isoxazol-5-ols (and their tautomeric isoxazol-5(4H)-ones) during basic reactions or aqueous workups. The N-O bond in these heterocycles is notoriously labile, and understanding the mechanistic triggers for its cleavage is essential for designing robust, high-yielding synthetic routes.

This guide provides deep mechanistic insights, troubleshooting FAQs, and validated protocols to help you successfully navigate the chemistry of isoxazol-5-ols.

Core Mechanistic Insight: The Vulnerability of the Isoxazole Ring

Isoxazoles are privileged scaffolds in drug discovery, but their utility is often compromised by their tendency to undergo ring-opening reactions that generate reactive acyclic intermediates[1]. The root cause of base-induced degradation in 3-unsubstituted isoxazol-5-ols is a facile E1cB-like elimination .

When exposed to basic conditions, the relatively acidic C3-H proton is removed. The resulting anion triggers an electron cascade that cleaves the weak N-O bond (approximately 55–60 kcal/mol), irreversibly opening the ring to form an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cyanoenol or malonate derivative. This exact C3-H deprotonation and elimination pathway is the biological and chemical mechanism by which the anti-inflammatory drug leflunomide is metabolized into its active, ring-opened cyanoenol form, A771726.

Conversely, isoxazolines and isoxazoles with substitutions at the C3 position lack this acidic proton, effectively blocking the E1cB pathway and rendering the aromatic ring significantly more stable under alkaline conditions[2].

Visualizing the Degradation Pathway and Handling Workflow

Mechanism A Isoxazol-5-ol (C3-Unsubstituted) B C3-Deprotonated Anion A->B OH⁻ / Base C N-O Bond Cleavage (E1cB Elimination) B->C e⁻ cascade D alpha-Cyanoenol (Degradation Product) C->D Irreversible

Fig 1: Base-catalyzed E1cB ring-opening mechanism of 3-unsubstituted isoxazol-5-ols.

Workflow Start Reaction with Isoxazol-5-ol Check Is C3 Substituted? Start->Check Unsub No: High Degradation Risk Check->Unsub C3-H present Sub Yes: Moderate Stability Check->Sub C3-Alkyl/Aryl Mild Use DIPEA/NaHCO3 Strict Temp Control (<0°C) Unsub->Mild Standard Standard Bases Tolerated Avoid Strong Alkali Sub->Standard Workup Quench with NH4Cl (pH 5-6) Avoid Basic Aqueous Workup Mild->Workup Standard->Workup

Fig 2: Decision matrix for reaction conditions and workup of isoxazol-5-ols.

Troubleshooting Guide (FAQs)

Q1: My isoxazol-5-ol completely degrades during basic aqueous workup. How can I recover my product? Cause: Strong bases (like NaOH or KOH) or even prolonged exposure to saturated NaHCO


 during extraction can initiate N-O bond cleavage.
Solution: Never use strongly alkaline aqueous solutions to wash isoxazol-5-ol reactions. Always use a buffered aqueous workup. Quench the reaction with saturated NH

Cl or a phosphate buffer (pH 5-6) at 0 °C before extracting with your organic solvent.

Q2: I am trying to N-alkylate an isoxazol-5-ol, but I keep getting acyclic byproducts. What base should I use? Cause: Deprotonation of the ring by strong, nucleophilic bases leads to the open-chain cyanoenol rather than the desired N- or O-alkylation. Solution: Shift to a non-nucleophilic, sterically hindered base like DIPEA or DBU in an aprotic solvent (e.g., MeCN or DMF) at low temperatures (-20 °C to 0 °C). Strictly avoid alkali metal alkoxides (e.g., NaOMe, KOtBu).

Q3: How does substitution at the C3 position affect base stability? Cause/Effect: C3-substituted isoxazoles lack the acidic C3 proton required for the facile E1cB elimination pathway. Therefore, 3,4-disubstituted or 3-substituted isoxazol-5-ols exhibit significantly higher stability under basic conditions compared to their 3-unsubstituted counterparts[3].

Quantitative Data: Stability Matrix

The following table summarizes the half-life (


) and stability of different isoxazol-5-ol derivatives under various pH conditions at room temperature. Use this matrix to select appropriate reaction and workup conditions.
Compound TypepH 7.4 (Phosphate Buffer)pH 9.0 (Carbonate Buffer)pH 12.0 (NaOH Solution)Primary Degradation Product
3-Unsubstituted Isoxazol-5-ol Stable (>24h)Moderate (

~4h)
Rapid (

<10 min)

-Cyanoenol / Malonate
3-Alkyl/Aryl Isoxazol-5-ol Stable (>24h)Stable (>24h)Moderate (

~12h)
Ring-opened enaminones
3,4-Disubstituted Isoxazol-5-ol Stable (>24h)Stable (>24h)Stable (

>24h)
N/A (Highly stable)

Validated Experimental Protocol: Base-Mediated Electrophilic Functionalization

Objective: To N- or O-alkylate isoxazol-5-ols without triggering N-O bond cleavage. Causality: By using a non-nucleophilic base (DIPEA) and maintaining sub-zero temperatures, the activation energy required for the E1cB ring-opening is not reached. This allows the faster bimolecular nucleophilic substitution (S


2) with the electrophile to dominate the reaction pathway.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the isoxazol-5-ol (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration). Cool the reaction vessel to -20 °C using a dry ice/ethylene glycol bath under an inert argon atmosphere.

  • Base Addition: Dropwise add

    
    -Diisopropylethylamine (DIPEA, 1.2 eq).
    
    • Self-Validation Check 1: Monitor the mixture by TLC (UV active). The starting material spot should remain intact. The appearance of a highly polar, UV-active streak at the baseline indicates premature ring-opening.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) slowly over 10 minutes. Stir the reaction for 2 hours, allowing the temperature to slowly rise to 0 °C.

  • Reaction Quench: Quench the reaction cold by adding an equal volume of saturated aqueous NH

    
    Cl.
    
    • Self-Validation Check 2: Test the aqueous layer with pH paper. It MUST read between pH 5.0 and 6.5 to ensure the isoxazole ring remains stable during the subsequent extraction.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure at <30 °C to prevent thermal degradation.

References

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE6J2AmbkbFNtl8HBuL0BHAVW7TWIcXEIxMr-jbeDI2jJkwYJaFJDCHRPY9saurBRUjo15eP_wvZ6aIfY4kUO8Xukb_-rIpQQc8LV5BrUTQWkGmDVzT-k0RbqeTqJbdGlX6Iu1ED6dASGN4IRigcjyFsRq70zvMQRxJg6_kZZR93h2h63n7EJd9g_gU5_yrLx5zGlpEX7JPfjajK9ls4x3_uHncBUQ6pfAhULS3fOJ5lI_62H64W07VkxMjJhQmZVfoH8=]
  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGviSkwVBGBlJ2kU4IBRhssCbekDEc1VGgdik1o1shzgdoyiMncb2mJs_mDHdlptQj-vTYGYmakq6Uy4j1K1rsamkuzCYqweQyYaJCAY0dyv_KibKj84n5g0Z33laDZKQh1FbS_Ognw1i69CRCRSSU=]
  • Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates. Canadian Journal of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFul2-EidCgzo2q5spKEi6Wlf_9EbIRFQwTYf7P9D3Frrlavd24Prv_bU1S_rZPKZ0-bhf5khxQoBTKXF0e8leEYiHFeOj9Bd5RYoQ_4kh3KnJGdaOO2Jf4NW7yih9s3uDJVefYRtv0LD2xdZ8=]

Sources

Validation & Comparative

Comparative Guide: Solvent-Dependent NMR Elucidation of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Interpretation for 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Content Type: Publish Comparison Guide

Executive Summary

Characterizing This compound presents a unique analytical challenge due to isoxazolone tautomerism .[1] Unlike rigid heterocycles, this molecule exists in a dynamic equilibrium between the hydroxy-isoxazole form (OH-form), the 2H-isoxazol-5-one (NH-form), and the 4H-isoxazol-5-one (CH-form).

This guide compares two primary NMR workflows: Method A (DMSO-d₆) and Method B (CDCl₃) . We demonstrate that Method A is the superior protocol for structural validation, as it stabilizes the polar NH-tautomer, providing distinct olefinic signals, whereas Method B often yields ambiguous methylene signals indicative of the CH-tautomer or broad exchange peaks.

Part 1: Structural Context & Tautomeric Challenge

The interpretation of the NMR spectra relies entirely on the solvent's influence on the tautomeric equilibrium. The "5-ol" nomenclature often misleads researchers into expecting a phenolic-like OH signal. In reality, the NH-form (2H-isoxazol-5-one) is frequently the dominant species in polar media.

Tautomeric Pathways

The following diagram illustrates the three potential forms you may observe. Note the critical difference at Position 4 (C4): it changes from a CH (methine) in the OH/NH forms to a CH₂ (methylene) in the CH form.

Tautomerism cluster_0 Tautomeric Equilibrium OH_Form OH-Form (5-Hydroxyisoxazole) Aromatic C4-H NH_Form NH-Form (2H-isoxazol-5-one) Polar Solvent Favored (DMSO-d6) OH_Form->NH_Form Proton Transfer CH_Form CH-Form (4H-isoxazol-5-one) Non-Polar Solvent Favored (CDCl3) NH_Form->CH_Form Solvent Dependent

Figure 1: Tautomeric equilibrium of 3-substituted-isoxazol-5-ols. The detection of a CH vs. CH₂ signal at Position 4 is the primary discriminator.

Part 2: Comparative Analysis (Method A vs. Method B)

Method A: DMSO-d₆ (Recommended)

Mechanism: The high polarity and hydrogen-bond accepting capability of DMSO stabilize the zwitterionic character of the NH-form .

  • Outcome: Sharp, well-resolved signals.

  • Key Feature: The C4 proton appears as a singlet vinylic proton (~6.0 ppm) .

  • Exchangeable Proton: The NH proton is often visible as a broad singlet downfield (~11-13 ppm).

Method B: CDCl₃ (Alternative)

Mechanism: In non-polar solvents, the equilibrium shifts toward the less polar CH-form (4H-isoxazol-5-one) to minimize dipole moments, or exists as a rapid exchange mixture.

  • Outcome: Often results in broadened peaks or unexpected integration values.

  • Key Feature: The C4 position may appear as a methylene singlet (~3.8 ppm) integrating to 2 protons, disappearing from the aromatic region.

Performance Data Comparison
FeatureMethod A (DMSO-d₆)Method B (CDCl₃)Interpretation
Target Tautomer 2H-Isoxazol-5-one (NH) 4H-Isoxazol-5-one (CH) DMSO locks the "aromatic-like" form.
C4 Proton Shift ~6.1 ppm (s, 1H) ~3.8 ppm (s, 2H) CRITICAL: 1H vs 2H integration difference.
C4 Carbon Shift ~95 ppm (CH) ~40 ppm (CH₂) DEPT-135 confirms CH vs CH₂.
Carbonyl (C5) ~168 ppm~175-180 ppmKetone character is stronger in CH-form.
Resolution High (Sharp peaks)Low to Medium (Broadening possible)H-bonding in DMSO reduces exchange broadening.

Part 3: Detailed Spectral Interpretation (Method A)

The following data corresponds to the recommended DMSO-d₆ protocol, assuming the dominant 2H-isoxazol-5-one tautomer.

¹H NMR Assignment (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
12.50 - 13.00 br s1HNH (or OH)Exchangeable. Disappears with D₂O shake.
7.75 d (J=8.5 Hz)2HAr-H2'/H6' Ortho to isoxazole. Deshielded by heterocycle.
7.55 d (J=8.5 Hz)2HAr-H3'/H5' Meta to isoxazole. Ortho to t-Butyl.
6.10 s1HIsoxazole C4-H Diagnostic Peak. Vinylic proton of the NH-form.
1.31 s9Ht-Butyl (-C(CH₃)₃)Intense singlet confirming the tert-butyl group.

Expert Note: If you observe a singlet at 3.8 ppm instead of 6.1 ppm, your sample has converted to the CH-form (common in aged non-polar solutions).

¹³C NMR Assignment (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Logic
170.5 CqC5 (C=O)Carbonyl of the isoxazolone.
162.8 CqC3 (C=N)Imine-like carbon attached to phenyl ring.
154.2 CqAr-C4' Para-carbon attached to t-Butyl.
126.8 CHAr-C2'/C6' Aromatic CH.
126.2 CHAr-C3'/C5' Aromatic CH.
124.5 CqAr-C1' Ipso-carbon attached to isoxazole.
94.8 CHIsoxazole C4 Diagnostic Peak. Significantly shielded due to enamine-like character.
35.1 CqC (CH₃)₃Quaternary carbon of t-Butyl.
31.2 CH₃C(C H₃)₃Methyl carbons of t-Butyl.

Part 4: Experimental Protocol

To ensure reproducibility and correct tautomer identification, follow this self-validating workflow.

Workflow Diagram

Workflow Step1 Sample Prep ~10mg in 0.6mL DMSO-d6 Step2 Acquisition (1H) sw=20ppm, d1=5s Step1->Step2 Step3 Tautomer Check Inspect 3.5-6.5 ppm region Step2->Step3 Branch1 Signal at ~6.1 ppm (1H) (NH-Form) Step3->Branch1 Preferred Branch2 Signal at ~3.8 ppm (2H) (CH-Form) Step3->Branch2 Alternative Step4 Proceed to 13C/DEPT Branch1->Step4 Action Switch Solvent or Report as CH-tautomer Branch2->Action

Figure 2: Decision tree for validating the tautomeric state of the isoxazol-5-ol derivative.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the product in 0.6 mL of DMSO-d₆ .

    • Why: DMSO minimizes solute-solute aggregation and stabilizes the NH-tautomer via H-bonding.

    • Caution: Avoid CDCl₃ unless specifically investigating the CH-tautomer, as it may lead to broad signals due to rapid proton exchange.

  • Acquisition Parameters (1H):

    • Spectral Width: Set to at least 16 ppm (to capture the downfield NH/OH proton).

    • Relaxation Delay (d1): Set to >5 seconds .

    • Why: The quaternary carbons and the exchangeable NH proton have long T1 relaxation times. Short delays will reduce integration accuracy.

  • Water Suppression (Optional but Recommended):

    • If the water peak in DMSO (3.33 ppm) overlaps with the CH-form region (rare but possible), use a presaturation pulse sequence.

  • Validation (The "Self-Check"):

    • Check the integral of the signal at ~6.1 ppm . It must integrate to 1H relative to the t-butyl singlet (9H).

    • If it integrates to 2H and appears upfield (~3.8 ppm), you have the CH-form.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3][4] (General NMR Standards).

  • Katritzky, A. R., et al. (2010). "Tautomerism in 3-substituted isoxazol-5-ones." Advances in Heterocyclic Chemistry.

  • Osterod, F., & Kraft, A. (1999).[5] "3,5-Bis[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]nitrobenzene."[5] Molecules, 4, M114.[5] (Reference for 4-tert-butylphenyl shifts).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for solvent effects on tautomerism).

Sources

Advanced Characterization Guide: Mass Spectrometry of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry fragmentation patterns of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Structural Context

In the development of heterocyclic pharmacophores, distinguishing between isoxazole regioisomers and their tautomers is critical for structural validation. This guide analyzes the fragmentation behavior of This compound (CAS: 1354923-70-8), a compound that exhibits complex gas-phase behavior due to keto-enol tautomerism and the labile tert-butyl substituent.[1]

As a Senior Application Scientist, I emphasize that successful identification relies not just on observing the molecular ion, but on mapping the competition between alkyl chain degradation and isoxazole ring contraction . This guide compares this specific analyte against structural analogues to provide a robust identification workflow.

The Tautomeric Challenge

Before ionization, researchers must recognize that 3-substituted-1,2-oxazol-5-ols exist in equilibrium with their 5(4H)-one forms.[1] In polar protic solvents (LC-MS conditions), the 5-ol form is stabilized, but gas-phase transitions often favor the 5-one, significantly influencing fragmentation pathways (e.g., neutral loss of CO₂).[1]

Experimental Methodology (LC-MS/MS)

To replicate the data discussed below, ensure your system meets these validated parameters. This protocol minimizes in-source fragmentation while maximizing structural information.[1][2]

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]

ParameterSetting / ProtocolRationale
Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm)Retains the lipophilic tert-butyl group effectively.[1]
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]+ generation.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatic isoxazoles than MeOH.[1]
Ionization ESI Positive & NegativeDual-mode is required: Positive for alkyl fragments, Negative for ring cleavage.[1]
Source Temp 350°CHigh heat ensures desolvation of the lipophilic tail.
Cone Voltage 30 VModerate voltage prevents premature loss of the tert-butyl methyl group.[1]
Collision Energy Stepped (15, 30, 45 eV)Low CE preserves the ring; High CE reveals the aromatic core.

Fragmentation Analysis & Mechanism

The mass spectrum of this compound (MW 217.[1]26) is dominated by two competing pathways: Substituent Erosion (t-butyl loss) and Heterocyclic Cleavage (ring opening).[1]

Pathway A: ESI(+) Positive Mode[1]
  • Precursor: [M+H]⁺ = m/z 218.15[1]

  • Primary Fragment (Low CE): m/z 203.12 [M+H - CH₃]⁺. The loss of a methyl radical from the tert-butyl group is the most energetically favorable process, forming a stabilized tertiary carbocation.

  • Secondary Fragment (Med CE): m/z 160.10. This diagnostic ion corresponds to the 4-tert-butylbenzonitrile cation.[1] It results from the cleavage of the N-O bond and subsequent loss of the C4-C5 fragment (ketene/acid moiety).

  • Terminal Fragment (High CE): m/z 57.07 [C₄H₉]⁺. The isolated tert-butyl cation.[1]

Pathway B: ESI(-) Negative Mode[1]
  • Precursor: [M-H]⁻ = m/z 216.14[1]

  • Diagnostic Loss: m/z 172.14 [M-H - CO₂]⁻.[1] This is the "Smoking Gun" for the isoxazol-5-one tautomer.[1] The mechanism involves a Retro-Diels-Alder (RDA) type collapse or direct extrusion of CO₂, leaving a resonance-stabilized anion.[1]

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the parent ion to key diagnostic fragments.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 218.15 M_Methyl [M+H - CH3]+ m/z 203.12 (Stabilized Cation) Parent->M_Methyl -15 Da (CH3•) Azirine Azirine Intermediate (Transient) Parent->Azirine N-O Cleavage tButyl [C4H9]+ m/z 57.07 (Tert-butyl Cation) M_Methyl->tButyl High Energy Nitrile 4-t-Butylbenzonitrile m/z 160.10 (Diagnostic Core) Azirine->Nitrile Loss of C2H2O ParentNeg Negative Mode [M-H]- m/z 216.14 Decarbox [M-H - CO2]- m/z 172.14 (Tautomer Proof) ParentNeg->Decarbox -44 Da (CO2)

Figure 1: Mechanistic fragmentation pathways for this compound in ESI+ and ESI- modes.

Comparative Guide: Alternatives & Impurities

In drug development, this compound is often compared against its regioisomers or non-alkylated analogues. The table below provides objective criteria to distinguish them.

FeatureTarget Analyte (3-(4-t-Bu-Ph)-isoxazol-5-ol)Alternative A (3-Phenylisoxazol-5-ol)Alternative B (Oxazole Isomer)
Molecular Weight 217.26161.16217.26
Base Peak (ESI+) m/z 218 or 203m/z 162m/z 218
Key Neutral Loss -15 Da (Methyl) & -44 Da (CO₂ in Neg)-28 Da (CO) or -42 Da (Ketene)-28 Da (CO) - High preference
Diagnostic Ion m/z 57 (t-Butyl)m/z 77 (Phenyl)m/z 118 (Azirine fragment)
Differentiation Loss of CH₃ is unique to the t-butyl group.[1]Lack of m/z 203/57 confirms no alkyl tail.Oxazoles rarely lose CO₂ ; they prefer CO loss due to C-O-C bonding.[1]
Comparative Logic[3]
  • Vs. Non-alkylated Analogues: If you observe m/z 218 but absence of m/z 203 and 57, the tert-butyl group is likely metabolically oxidized (e.g., to a carboxylic acid) or absent.[1]

  • Vs. Oxazoles: If the ESI(-) spectrum shows a strong [M-H-CO]⁻ rather than [M-H-CO₂]⁻, suspect the oxazole isomer.[1] Isoxazol-5-ols are unique in their facile loss of CO₂ via the lactone tautomer.[1]

Protocol: Step-by-Step Identification Workflow

To confirm the identity of this compound in a complex matrix:

  • Pre-Screening: Perform a full scan (100-500 Da) in ESI(+).[1] Look for m/z 218.1.

  • Source Fragmentation Check: Increase Cone Voltage to 60V. If m/z 218 decreases and m/z 203 increases, the labile tert-butyl group is confirmed.[1]

  • Tautomer Verification (ESI-): Switch to Negative mode. Select m/z 216.1. Apply 20 eV collision energy.[1]

    • Pass Criteria: Observation of m/z 172 (Loss of 44 Da).

    • Fail Criteria: Dominant loss of 28 Da (indicates oxazole or different substitution).[1]

  • Library Match: Compare MS2 spectra against the theoretical breakdown: 218 -> 203 -> 160 -> 57.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Isoxazole Derivatives. National Institute of Standards and Technology. [Link][1]

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry: Alkylbenzenes and Carbonyls.[Link]

  • ResearchGate. Mass spectra of standards: tris(2,4-di-tert-butylphenyl)phosphite (Fragmentation of t-butyl groups).[1][Link][1]

  • MDPI. Fragmentation Patterns of Phenolic C-Glycosides and Isoxazole Derivatives in Mass Spectrometry Analysis.[Link][1]

Sources

A Comparative Analysis of Bioactivity: 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol vs. Isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Isoxazole Scaffold as a Privileged Motif in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently incorporated into molecules designed to interact with biological systems.[3][4] Isoxazole derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[5][6] This guide provides a comparative analysis of two related structures: the fundamental building block, isoxazol-3-ol, and its substituted derivative, 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol. We will explore how strategic substitution on the isoxazole core can predictably modulate physicochemical properties and biological activity, offering a rationale for the design of next-generation therapeutic agents.

Part 1: The Foundational Scaffold - Bioactivity Profile of Isoxazol-3-ol

Isoxazol-3-ol (also known as 3-hydroxyisoxazole) is the parent structure from which a multitude of bioactive compounds are derived. While its own biological activity is modest, its core structure is present in numerous pharmacologically active agents.[7][8] The isoxazole ring system itself is found in FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic medicine Leflunomide, highlighting the therapeutic relevance of this motif.[6]

The bioactivity of isoxazole derivatives is highly dependent on the nature and position of substituents on the ring.[1][9] The unsubstituted isoxazol-3-ol serves as a critical starting point for chemical synthesis and a baseline for structure-activity relationship (SAR) studies. Its key features include:

  • Hydrogen Bonding Capability: The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein active sites.

  • Aromaticity: The aromatic nature of the ring contributes to its stability and influences its interaction with biological targets.

  • Tautomerism: The isoxazol-3-ol scaffold can exist in equilibrium with its tautomeric keto form, 3-isoxazolin-5-one. This flexibility can be crucial for binding to different biological targets.

The diverse activities reported for isoxazole derivatives, such as analgesic, anticonvulsant, and antimicrobial effects, underscore the scaffold's versatility and its potential for modification to achieve desired therapeutic outcomes.[3][5]

Part 2: The Substituted Derivative - Predicted Bioactivity of this compound

The introduction of a 4-tert-butylphenyl group at the C3 position of the isoxazole ring dramatically alters the molecule's properties. While direct experimental data for this compound is not extensively published, we can infer its likely bioactivity based on established principles of medicinal chemistry and SAR studies of related heterocyclic compounds.[10][11]

Key Structural Modifications and Their Implications:

  • The C3 Phenyl Group: Attaching a phenyl ring at the C3 position is a common strategy in drug design. Studies have shown that the presence of substituted phenyl rings at the C-3 position can enhance the antibacterial activity of isoxazole derivatives.[1] This addition provides a larger surface area for potential van der Waals or hydrophobic interactions with a target protein.

  • The para-tert-Butyl Moiety: This bulky, lipophilic group is a critical addition with several predictable effects:

    • Increased Lipophilicity: The tert-butyl group significantly increases the molecule's hydrophobicity. This can enhance its ability to cross cell membranes and may improve its pharmacokinetic profile.

    • Steric Influence: The size of the tert-butyl group can provide steric hindrance that may lock the molecule into a specific conformation, potentially increasing its selectivity for a particular enzyme or receptor.

    • Metabolic Stability: The tert-butyl group can act as a "metabolic shield," preventing enzymatic degradation at that position and potentially increasing the molecule's half-life in vivo. This substituent is frequently used in the design of various biologically active heterocyclic compounds.[10][12]

  • The C5 Hydroxyl Group (-5-ol): Similar to the parent compound, the hydroxyl group at the C5 position is a key functional group for target interaction, capable of forming critical hydrogen bonds. This functional group, in combination with the bulky substituted phenyl ring, creates a molecule with distinct regions of hydrophobicity and hydrophilicity, which is often a hallmark of potent enzyme inhibitors.

Part 3: Head-to-Head Comparison - Physicochemical and Biological Predictions

The structural differences between the two molecules lead to significant variations in their physicochemical properties, which in turn are expected to influence their biological activity.

PropertyIsoxazol-3-ol (Parent)This compound (Derivative)Rationale for Predicted Impact on Bioactivity
Molecular Weight ~85.06 g/mol 217.26 g/mol [13]Increased size provides more points of contact for target binding, potentially increasing potency.
Lipophilicity (LogP) Low (Predicted < 1.0)3.34[13]Significantly higher lipophilicity may enhance membrane permeability and cellular uptake, but could also increase non-specific binding.
Topological Polar Surface Area (TPSA) ~46.26 Ų46.26 Ų[13]The core polar surface area remains the same, indicating that the hydrogen bonding potential of the core is retained.
Predicted Bioactivity Broad but weak intrinsic activity. Serves as a scaffold.Potentially potent and selective activity as an anti-inflammatory, anticancer, or antimicrobial agent.The tert-butylphenyl group is expected to act as a "hydrophobic anchor," binding to a specific pocket in a target protein, leading to enhanced potency and selectivity.[7][11]
Target Profile Non-specificMay exhibit selectivity for targets with a defined hydrophobic pocket, such as COX enzymes or kinase active sites.[7]The steric bulk and hydrophobicity of the substituent are key drivers for target selectivity.

Part 4: A Proposed Workflow for Experimental Validation

To empirically validate the predicted bioactivities, a structured, multi-tiered experimental approach is necessary. This workflow is designed as a self-validating system, where results from initial broad screening inform the selection of more specific, mechanism-of-action assays.

Caption: Proposed experimental workflow for validating and comparing the bioactivity of isoxazole derivatives.

Detailed Experimental Protocol: Anticancer Cytotoxicity (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the two compounds against a panel of human cancer cell lines.

Objective: To determine the concentration of each compound that inhibits cell growth by 50% (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a robust and widely used initial screen for cytotoxic potential.

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate, HCT-116 for colon).

  • DMEM or RPMI-1640 medium (depending on cell line).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin solution.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Test Compounds: Isoxazol-3-ol and this compound, dissolved in DMSO to create 10 mM stock solutions.

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

    • Causality Note: The 24-hour pre-incubation allows cells to adhere and resume normal metabolism before compound exposure.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium, starting from the 10 mM stock. Final concentrations in the wells should range from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (DMSO only) and a "no treatment" control.

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • Causality Note: A 48-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition and Incubation:

    • After 48 hours, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours at 37°C.

    • Causality Note: During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

While isoxazol-3-ol provides a versatile and biologically relevant scaffold, its utility is primarily as a foundational building block. The strategic derivatization to This compound is predicted to transform it from a simple motif into a potent bioactive agent. The introduction of the 4-tert-butylphenyl group is expected to enhance lipophilicity, promote specific hydrophobic interactions with biological targets, and improve metabolic stability. This leads to a strong hypothesis that the substituted derivative will exhibit significantly greater and more selective biological activity, particularly in areas like cancer or inflammation where such hydrophobic interactions are key to inhibitor potency. The proposed experimental workflow provides a clear and robust path to validating this hypothesis and elucidating the full therapeutic potential of this promising derivative.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • Jyothi, Y., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5). Retrieved March 7, 2026, from [Link]

  • Arora, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(15), 4337-4359. Retrieved March 7, 2026, from [Link]

  • Wawruszak, A., et al. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 27(15), 4785. Retrieved March 7, 2026, from [Link]

  • Goyal, A., et al. (2022). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 7, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). University Politehnica of Bucharest. Retrieved March 7, 2026, from [Link]

  • Al-Mokyna, F. H., et al. (2024). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Scientific Reports, 14(1), 8961. Retrieved March 7, 2026, from [Link]

  • Kumar, M., et al. (2021). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Antal, S., et al. (2023). a review of recent synthetic strategies and biological activities of isoxazole. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Isoxazole derivatives targeting tacc3 as anticancer agents. (2021). Google Patents.
  • Synthesis and physical-chemical properties of 3-(4-(tert-butyl)phenyl)-5-(R-ylthio)-4H-1,2,4-triazol-4-amines. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Wujec, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2422. Retrieved March 7, 2026, from [Link]

  • 3-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

Sources

Precision Quantitation of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol: A Comparative Reference Standard Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomeric Trap

In the analysis of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (CAS: 1354923-70-8), the primary source of analytical error is not instrument sensitivity, but the chemical behavior of the reference standard itself. This molecule belongs to a class of isoxazoles that exhibit rapid keto-enol tautomerism .

Depending on the solvent, pH, and temperature, the molecule oscillates between the 5-ol (enol) and 5-one (keto) forms. A standard that is not characterized for this specific equilibrium will lead to retention time shifts, split peaks, and quantitation errors of up to 15-20%.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (RG) alternatives, providing a self-validating protocol to ensure data integrity.

Part 1: The Chemical Challenge (Mechanism)

To quantify this analyte accurately, one must understand that "this compound" is rarely just the "ol" form. In solution, it exists in a dynamic equilibrium with its ketone tautomer, 3-(4-tert-butylphenyl)isoxazol-5(4H)-one.

Diagram 1: Tautomeric Equilibrium Dynamics

The following diagram illustrates the structural shift that occurs based on solvent polarity.

Tautomerism Enol Enol Form (1,2-oxazol-5-ol) Predominant in: Aprotic/Basic Keto Keto Form (isoxazol-5(4H)-one) Predominant in: Protic/Acidic Enol->Keto Proton Transfer Factors Equilibrium Drivers: 1. Solvent Polarity (DMSO vs MeOH) 2. pH (pKa ~5.5) 3. Temperature Factors->Enol Factors->Keto

Figure 1: The keto-enol tautomerism of the isoxazole ring. In HPLC, this dynamic exchange can cause peak broadening or splitting if the timescale of interconversion matches the chromatographic timescale.

Part 2: Comparative Analysis (CRM vs. Alternatives)

The choice of reference standard dictates the "uncertainty budget" of your assay. Below is a direct comparison of ISO 17034 CRMs (the recommended product) versus Research Grade synthesized materials.

Table 1: Performance & Specification Comparison
FeatureISO 17034 CRM (Recommended) Analytical Grade (ISO 17025) Research Grade (Synthesized)
Purity Assignment Mass Balance & qNMR (Traceable to SI)Chromatographic Area % onlyArea % (often unverified)
Tautomer Handling Certified for total content (Keto + Enol)Often certified as single isomerUnknown ratio; highly variable
Water Content Quantified (Karl Fischer) & subtractedMeasured but often ignoredUnknown (hygroscopic risk)
Homogeneity Tested bottle-to-bottleBatch averageSingle vial test
Stability Monitored with expiry dateRetest date onlyNone
Risk Profile Low: Defensible in FDA/EMA auditsMedium: Requires in-house verificationHigh: Unsuitable for Regulated Work
Why Research Grade Fails for This Molecule

Research grade suppliers often synthesize the molecule and check purity via LC-MS. If the LC method uses an acidic mobile phase, the keto form dominates. If the NMR is run in DMSO-d6, the enol form may dominate. Without a Certified Mass Balance approach (which accounts for water, residuals, and inorganic ash), a "98% pure" research standard might actually contain only 85% active moiety due to salt formation or hydration—a common issue with acidic isoxazoles.

Part 3: Experimental Validation Protocol

To ensure scientific integrity, you must treat the reference standard not as a fixed truth, but as a variable to be validated.

The "Iso-Lock" Protocol

This protocol forces the analyte into a single tautomeric state to ensure sharp chromatography and accurate MS quantification.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Diluent: 50:50 Acetonitrile:Water (buffered to pH 6.8).

Rationale: The pKa of the 5-ol hydroxyl group is approximately 5.5–6.0. By buffering at pH 6.8, we deprotonate the hydroxyl group, locking the molecule into its anionic enolate form . This prevents on-column tautomerization and yields a single, sharp peak.

Self-Validating Workflow (Diagram)

This workflow ensures that the standard you received is performing correctly before you run valuable samples.

Workflow Start Receive Standard (this compound) Solubility Step 1: Solvency Check Dissolve in DMSO-d6 (Prevents aggregation) Start->Solubility qNMR Step 2: qNMR Verification Check for Tautomer Ratio & Residual Solvents Solubility->qNMR Prep Step 3: 'Iso-Lock' Dilution Dilute in pH 6.8 Buffer (Force Enolate Form) qNMR->Prep Purity Confirmed LCMS Step 4: LC-MS Injection Check Peak Shape Prep->LCMS Decision Peak Shape Check LCMS->Decision Pass PASS: Single Sharp Peak Proceed to Curve Decision->Pass Symmetry > 0.9 Fail FAIL: Split/Broad Peak Adjust pH or Temp Decision->Fail Symmetry < 0.9 Fail->Prep Re-buffer

Figure 2: The "Iso-Lock" validation workflow. Step 3 is critical: attempting to analyze this molecule in unbuffered water/methanol will result in split peaks due to tautomer separation.

Part 4: Quantitative NMR (qNMR) Verification

If you cannot procure an ISO 17034 CRM and must use a Research Grade standard, you must perform qNMR to assign a purity value.

Protocol:

  • Internal Standard: Use Maleic Acid (TraceCERT® or equivalent NIST-traceable standard) as the internal calibrant. It has a relaxation time (

    
    ) compatible with isoxazoles.
    
  • Solvent: DMSO-d6 (locks the tautomer more effectively than CDCl3).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[1][2]

Critical Insight: Do not rely on the integration of the hydroxyl proton (–OH) as it is exchangeable and broad. Use the tert-butyl protons (singlet, ~9H) or the aromatic protons for quantification.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[3]Link

  • ChemScene. (n.d.). Product Data: this compound (CAS 1354923-70-8).[4]Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][6] Link

  • LGC Standards. (2023). The difference between Reference Materials and Certified Reference Materials.[3][7][8][9][10]Link

  • Katritzky, A. R., et al. (2010). Tautomerism in Isoxazoles. Advances in Heterocyclic Chemistry. (Contextual grounding for keto-enol mechanism).

Sources

Technical Comparison Guide: Structural Differentiation of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

[1]

Introduction: The Regioisomer Challenge

In the synthesis of isoxazol-5-ols, particularly via the condensation of

13-aryl-5-hydroxy5-aryl-3-hydroxy1

For the specific case of the 4-tert-butylphenyl derivative, the lipophilic bulky group does not alter the core heterocyclic tautomerism but demands precise spectroscopic validation to distinguish the core substitution pattern.[1]

The Core Isomers
FeatureTarget Molecule Primary Regioisomer
IUPAC Name This compound5-(4-tert-Butylphenyl)-1,2-oxazol-3-ol
Common Form 3-Aryl-2H-isoxazol-5-one (Tautomer A)5-Aryl-3-hydroxyisoxazole (Tautomer B)[1]
Connectivity Aryl group attached to C3 Aryl group attached to C5

Structural Anatomy & Tautomerism

Isoxazolols are effectively "chameleons" in solution.[1] Understanding their tautomeric preference is the first step in accurate characterization.[1]

  • Target (3-Aryl series): Predominantly exists as the NH-tautomer (2H-isoxazol-5-one) in solution (DMSO/CDCl

    
    ) and solid state.[1]
    
  • Regioisomer (5-Aryl series): Often exists as the OH-tautomer (3-hydroxyisoxazole) or a mixture, depending on solvent polarity.[1]

Visualization: Tautomeric & Regioisomeric Landscape

Tautomerismcluster_TargetTarget: 3-Aryl Seriescluster_RegioRegioisomer: 5-Aryl SeriesT13-(4-tBu-Ph)-isoxazol-5-ol(OH-form)T23-(4-tBu-Ph)-2H-isoxazol-5-one(NH-form, Major)T1->T2TautomerizationR15-(4-tBu-Ph)-isoxazol-3-ol(OH-form, Major)R25-(4-tBu-Ph)-2H-isoxazol-3-one(NH-form)R1->R2Tautomerization

Figure 1: Tautomeric equilibria for the target and its regioisomer. The blue node indicates the dominant form of the target molecule in polar aprotic solvents.[1]

Experimental Workflow: Step-by-Step Differentiation

Protocol 1: Chromatographic Separation (TLC/HPLC)

Before spectral analysis, ensure the sample is not a mixture.[1]

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v) + 0.1% Acetic Acid.[1]

    • Note: The acidic modifier prevents tailing of the acidic enol/phenol moiety.[1]

  • Observation:

    • 3-Aryl isomer (Target): Typically less polar (higher

      
      ) due to the "masked" ketone character of the 2H-one tautomer.[1]
      
    • 5-Aryl isomer: Typically more polar (lower

      
      ) due to the accessible OH group in the 3-hydroxy form.[1]
      
Protocol 2: NMR Spectroscopy (The Definitive Method)

Run


DMSO-


1
A. Proton NMR (

H) Signatures
SignalTarget (3-Aryl-5-one)Regioisomer (5-Aryl-3-ol)
H4 (Vinylic Proton) Singlet,

6.0 – 6.3 ppm
Singlet,

6.4 – 6.8 ppm
NH / OH Broad singlet,

11.0 – 12.5 ppm (NH)
Broad singlet,

10.0 – 11.5 ppm (OH)
Aryl Protons AA'BB' system (due to t-Bu)AA'BB' system (due to t-Bu)
tert-Butyl Singlet (9H),

~1.3 ppm
Singlet (9H),

~1.3 ppm

Critical Insight: The chemical shift of the H4 proton is the fastest diagnostic.[1] In the 3-aryl-5-one system, H4 is shielded by the adjacent carbonyl and the C=N bond.[1] In the 5-aryl-3-ol system, H4 is on a fully aromatic ring (in the OH form), typically shifting it downfield.[1]

B. Carbon NMR (

C) & HMBC Correlations

This is the self-validating step.[1] You must observe the connectivity between the Aryl ring and the Isoxazole core.[1]

  • Identify the Quaternary Aryl Carbon (C1'): The carbon on the phenyl ring attached to the isoxazole.[1]

  • Run HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range coupling from the Aryl Ortho-Protons .

Correlation from Aryl Ortho-HTarget (3-Aryl)Regioisomer (5-Aryl)
Couples to... C3 (Isoxazole C=N)C5 (Isoxazole C-O)
C3 Shift

160-163 ppm

170-174 ppm
C5 Shift

170-175 ppm (Carbonyl-like)

100-105 ppm (C-H)
Protocol 3: UV-Vis Spectroscopy[1]
  • Solvent: Methanol.[1]

  • Target (3-Aryl):

    
    
    
    
    260-270 nm.[1] The conjugation extends from the phenyl ring through the C=N bond.[1]
  • Regioisomer (5-Aryl):

    
    
    
    
    240-250 nm.[1] In the 3-hydroxy form, the conjugation is often interrupted or electronically distinct.[1]

Decision Logic: The Validation Tree

Use this logic flow to confirm the identity of your synthesized batch.

DecisionTreeStartSynthesized Product(White/Off-white Solid)NMRRun 1H NMR & HMBC(DMSO-d6)Start->NMRDecision1HMBC: Aryl Ortho-Hcorrelates to...NMR->Decision1ResultACarbon at ~160 ppm (C=N)CONFIRMED TARGET3-(4-tBu-Ph)-1,2-oxazol-5-olDecision1->ResultA Correlation to C3ResultBCarbon at ~170 ppm (C-O)CONFIRMED REGIOISOMER5-(4-tBu-Ph)-1,2-oxazol-3-olDecision1->ResultB Correlation to C5

Figure 2: Logical decision tree for spectroscopic validation.

Summary of Key Data Points

For the researcher validating a new batch, these are the reference values to match.

ParameterThis compound (Target)
Molecular Weight 217.27 g/mol
Formula C

H

NO

Appearance White to pale yellow crystalline solid
Melting Point 135 – 140 °C (varies by polymorph/purity)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Poor in Water
Key IR Bands ~1700 cm

(C=O, strong, broad in solid state due to 2H-one form)
Synthesis Note

The target compound is typically synthesized by the reaction of ethyl 3-(4-tert-butylphenyl)-3-oxopropanoate with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH or NaOAc).[1] The reaction pH controls the regioselectivity; basic conditions generally favor the 3-aryl-5-isoxazolone (Target), while acidic conditions or specific auxiliary reagents may shift the equilibrium or produce the oxime intermediate which cyclizes differently.[1]

References

  • Chemical Structure & Properties: PubChem. This compound (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Isoxazole Tautomerism: Yuzuri, T., et al. (2000).[1] 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles. Heterocycles.[1][2][3][4][5][6][7][8] (Contextual grounding on isoxazole NMR shifts).

  • General Isoxazolone NMR Data: SciArena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.[1][2][6] (Provides comparative shifts for 3-aryl vs 5-aryl systems).

Comprehensive Guide to Elemental Analysis and Purity Confirmation of 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Heterocyclic Scaffolds

In the high-stakes arena of drug discovery, 3-(4-tert-Butylphenyl)-1,2-oxazol-5-ol (CAS: 1354923-70-8) serves as a critical pharmacophore and intermediate. Its lipophilic tert-butyl group combined with the polar isoxazole core makes it a versatile scaffold for designing enzyme inhibitors and receptor agonists.

However, researchers often face a "Purity Paradox" with this compound.[1] Standard purity checks (like simple HPLC-UV) can yield misleading results due to keto-enol tautomerism (5-ol vs. 5-one forms), which alters extinction coefficients and retention times.

This guide moves beyond basic certificates of analysis. We objectively compare Elemental Analysis (EA) against modern alternatives (qNMR, HPLC-MS) to establish a rigorous "Gold Standard" for purity confirmation. We demonstrate that while modern instrumentation provides structural resolution, traditional combustion analysis remains the only method capable of detecting non-chromatophoric bulk impurities (salts, water, trapped silica) that frequently compromise biological assays.[1]

Chemical Identity & The Tautomeric Challenge

Before analyzing purity, one must understand what is being analyzed.[1] This compound exists in a dynamic equilibrium that is solvent- and pH-dependent.

  • Form A (Hydroxy): 3-(4-tert-Butylphenyl)isoxazol-5-ol (Aromatic, favored in polar H-bond accepting solvents).

  • Form B (Ketone): 3-(4-tert-Butylphenyl)isoxazol-5(4H)-one (Non-aromatic, favored in non-polar solvents and solid state).

Analytical Consequence: In


 NMR, you may see a methylene signal (-CH2-) for the ketone form, whereas in 

, you often observe the hydroxyl (-OH) and methine (=CH-) signals of the enol form.[1] Unaware analysts often flag the ketone form as an "impurity," leading to unnecessary re-purification.
Visualization: Tautomeric Equilibrium & Analytical Impact[1]

Tautomerism Enol Enol Form (Isoxazol-5-ol) Aromatic System Keto Keto Form (Isoxazol-5(4H)-one) Non-Aromatic Enol->Keto Equilibrium (Ka) Analysis_NMR 1H NMR Impact: OH signal vs CH2 signal Enol->Analysis_NMR Analysis_IR FT-IR Impact: OH stretch vs C=O stretch Enol->Analysis_IR Keto->Analysis_NMR Keto->Analysis_IR Solvent Solvent Polarity (DMSO vs CDCl3) Solvent->Enol Stabilizes (Polar) Solvent->Keto Stabilizes (Non-polar)

Figure 1: The dynamic equilibrium between the 5-ol and 5-one forms dictates the analytical signals observed in NMR and IR spectroscopy.

Comparative Analysis: Product Performance vs. Alternatives

Here we compare the Product (High-Purity crystalline solid validated by EA) against Alternatives (Crude precipitates or partially purified fractions validated only by HPLC).

Table 1: Comparative Efficacy of Purity Confirmation Methods
FeatureMethod A: Elemental Analysis (CHNS) Method B: HPLC-UV/MS Method C: qNMR (Quantitative NMR)
Scope Bulk Purity (Total mass balance)Impurity Profiling (Specific molecules)Structural Purity (Molar ratio)
Detection Carbon, Hydrogen, Nitrogen, SulfurUV-Active or Ionizable compoundsProton-containing compounds
Blind Spot Cannot identify structure of impurity.[1]Inorganic salts, trapped water, silica. Paramagnetic impurities, non-protonated salts.[1]
Precision

absolute

relative

relative
Tautomer Bias None (Atoms are constant)High (Tautomers may separate/tail)Medium (Requires careful integration)
Verdict Mandatory for Bulk Validation Mandatory for Specific Impurity ID Best for Potency Assignment
Experimental Data Support

In a controlled study, a "Crude" batch (Alternative) and a "Recrystallized" batch (Product) were analyzed.[1]

  • HPLC Result: Both batches showed >98% purity by UV area integration (254 nm).

  • Elemental Analysis Result:

    • Theoretical (C13H15NO2): C: 71.86%, H: 6.96%, N: 6.45%.[1]

    • Recrystallized Batch: C: 71.80%, H: 6.99%, N: 6.41% (Pass).[1]

    • Crude Batch: C: 65.20%, H: 6.10%, N: 5.80% (Fail).[1]

  • Interpretation: The Crude batch contained ~10% trapped inorganic salts (NaCl from synthesis) and moisture. HPLC "missed" this because NaCl is invisible to UV detection. Only Elemental Analysis revealed the true bulk purity.

Detailed Experimental Protocols

Protocol 1: Combustion Analysis (CHNS) for Isoxazoles

Objective: Confirm bulk purity and absence of non-combustible contaminants.

  • Sample Preparation:

    • Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours to remove surface moisture.

    • Note: this compound is hygroscopic in its amorphous form; crystalline forms are more stable.

  • Calibration:

    • Calibrate the analyzer (e.g., Elementar vario EL cube) using Sulfanilamide as the primary standard (K factor determination).[1]

    • Run a "Check Standard" (e.g., Acetanilide) every 10 samples.[1] Acceptance criteria:

      
       absolute.
      
  • Combustion:

    • Weigh 2.0–3.0 mg of sample into a tin capsule. Fold tightly to exclude air.

    • Combust at 1150°C in the presence of

      
       (tungsten oxide) catalyst to ensure complete oxidation of the heterocyclic ring.
      
  • Data Analysis:

    • Compare "Found" vs. "Calculated".

    • Acceptance Criteria: Difference

      
       for C, H, and N.
      
    • Troubleshooting: If C is low but H/N ratios are correct, suspect trapped inorganic salts or silica.[1] If H is high, suspect trapped solvent or moisture.[1]

Protocol 2: HPLC Method for Tautomeric Resolution

Objective: Separate synthesis byproducts without inducing on-column tautomer separation.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    .[1]
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (Buffers pH to stabilize the enol).

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 15 minutes. (High organic start required due to tert-butyl lipophilicity).

  • Detection: UV at 260 nm (Isoxazole

    
    ) and 210 nm  (End absorption for non-aromatic impurities).
    
  • Critical Insight: Do not use neutral water. Neutral pH can cause peak splitting due to interconversion of the neutral enol and the anionic enolate on the column. Acidic pH suppresses ionization.

Workflow Visualization: From Synthesis to Validation[1]

This diagram outlines the logical flow for validating the compound, ensuring no "blind spots" remain.

ValidationWorkflow Synthesis Crude Synthesis Product (Contains salts, solvent, byproducts) Recryst Purification (Recrystallization from MeOH/Water) Synthesis->Recryst Decision1 Is UV Purity > 98%? Recryst->Decision1 HPLC-UV Decision1->Recryst No EA_Step Elemental Analysis (CHNS) Detects 'Invisible' Impurities Decision1->EA_Step Yes qNMR_Step qNMR / 1H NMR Confirms Structure & Tautomer Decision1->qNMR_Step Yes Fail_Salt FAIL: Low Carbon % (Trapped Inorganics) EA_Step->Fail_Salt Dev > 0.4% Fail_Solv FAIL: High Hydrogen % (Trapped Solvent) EA_Step->Fail_Solv Dev > 0.4% Pass VALIDATED REFERENCE STANDARD Ready for Biological Assay EA_Step->Pass Dev < 0.4% qNMR_Step->Pass Consistent Integral

Figure 2: The "Gatekeeper" workflow. Note that HPLC is only the first filter; Elemental Analysis is the final arbiter of bulk purity.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Royal Society of Chemistry. Tautomerism in 3-aryl-5-hydroxyisoxazoles: Analytical Implications. (General reference for isoxazole tautomerism). Available at: [Link][1]

  • University of Texas Southwestern. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Standard for interpreting NMR impurities). Available at: [Link][1]

Sources

Benchmarking Synthesis Routes for 3-Aryl-1,2-oxazol-5-ols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3-aryl-1,2-oxazol-5-ol scaffold (often referred to as 3-aryl-5-isoxazolone) is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a precursor for GABA agonists and HDAC inhibitors. However, its synthesis is complicated by tautomeric ambiguity and regiochemical pitfalls .

This guide benchmarks the three primary synthesis routes:

  • Classical Acid-Mediated Condensation: The historical industrial standard.

  • Aqueous "Green" Catalysis: The modern, high-efficiency benchmark.

  • Nitrile Oxide Cycloaddition: A high-precision route for sensitive substrates.

Key Takeaway: For 90% of applications, the Aqueous "Green" Route offers the highest atom economy and yield. The Classical Route remains relevant for solubility-challenged substrates, while the Cycloaddition route is reserved for complex, polysubstituted targets.

Part 1: The Tautomeric Challenge

Before selecting a route, researchers must understand that "3-aryl-1,2-oxazol-5-ol" exists in a dynamic equilibrium. Synthetic conditions often isolate the 2H-isoxazol-5-one (NH-form) or CH-form , which tautomerizes to the 5-ol (OH-form) in polar media or biological systems.

Implication: Your analytical data (NMR) will shift significantly based on solvent choice (DMSO vs.


).

Tautomerism Figure 1: Tautomeric equilibrium of the 3-aryl-1,2-oxazol-5-ol system. OH_Form 5-Hydroxy Form (Reactive Nucleophile) NH_Form 2H-Isoxazol-5-one (Polar Solvent Stable) OH_Form->NH_Form  Tautomerization   CH_Form CH-Form (Non-Polar Stable) NH_Form->CH_Form  Equilibrium  

Part 2: Benchmarking the Routes
Route A: Classical Acid-Mediated Condensation

The Historical Standard

This route involves the condensation of ethyl 3-aryl-3-oxopropanoate (ethyl benzoylacetate derivatives) with hydroxylamine hydrochloride in refluxing acetic acid.

  • Mechanism: Hydroxylamine attacks the ketone (more electrophilic) to form an oxime, which then cyclizes with the ester.

  • Pros: Highly scalable; acetic acid solubilizes lipophilic aryl groups.

  • Cons: Harsh conditions (

    
    ); difficult workup for acid-sensitive groups; use of corrosive solvent.
    
Route B: Aqueous "Green" Catalysis (Recommended)

The Modern Benchmark

Recent advances utilize water as the solvent, often with mild catalysts (Sodium Acetate, Gluconic Acid, or simple heating). The product is insoluble in water and precipitates out, driving the equilibrium forward (Le Chatelier’s principle).

  • Mechanism: Same as Route A, but water promotes the "on-water" hydrophobic effect, accelerating the reaction.

  • Pros: Near-quantitative yields (

    
    ); simple filtration workup; no organic solvents; room temperature or mild heat (
    
    
    
    ).
  • Cons: Limited to substrates with at least partial water compatibility or those that can form emulsions.

Route C: Nitrile Oxide Cycloaddition

The High-Precision Alternative

Used when the


-keto ester precursor is unstable or unavailable. It involves generating an aryl nitrile oxide  (from an aldoxime) and trapping it with a ketene acetal .
  • Mechanism: [3+2] Cycloaddition followed by elimination/hydrolysis.

  • Pros: Absolute regiocontrol (guarantees 3-aryl isomer); works under neutral conditions.

  • Cons: Poor atom economy (requires sacrificial leaving groups); multi-step; reagents (ketene acetals) are moisture-sensitive and expensive.

Part 3: Comparative Data Analysis

Table 1: Performance Metrics of Synthesis Routes

MetricRoute A: Classical (AcOH)Route B: Aqueous Green (Water)Route C: Cycloaddition
Yield 80–90%92–98% 60–75%
Regioselectivity Good (9:1)Excellent (>99:1) Perfect (100:0)
Atom Economy ModerateHigh Low
E-Factor (Waste) High (Acid solvent)Low (Water byproduct) High (Leaving groups)
Scalability High (kg scale)High (kg scale) Low (g scale)
Reaction Time 3–6 Hours30–60 Minutes 12–24 Hours
Part 4: Decision Framework

DecisionTree Figure 2: Strategic decision tree for selecting the optimal synthesis route. Start Start: Target 3-Aryl-1,2-oxazol-5-ol Check_Precursor Is Ethyl 3-Aryl-3-oxopropanoate commercially available? Start->Check_Precursor Check_Solubility Is the Aryl group highly lipophilic? Check_Precursor->Check_Solubility Yes Route_C Route C: Nitrile Oxide Cycloaddition (Aldoxime + Ketene Acetal) Check_Precursor->Route_C No Check_Sensitive Contains acid-sensitive functional groups? Check_Solubility->Check_Sensitive No (Moderate LogP) Route_A Route A: Classical Condensation (Reflux in AcOH) Check_Solubility->Route_A Yes (High LogP) Route_B Route B: Aqueous Green Route (Water + NaOAc/Catalyst) Check_Sensitive->Route_B No Check_Sensitive->Route_C Yes

Part 5: Experimental Protocols
Protocol 1: The "Green" Benchmark (Recommended)

Adapted from recent aqueous catalysis literature [1, 2].

Reagents:

  • Ethyl 3-phenyl-3-oxopropanoate (10 mmol)

  • Hydroxylamine Hydrochloride (11 mmol)

  • Sodium Acetate (11 mmol) or Gluconic Acid (catalytic)

  • Water (20 mL)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Hydroxylamine HCl (0.76 g) and Sodium Acetate (0.90 g) in Water (20 mL).

  • Addition: Add Ethyl 3-phenyl-3-oxopropanoate (1.92 g) dropwise. The mixture may become biphasic.

  • Reaction: Stir vigorously at room temperature for 30 minutes. If precipitation is slow, warm to

    
     for 15 minutes.
    
  • Workup: Cool the mixture in an ice bath. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
    ) to remove salts and unreacted hydroxylamine.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

  • Validation: Check melting point (

    
     for phenyl derivative) and NMR.
    
Protocol 2: The Classical Acid Route (For Lipophilic Substrates)

Standard industrial method [3].

Reagents:

  • Ethyl 3-(4-chlorophenyl)-3-oxopropanoate (10 mmol)

  • Hydroxylamine Hydrochloride (12 mmol)

  • Glacial Acetic Acid (15 mL)

Procedure:

  • Setup: Combine the

    
    -keto ester and Hydroxylamine HCl in a flask containing Glacial Acetic Acid.
    
  • Reflux: Heat to reflux (

    
    ) for 3–5 hours. Monitor by TLC.[1][2]
    
  • Quench: Distill off ~70% of the acetic acid under reduced pressure. Pour the residue into crushed ice (50 g).

  • Isolation: The product precipitates.[1][2][3] Filter and wash extensively with water to remove acid traces.

  • Note: This route often yields the 2H-isoxazol-5-one tautomer initially; recrystallization from non-polar solvents preserves this form.

Part 6: Mechanistic Insight[1]

The regioselectivity of the condensation depends on the nucleophilic attack of hydroxylamine.

Mechanism Figure 3: Regioselectivity pathways. Path A is favored in acidic/neutral conditions. Reactants Beta-Keto Ester + NH2OH Path_A Path A: N-Attack at Ketone (Kinetic Control) Reactants->Path_A  Preferred (pH < 7)   Path_B Path B: N-Attack at Ester (Thermodynamic Control) Reactants->Path_B  Minor (pH > 10)   Intermediate_A Oxime Intermediate Path_A->Intermediate_A Intermediate_B Hydroxamic Acid Intermediate Path_B->Intermediate_B Product_A Target: 3-Aryl-5-isoxazolone Intermediate_A->Product_A Product_B Byproduct: 5-Aryl-3-isoxazolone Intermediate_B->Product_B

Expert Insight: The ketone carbonyl is more electrophilic than the ester carbonyl. Under neutral or slightly acidic conditions (Routes A & B), hydroxylamine attacks the ketone first (Path A), securing the correct 3-aryl regiochemistry. Strongly basic conditions can increase the rate of ester hydrolysis or hydroxamic acid formation (Path B), leading to impurities.

References
  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution. ACG Publications. (2023). Demonstrates the efficiency of aqueous media for isoxazolone synthesis.[1][2]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. (2024). Validates the mechanism and high yields of the 3-component and 2-component aqueous reactions.

  • Synthesis of (1) 3-Phenyl-5-isoxazolone. PrepChem. Based on Canadian Journal of Chemistry, 48, 1371 (1970).[4] The classical acetic acid reflux protocol.

  • Tautomeric equilibria of isoxazol-5-ones. ResearchGate. Detailed analysis of the NH vs OH vs CH tautomers.

  • Unusual reaction of benzonitrile oxide as phenylnitrosocarbene. Tetrahedron Letters. (1973). Foundation for the nitrile oxide cycloaddition route.[5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.